molecular formula C45H85O19P3 B15546616 18:1 PI(4,5)P2

18:1 PI(4,5)P2

Katalognummer: B15546616
Molekulargewicht: 1023.1 g/mol
InChI-Schlüssel: IGQSAMXNWMLOOS-SJLXFPBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:1 PI(4,5)P2 is a useful research compound. Its molecular formula is C45H85O19P3 and its molecular weight is 1023.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H85O19P3

Molekulargewicht

1023.1 g/mol

IUPAC-Name

[(2R)-3-[hydroxy-[(1R,3S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H85O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56)/b19-17-,20-18-/t37-,40?,41+,42?,43-,44?,45?/m1/s1

InChI-Schlüssel

IGQSAMXNWMLOOS-SJLXFPBLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of 18:1 PI(4,5)P2 in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid that plays an outsized role in cellular signaling, acting as a critical nexus for a multitude of transduction pathways. While often studied as a generic entity, the specific acyl chain composition of PI(4,5)P2 can significantly influence its function and interactions with effector proteins. This technical guide focuses on the 1-stearoyl-2-oleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (18:1 PI(4,5)P2) isoform, providing a comprehensive overview of its function, methods for its study, and its relevance in cellular signaling. Although specific quantitative binding and kinetic data for the 18:1 isoform are not always available in the literature, this guide presents the available data for general PI(4,5)P2 and outlines the experimental protocols necessary to determine these parameters for the 18:1 species.

Core Signaling Pathways Involving this compound

This compound is a key substrate for two major signaling enzymes: Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4] Its hydrolysis or phosphorylation initiates cascades that regulate a vast array of cellular processes.

The Phospholipase C (PLC) Pathway

Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][6]

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). This increase in cytosolic Ca2+ concentration activates numerous downstream effectors, including calmodulin and various protein kinases.

  • Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC) isoforms.[7] Activated PKC then phosphorylates a wide range of target proteins, influencing processes such as cell growth, differentiation, and apoptosis.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC activates PI45P2 This compound PLC->PI45P2 hydrolyzes DAG DAG PI45P2->DAG IP3 IP3 PI45P2->IP3 PKC PKC DAG->PKC activates Downstream_PKC PKC Substrates PKC->Downstream_PKC phosphorylates Ca2 Ca²⁺ IP3->Ca2 releases Ca2->PKC Downstream_Ca Ca²⁺-dependent Pathways Ca2->Downstream_Ca activates

Figure 1: The Phospholipase C (PLC) signaling pathway initiated by this compound.

The Phosphoinositide 3-Kinase (PI3K) Pathway

PI3K phosphorylates the 3'-hydroxyl group on the inositol ring of PI(4,5)P2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][4][8] PIP3 serves as a docking site on the plasma membrane for proteins containing Pleckstrin Homology (PH) domains, most notably Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[8] This recruitment to the membrane leads to the phosphorylation and activation of Akt, which in turn regulates cell survival, proliferation, and metabolism by phosphorylating a host of downstream targets.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K activates PI45P2 This compound PI3K->PI45P2 phosphorylates PIP3 PIP3 PI45P2->PIP3 PDK1_cyto PDK1 PIP3->PDK1_cyto recruits Akt_cyto Akt PIP3->Akt_cyto recruits PDK1_mem PDK1 Akt_mem Akt PDK1_mem->Akt_mem phosphorylates Downstream_Akt Downstream Targets (Survival, Growth, Proliferation) Akt_mem->Downstream_Akt phosphorylates

Figure 2: The Phosphoinositide 3-Kinase (PI3K) signaling pathway originating from this compound.

Quantitative Data on this compound Interactions

A significant challenge in the field is the limited availability of specific quantitative data for the 18:1 isoform of PI(4,5)P2. Most studies report on PI(4,5)P2 with mixed or unspecified acyl chains. The data presented below is for general PI(4,5)P2 and should be interpreted with the understanding that the 18:1 acyl chain composition may influence these values. Researchers are encouraged to use the experimental protocols outlined in the following section to determine these parameters for their specific system of interest.

Interacting ProteinParameterValueNotes
PLCδ1 (PH domain) Kd~1.2 µMBinding affinity for PI(4,5)P2. The PH domain of PLCδ1 is a widely used probe for detecting PI(4,5)P2.[9]
PI3K Km~5-10 µMMichaelis-Menten constant for PI(4,5)P2 as a substrate. This can vary depending on the PI3K isoform and assay conditions.
Cellular Concentration mol% of total plasma membrane lipids~1%This is an estimated average and can vary significantly between cell types and even within different microdomains of the plasma membrane.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in signal transduction.

Quantification of this compound by Mass Spectrometry

This protocol outlines a method for the absolute quantification of this compound from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10][11]

Materials:

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Acidified chloroform/methanol (1:2, v/v)

  • Internal standard (e.g., 17:0/20:4 PI(4,5)P2)

  • 0.1 M HCl

  • HPLC or UHPLC system

  • Tandem mass spectrometer with ESI source

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Apply experimental treatments as required.

  • Lipid Extraction:

    • Aspirate media and wash cells with ice-cold PBS.

    • Immediately add ice-cold acidified chloroform/methanol (1:2, v/v).

    • Scrape cells and transfer the lysate to a glass tube.

    • Add a known amount of the internal standard.

    • Vortex vigorously and let stand for 10 minutes.

    • Induce phase separation by adding chloroform and 0.1 M HCl.

    • Centrifuge to separate the phases and collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Inject the sample into the LC system for separation.

    • Analyze the eluent using a tandem mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for endogenous this compound and the internal standard.

    • Calculate the concentration of this compound relative to a standard curve and normalize to cell number or protein concentration.

MS_Workflow A Cell Culture & Treatment B Lipid Extraction (Acidified Chloroform/Methanol) A->B C Phase Separation B->C D Collect & Dry Organic Phase C->D E Reconstitute in Solvent D->E F LC Separation E->F G MS/MS Detection (MRM) F->G H Data Analysis (Quantification) G->H

Figure 3: Workflow for the quantification of this compound by mass spectrometry.

In Vitro PI3K Activity Assay

This protocol describes an in vitro kinase assay to measure the activity of PI3K using this compound as a substrate.[12][13][14]

Materials:

  • Recombinant active PI3K

  • Liposomes containing this compound and phosphatidylserine (PS)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP or cold ATP

  • Lipid extraction reagents (as above)

  • Thin Layer Chromatography (TLC) plate and chamber

  • Phosphorimager or method for detecting PIP3

Procedure:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined molar ratio of this compound and PS by sonication or extrusion.

  • Kinase Reaction:

    • In a microfuge tube, combine the kinase assay buffer, liposomes, and recombinant PI3K.

    • Initiate the reaction by adding [γ-32P]ATP (for radioactive detection) or cold ATP.

    • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding acidified chloroform/methanol.

  • Lipid Extraction and Analysis:

    • Perform a lipid extraction as described in the mass spectrometry protocol.

    • Spot the dried lipid extract onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate PIP3 from PI(4,5)P2.

    • Visualize the radiolabeled PIP3 using a phosphorimager. For non-radioactive assays, the lipids can be visualized by charring after staining with a primuline solution.

  • Quantification: Quantify the amount of PIP3 produced by densitometry and compare it to standards.

Live-Cell Imaging of PI(4,5)P2 Dynamics

This protocol details the use of a fluorescently tagged PH domain to visualize the dynamics of PI(4,5)P2 in living cells.[10][15]

Materials:

  • Mammalian cell line

  • Plasmid encoding a fluorescently-tagged PI(4,5)P2 biosensor (e.g., GFP-PH-PLCδ1)

  • Transfection reagent

  • Live-cell imaging medium

  • Confocal or TIRF microscope with environmental chamber

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect the cells with the plasmid encoding the PI(4,5)P2 biosensor using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Mount the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

    • Acquire images using appropriate laser lines and filter sets for the fluorescent protein.

    • To study dynamics, acquire time-lapse images before and after stimulating the cells with an agonist that activates PLC or PI3K.

  • Image Analysis:

    • Quantify changes in the localization of the fluorescent biosensor. For example, a decrease in plasma membrane fluorescence would indicate hydrolysis of PI(4,5)P2.

    • Measure the fluorescence intensity at the plasma membrane versus the cytosol to determine the relative changes in PI(4,5)P2 levels.

Conclusion

This compound is a central molecule in a complex network of signal transduction pathways. Its precise regulation is critical for a multitude of cellular functions. While our understanding of its roles is continually expanding, a deeper quantitative understanding of the interactions of specific acyl chain variants like this compound with their effector proteins is necessary. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these interactions and further elucidate the intricate signaling landscape governed by this pivotal phospholipid. Such studies will be invaluable for the development of novel therapeutic strategies targeting diseases where PI(4,5)P2 signaling is dysregulated.

References

The Pivotal Role of 18:1 PI(4,5)P2 in Cellular Membrane Trafficking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid, predominantly found in the inner leaflet of the plasma membrane, that plays a disproportionately large role in a myriad of cellular processes. It acts as a critical signaling molecule, a docking site for a plethora of proteins, and a key regulator of the actin cytoskeleton. Among the various acyl chain variants of PI(4,5)P2, the 1-stearoyl-2-oleoyl (18:1) species is of particular interest due to its specific interactions and functions. This technical guide provides a comprehensive overview of the function of 18:1 PI(4,5)P2 in cellular membrane trafficking, focusing on its roles in exocytosis and endocytosis, the signaling pathways it governs, and the experimental methodologies used to elucidate its functions.

Core Functions of this compound in Membrane Trafficking

This compound is a central player in both the secretion (exocytosis) and uptake (endocytosis) of cellular materials. Its functions are mediated through direct interactions with a host of effector proteins, influencing their localization, conformation, and activity.

Exocytosis

PI(4,5)P2 is essential for multiple steps of exocytosis, the process by which cells release molecules, such as neurotransmitters and hormones, to the extracellular environment.[1][2] Its involvement spans from the initial tethering and docking of vesicles at the plasma membrane to the final fusion event.

  • Vesicle Tethering and Docking: The exocyst complex, a key player in tethering secretory vesicles to the plasma membrane, interacts directly with PI(4,5)P2.[3][4][5][6] Specifically, the exocyst subunits Exo70 and Sec3 contain polybasic regions that bind to the negatively charged headgroup of PI(4,5)P2, thereby anchoring the complex to the plasma membrane and marking sites for vesicle fusion.[3][4]

  • Vesicle Priming: Following docking, vesicles must be "primed" for fusion. This process involves the recruitment and activation of proteins like CAPS (Ca2+-dependent activator protein for secretion) and Munc13.[3][7][8] Both CAPS and Munc13 have domains that bind to PI(4,5)P2, and this interaction is crucial for their function in assembling the SNARE complex, the core machinery that drives membrane fusion.[3][7][8]

  • SNARE Complex Regulation: The SNARE protein syntaxin-1, a component of the plasma membrane t-SNARE complex, also interacts with PI(4,5)P2. This interaction is thought to promote the clustering of syntaxin-1 at fusion sites, thereby increasing the efficiency of SNARE complex formation and subsequent membrane fusion.[3]

Endocytosis

PI(4,5)P2 is a critical regulator of endocytosis, the process by which cells internalize molecules and recycle plasma membrane components. Its role is particularly well-established in clathrin-mediated endocytosis (CME).[2][9][10]

  • Recruitment of Adaptor Proteins: The initiation of CME involves the recruitment of the adaptor protein complex 2 (AP-2) to the plasma membrane. AP-2 binds to PI(4,5)P2, a crucial step for its recruitment and for a conformational change that allows it to bind to cargo proteins destined for internalization.[2][10]

  • Actin Cytoskeleton Dynamics: PI(4,5)P2 regulates the actin cytoskeleton, which provides the force for membrane invagination and vesicle scission during endocytosis. It does so by interacting with a variety of actin-binding proteins, such as N-WASP and profilin.[10]

  • Vesicle Scission: The large GTPase dynamin, which is responsible for pinching off the newly formed vesicle from the plasma membrane, is recruited to the neck of the budding vesicle through its PH domain's interaction with PI(4,5)P2.[1][9]

Signaling Pathways Involving this compound

The functions of this compound in membrane trafficking are intricately linked to its role as a precursor for second messengers and as a direct modulator of signaling pathways.

  • Phospholipase C (PLC) Pathway: Upon stimulation of certain cell surface receptors, PLC hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Both calcium and PKC are important regulators of exocytosis and endocytosis.[3][8]

  • PI 3-Kinase (PI3K) Pathway: PI(4,5)P2 can be phosphorylated by PI3K to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), another critical signaling lipid that recruits a different set of effector proteins to the plasma membrane, influencing processes like cell growth and survival, which can indirectly impact membrane trafficking.

PI4P PI(4)P PIP5K PIP5K PI4P->PIP5K Substrate PI45P2 This compound PIP5K->PI45P2 Synthesizes PLC PLC PI45P2->PLC Substrate PI3K PI3K PI45P2->PI3K Substrate Effector Effector Proteins (CAPS, Munc13, AP-2, Dynamin) PI45P2->Effector Recruits & Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PI(3,4,5)P3 PI3K->PIP3 Exocytosis Exocytosis Endocytosis Endocytosis Effector->Exocytosis Effector->Endocytosis

Core Signaling Hub of this compound

Quantitative Data on this compound Interactions

While much of the literature discusses PI(4,5)P2 in general terms, some studies have begun to dissect the specific roles of different acyl chain variants. The following tables summarize the available quantitative data for the interaction of this compound with key proteins in membrane trafficking. It is important to note that direct quantitative data for the 18:1 species is still limited, and some values are derived from studies using mixed or other defined acyl chain PI(4,5)P2 species for comparison.

Protein/ComplexInteraction PartnerMethodAffinity (Kd)Reference
Exocytosis
Exocyst Subcomplex-15% PI(4,5)P2 LiposomesMembrane-coated bead assay36.1 nM (relative)[11]
Exocyst Subcomplex-25% PI(4,5)P2 LiposomesMembrane-coated bead assay38.5 nM (relative)[11]
Exocyst Holocomplex5% PI(4,5)P2 LiposomesMembrane-coated bead assay99.4 nM (relative)[11]
Munc13-2 C2B domainPI(4,5)P2-containing liposomesFRETCa2+-dependent binding[12]
CAPS-1 DIDPI(4,5)P2-containing liposomesLiposome co-sedimentationBinds to negatively charged lipids[13]
Endocytosis
Dynamin 1PI(4,5)P2-containing liposomesLiposome co-sedimentation~560 nM (for F579A mutant)[1]
AP-2 complexPI(4,5)P2-containing liposomesLiposome binding assayEnhanced by cargo peptides[14]
ProteinLipid Specificity / Acyl Chain PreferenceMethodObservationsReference
Kir3.2 ChannelPI vs. PI(4)P vs. PI(4,5)P2 (18:1)Native Mass SpectrometryPI(4,5)P2 binding is solely entropy-driven. Acyl chain composition impacts thermodynamics.[15]
HIV-1 Gag/MAAcyl chains of PI(4,5)P2Surface Plasmon ResonanceAcyl chain involvement in binding confirmed.[16]
FGF2PI(4,5)P2 in different lipid environmentsBiochemical reconstitutionBinding efficiency is higher in a plasma membrane-like lipid environment.[17]

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to study the function of this compound in membrane trafficking. Below are detailed methodologies for key experiments.

Liposome Co-sedimentation Assay

This in vitro assay is used to assess the binding of a protein to liposomes containing a specific lipid of interest, such as this compound.

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform containing a base lipid (e.g., POPC), other desired lipids (e.g., POPS, POPE), and a specific mole percentage of this compound.[12][18]

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Rehydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing.

    • Generate unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[12]

  • Binding Reaction:

    • Incubate the purified protein of interest with the prepared liposomes at a specific concentration in a binding buffer.

  • Sedimentation:

    • Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Analyze both fractions by SDS-PAGE and Coomassie blue staining or western blotting to determine the amount of protein in each fraction. The fraction of bound protein is then quantified.

start Start lipids Mix Lipids (with this compound) start->lipids dry Dry to Lipid Film lipids->dry rehydrate Rehydrate Film dry->rehydrate extrude Extrude to form Unilamellar Vesicles rehydrate->extrude incubate Incubate with Purified Protein extrude->incubate centrifuge High-Speed Centrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze by SDS-PAGE separate->analyze end Quantify Binding analyze->end

Liposome Co-sedimentation Assay Workflow
Live-Cell Imaging of PI(4,5)P2 Dynamics

The dynamics of PI(4,5)P2 in living cells can be visualized using fluorescently tagged protein domains that specifically bind to PI(4,5)P2, such as the pleckstrin homology (PH) domain of phospholipase Cδ1 (PLCδ1).[19][20]

Methodology:

  • Cell Culture and Transfection:

    • Culture cells of interest (e.g., U2OS or HEK293 cells) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with a plasmid encoding a fluorescently tagged PI(4,5)P2 biosensor (e.g., GFP-PH-PLCδ1) using a suitable transfection reagent.[19]

    • Allow cells to express the biosensor for 24-48 hours.

  • Imaging:

    • Mount the dish on a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire images of the fluorescent biosensor distribution. The biosensor will localize to the plasma membrane where PI(4,5)P2 is enriched.

  • Perturbation and Time-Lapse Imaging:

    • To study the dynamics of PI(4,5)P2, treat the cells with stimuli that alter PI(4,5)P2 levels (e.g., agonists that activate PLC, or inhibitors of PI kinases).

    • Acquire time-lapse images to monitor the redistribution of the biosensor, which reflects the changes in PI(4,5)P2 levels and localization.

  • Image Analysis:

    • Quantify the fluorescence intensity at the plasma membrane and in the cytosol over time to determine the kinetics of PI(4,5)P2 turnover.[19]

Chemically Inducible Depletion of PI(4,5)P2

The function of PI(4,5)P2 can be acutely probed by rapidly depleting it from the plasma membrane using chemically inducible dimerization systems. The rapamycin-inducible system is a widely used example.[17][21]

Methodology:

  • Constructs and Transfection:

    • Co-transfect cells with two plasmids:

      • One encoding a plasma membrane-anchored protein fused to the FRB domain.

      • Another encoding a PI(4,5)P2 5-phosphatase (e.g., INPP5E) fused to the FKBP12 domain.[17]

  • Induction of Depletion:

    • Add rapamycin to the cell culture medium. Rapamycin induces the heterodimerization of FRB and FKBP12, thereby recruiting the 5-phosphatase to the plasma membrane.

  • Functional Readout:

    • The recruited phosphatase rapidly dephosphorylates PI(4,5)P2 to PI(4)P, leading to a rapid depletion of plasma membrane PI(4,5)P2.

    • Simultaneously monitor the cellular process of interest (e.g., endocytosis of a fluorescently labeled cargo) to determine the consequence of acute PI(4,5)P2 depletion.

start Start transfect Co-transfect cells with PM-FRB and FKBP-5-phosphatase start->transfect express Allow protein expression transfect->express add_rapa Add Rapamycin express->add_rapa dimerize Induce FRB-FKBP Heterodimerization add_rapa->dimerize recruit Recruit 5-phosphatase to Plasma Membrane dimerize->recruit deplete Deplete Plasma Membrane PI(4,5)P2 recruit->deplete observe Observe Cellular Phenotype deplete->observe end End observe->end

Rapamycin-Inducible PI(4,5)P2 Depletion

Conclusion and Future Directions

This compound is a master regulator of cellular membrane trafficking, playing indispensable roles in both exocytosis and endocytosis. Its ability to recruit and activate a diverse array of effector proteins at specific membrane locations underscores its importance in orchestrating these complex processes. While significant progress has been made in understanding the general functions of PI(4,5)P2, a deeper understanding of the specific roles of its different acyl chain variants, such as the 18:1 species, is an emerging area of research.

Future studies focusing on quantitative biophysical measurements of the interactions between specific PI(4,5)P2 acyl chain variants and trafficking proteins will be crucial for a more complete understanding of their regulatory mechanisms. The development of novel probes and imaging techniques with higher spatial and temporal resolution will further illuminate the dynamic organization of this compound in distinct plasma membrane domains. For drug development professionals, a detailed understanding of the specific protein-lipid interactions involving this compound may reveal novel targets for therapeutic intervention in diseases where membrane trafficking is dysregulated.

References

18:1 PI(4,5)P2 Regulation of Actin Cytoskeleton Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance but critically important phospholipid localized to the inner leaflet of the plasma membrane. It functions as a pivotal signaling hub, orchestrating the dynamic remodeling of the actin cytoskeleton, a process fundamental to cell motility, morphogenesis, endocytosis, and adhesion.[1][2] PI(4,5)P2 exerts its influence by directly interacting with and modulating the activity of a diverse array of actin-binding proteins (ABPs). It typically activates proteins that promote actin polymerization while inhibiting those that favor disassembly, thereby serving as a master regulator of cytoskeletal architecture at the membrane interface. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative parameters governing PI(4,5)P2-mediated actin regulation. It further details the key experimental protocols used to investigate these interactions, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The actin cytoskeleton is a highly dynamic network of protein filaments essential for a multitude of cellular functions.[2] Its continuous and precisely controlled remodeling is orchestrated by a large suite of ABPs.[1][3] Membrane phospholipids, particularly phosphoinositides, have emerged as primary regulators of these ABPs.[2] Among them, PI(4,5)P2 is the most abundant at the plasma membrane, constituting approximately 1-4% of inner leaflet lipids, and acts as a central nexus for cytoskeletal control.[1][3][4]

While PI(4,5)P2 is a class of lipids with varying acyl chain compositions, its regulatory function is primarily mediated by its highly charged inositol headgroup. This guide focuses on the general regulatory principles of PI(4,5)P2, which are broadly applicable to species such as 18:1 (oleoyl) PI(4,5)P2. The lipid's strategic location and ability to recruit and modulate effector proteins make it indispensable for translating extracellular signals into cytoskeletal responses.

Core Mechanisms of PI(4,5)P2-Mediated Actin Regulation

PI(4,5)P2 controls the actin cytoskeleton through several distinct but often interconnected mechanisms:

  • Direct Modulation of Actin-Binding Protein (ABP) Activity: PI(4,5)P2 binds directly to numerous ABPs, often through polybasic domains, to alter their function.[1] This regulation is frequently allosteric, where PI(4,5)P2 binding induces conformational changes that relieve autoinhibition or unmask binding sites for other proteins.[5] It generally upregulates proteins promoting actin assembly and downregulates proteins that inhibit assembly or promote disassembly.[6]

  • Spatial Organization via Membrane Microdomains: PI(4,5)P2 is known to accumulate in specific membrane microdomains or "rafts".[7] This clustering creates localized signaling platforms with high concentrations of PI(4,5)P2, which serve to recruit and co-regulate specific sets of signaling components, thereby lowering the activation threshold for cytoskeletal remodeling in a spatially defined manner.[7]

  • Coincidence Detection: The regulation of actin dynamics is often not the result of a single signal. PI(4,5)P2 frequently acts as a "coincidence detector," where its presence on the membrane, combined with another signal (such as an activated Rho-family GTPase), is required for the full activation of a downstream effector.[1] This ensures a robust and precise response.

  • Membrane Recruitment and Anchoring: A primary function of PI(4,5)P2 is to recruit cytosolic proteins to the plasma membrane.[5] By providing a binding site, it ensures that key actin regulators are positioned correctly at the interface between the cell membrane and the cytoplasm, where actin remodeling is most active.

Key Signaling Pathways Regulated by PI(4,5)P2

PI(4,5)P2 is integral to multiple pathways that control distinct aspects of actin organization.

Arp2/3-Mediated Branched Actin Nucleation

The Arp2/3 complex is a primary nucleator of branched actin networks, which drive the formation of lamellipodia and are essential for processes like endocytosis.[8] Its activity is stimulated by Nucleation Promoting Factors (NPFs) of the Wiskott-Aldrich Syndrome protein (WASP) family. PI(4,5)P2 plays a crucial cofactor role in this pathway, working in concert with the Rho GTPase Cdc42 to recruit and fully activate N-WASP at the membrane, leading to robust Arp2/3-mediated actin polymerization.[1][7]

Arp2_3_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 NWASP_inactive N-WASP (Autoinhibited) PIP2->NWASP_inactive Binds NWASP_active N-WASP (Active) NWASP_inactive->NWASP_active Activation Arp23_inactive Arp2/3 Complex (Inactive) NWASP_active->Arp23_inactive Recruits & Activates Arp23_active Arp2/3 Complex (Active) Arp23_inactive->Arp23_active ActinPolymerization Branched Actin Network Assembly Arp23_active->ActinPolymerization Nucleates Cdc42 Cdc42-GTP (Signal) Cdc42->NWASP_inactive Binds ActinMonomer G-Actin ActinMonomer->ActinPolymerization Polymerizes

PI(4,5)P2 as a cofactor in N-WASP and Arp2/3 complex activation.
Membrane-Cytoskeleton Linkage at Focal Adhesions

Focal adhesions (FAs) are multi-protein complexes that physically link the actin cytoskeleton to the extracellular matrix via integrin receptors. This linkage is critical for cell migration and adhesion.[9] Local synthesis of PI(4,5)P2 at FAs by enzymes like PIP kinase Type I γ (PIPKIγ) is required for the recruitment and activation of key linker proteins, including talin and vinculin.[9][10] PI(4,5)P2 binding to the FERM domain of talin relieves its autoinhibited conformation, enabling it to bind both integrins and actin, thus anchoring the cytoskeleton to the adhesion site.[10][11]

Focal_Adhesion_Pathway cluster_ECM Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Focal Adhesion Complex ECM ECM Integrin Integrin ECM->Integrin Binds PIPKIg PIPKIγ Integrin->PIPKIg Recruits Talin_active Talin (Active) Integrin->Talin_active Links to PIP2 PI(4,5)P2 PIPKIg->PIP2 Synthesizes Talin_inactive Talin (Inactive) PIP2->Talin_inactive Binds & Activates Talin_inactive->Talin_active Vinculin Vinculin Talin_active->Vinculin Recruits Actin Actin Cytoskeleton Talin_active->Actin Links to Vinculin->Actin Strengthens Link

PI(4,5)P2-mediated activation of talin at focal adhesions.

Quantitative Analysis of PI(4,5)P2-Protein Interactions

A crucial aspect of PI(4,5)P2 signaling is that different ABPs exhibit vastly different affinities and dynamic interactions with PI(4,5)P2-containing membranes.[12][13] This differential binding allows for a graded cellular response to changes in PI(4,5)P2 concentration. Proteins with high affinity may be constitutively bound to the membrane, providing structural linkage, while those with low, transient affinity can respond rapidly to local fluctuations in PI(4,5)P2 levels.[12]

Biochemical studies have revealed that ABPs can be broadly categorized based on their binding affinity and the PI(4,5)P2 density required for membrane saturation.[12]

Actin-Binding Protein Function PI(4,5)P2 Binding Affinity Membrane Interaction Dynamics PI(4,5)P2 Density for Saturation
Ezrin / Moesin Membrane-actin linkageHighStable; slow dissociation~2 mol%
N-WASP Arp2/3 activationModerate-HighRelatively stable residence~10 mol%
Dia2 (Formin) Actin nucleation/elongationModerateRelatively stable residence~10 mol%
Cofilin-1 Actin filament severing/depolymerizationLowTransient; rapid dissociation~20 mol% (does not fully saturate)
Profilin-1 Actin monomer sequestrationLowTransient; rapid dissociation~20 mol% (does not fully saturate)

Table 1: Comparative analysis of the binding characteristics of various actin-binding proteins to PI(4,5)P2-containing membranes. Data compiled from in vitro reconstitution assays.[12]

Experimental Protocols

Investigating the interaction between PI(4,5)P2 and ABPs requires specialized in vitro assays that reconstitute the membrane-cytosol interface.

Liposome Co-sedimentation Assay

This is a fundamental technique to determine if a protein of interest directly binds to lipids. It relies on the principle that liposomes (lipid vesicles) are large enough to be pelleted by ultracentrifugation. If a protein binds to the liposomes, it will be co-pelleted with them.[14]

Methodology:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or small unilamellar vesicles (SUVs) with a defined lipid composition (e.g., a background of POPC/POPE with varying mole percentages of 18:1 PI(4,5)P2).

  • Protein Preparation: Purify the recombinant protein of interest and clarify by ultracentrifugation to remove aggregates.

  • Binding Reaction: Incubate a fixed concentration of the purified protein with the liposome suspension in an appropriate binding buffer for 30-60 minutes at room temperature.[14][15]

  • Ultracentrifugation: Pellet the liposomes by ultracentrifugation (e.g., >100,000 x g for 30 minutes).[15]

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein). Resuspend the pellet in buffer.

  • Quantification: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to determine the proportion of protein that bound to the liposomes.[16]

Cosedimentation_Workflow start Start mix 1. Mix Protein of Interest with PI(4,5)P2-containing Liposomes start->mix incubate 2. Incubate (e.g., 30 min, RT) mix->incubate centrifuge 3. Ultracentrifuge (>100,000 x g) incubate->centrifuge separate 4. Separate Supernatant (S) and Pellet (P) centrifuge->separate analyze_s 5a. Analyze Supernatant (Unbound Protein) separate->analyze_s analyze_p 5b. Analyze Pellet (Bound Protein) separate->analyze_p sdspage 6. SDS-PAGE Analysis analyze_s->sdspage analyze_p->sdspage end End sdspage->end

Workflow for a liposome co-sedimentation assay.
In Vitro Actin Polymerization Assay

This assay measures the kinetics of actin polymerization in real-time. It commonly uses actin monomers covalently labeled with pyrene, a fluorophore whose fluorescence emission intensity increases dramatically upon incorporation into a growing actin filament.[8] This allows for the quantification of F-actin formation over time.

Methodology:

  • Reagent Preparation:

    • Prepare monomeric G-actin stock by resuspending lyophilized actin (a mixture of ~5-10% pyrene-labeled and 90-95% unlabeled actin) in G-buffer (e.g., 5 mM Tris, 0.2 mM CaCl2, 0.2 mM ATP).[8][17] Keep on ice.

    • Prepare a 10X polymerization initiation buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).[15]

  • Reaction Setup: In a 96-well plate or fluorometer cuvette, combine G-buffer, the protein(s) of interest (e.g., an NPF and Arp2/3 complex), and PI(4,5)P2-containing liposomes.

  • Initiation: Add the pyrene-actin monomer stock to the reaction mix. To start polymerization, add the 10X initiation buffer.[8]

  • Data Acquisition: Immediately begin measuring fluorescence intensity (Ex/Em: ~365/410 nm) over time in a fluorescence plate reader or spectrofluorometer.[17]

  • Analysis: Plot fluorescence intensity versus time. The resulting curve can be analyzed to determine the lag phase (nucleation), the slope of the linear phase (elongation rate), and the final steady-state fluorescence (total polymer).

Polymerization_Workflow start Start reagents 1. Prepare Reagents: - Pyrene G-Actin - Proteins (e.g., Arp2/3, N-WASP) - PI(4,5)P2 Liposomes - Buffers (G and 10x P) start->reagents mix 2. Combine reagents (except polymerization buffer) in cuvette/plate reagents->mix initiate 3. Initiate Polymerization (Add 10x P-Buffer) mix->initiate measure 4. Measure Fluorescence (Ex 365 / Em 410 nm) in kinetic mode initiate->measure plot 5. Plot Fluorescence vs. Time measure->plot analyze 6. Analyze Kinetics: - Lag Phase - Elongation Rate - Steady State plot->analyze end End analyze->end

Workflow for a pyrene-actin polymerization assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is a powerful technique for visualizing fluorescently-labeled molecules at or near a glass-water interface. In the context of PI(4,5)P2 and actin, it is used to directly observe the recruitment and dynamics of fluorescently-tagged ABPs on a supported lipid bilayer (SLB) containing PI(4,5)P2. This method allows for the measurement of single-molecule residence times and diffusion, providing deeper insight into the dynamic nature of protein-membrane interactions.[3][18]

Conclusion and Future Directions

PI(4,5)P2 is unequivocally a master regulator of actin cytoskeleton dynamics at the plasma membrane. Its ability to act as a localized docking site and allosteric modulator for a vast number of ABPs places it at the center of cellular processes ranging from migration to membrane trafficking. The differential affinities of various ABPs for PI(4,5)P2 allow for a sophisticated, tunable system that can respond appropriately to diverse cellular signals.

For drug development professionals, the protein-PI(4,5)P2 interface represents a compelling, albeit challenging, target. Modulating these interactions could offer novel therapeutic strategies for diseases characterized by aberrant cell motility, such as cancer metastasis, or defects in membrane-cytoskeleton integrity. Future research will continue to unravel the complexity of how PI(4,5)P2 is itself regulated and organized within the membrane and how its interplay with other signaling lipids and proteins fine-tunes the precise architecture of the actin cytoskeleton.

References

The Synthesis and Metabolic Pathways of 18:1 PI(4,5)P2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid, predominantly located in the inner leaflet of the plasma membrane, where it orchestrates a multitude of cellular processes. While the metabolic pathways of the bulk PI(4,5)P2 pool are well-characterized, the specific synthesis and turnover of distinct molecular species, such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (18:1 PI(4,5)P2), are less understood. This technical guide provides an in-depth overview of the synthesis and metabolic pathways of this compound, summarizing the current understanding of the enzymes involved, their substrate specificities, and the experimental methodologies used for its study.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of its phosphatidylinositol (PI) precursor with the specific 18:1 (oleic acid) acyl chain, followed by sequential phosphorylation. The primary route of synthesis is believed to occur through the de novo synthesis of 18:1 PI, which is then phosphorylated.

De Novo Synthesis of 18:1 Phosphatidylinositol (PI)

The initial step in the de novo synthesis of PI is the acylation of glycerol-3-phosphate. While the enzymes involved in the formation of PI species from glycerol-3-phosphate generally show little specificity toward different molecular species of substrates, the composition of newly synthesized PI is greatly influenced by the free fatty acid pool in the microsomes[1]. The synthesis of 18:1 PI likely involves the incorporation of oleoyl-CoA. One key enzyme in this process is lysophosphatidylcholine acyltransferase 1 (LPCAT1), which is localized in the endoplasmic reticulum and exhibits high substrate specificity for oleoyl-CoA[2].

The de novo synthesis pathway for 18:1 PI can be summarized as follows:

  • Glycerol-3-phosphate is acylated to form lysophosphatidic acid (LPA) .

  • LPA is further acylated by an acyl-CoA, which in this case would be oleoyl-CoA (18:1-CoA) , to form 1-acyl-2-oleoyl-phosphatidic acid (PA) .

  • PA is converted to CDP-diacylglycerol (CDP-DAG) .

  • Finally, PI synthase catalyzes the reaction of CDP-DAG with myo-inositol to produce 1-acyl-2-oleoyl-phosphatidylinositol (18:1 PI) .

Phosphorylation to this compound

Once 18:1 PI is synthesized, it is transported to the plasma membrane and undergoes sequential phosphorylation by specific kinases to yield this compound.

  • Phosphatidylinositol 4-kinases (PI4Ks) phosphorylate 18:1 PI at the 4'-position of the inositol ring to produce 18:1 phosphatidylinositol 4-phosphate (PI(4)P) . There are four isoforms of PI4K in mammalian cells: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ[2].

  • Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks or PIPKI) then phosphorylate 18:1 PI(4)P at the 5'-position to generate 18:1 phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) . This is considered the main pathway for PI(4,5)P2 formation[2].

An alternative, though minor, route for PI(4,5)P2 synthesis involves the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) by Type II phosphatidylinositol-5-phosphate 4-kinases (PIP4Ks or PIPKII) [2].

Metabolic Pathways of this compound

This compound is a dynamic signaling molecule that is subject to rapid turnover through several metabolic pathways. These pathways are crucial for the generation of second messengers and the regulation of numerous cellular functions.

Hydrolysis by Phospholipase C (PLC)

Upon stimulation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes this compound into two second messengers:

  • Inositol 1,4,5-trisphosphate (IP3) : A soluble molecule that diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium[2][3].

  • 1,2-di-oleoyl-glycerol (18:1 DAG) : A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC)[2][3].

The products of this hydrolysis can be recycled back into PI. DAG is phosphorylated by diacylglycerol kinase (DGK) to form phosphatidic acid (PA), which is then used for the synthesis of CDP-DAG and subsequently PI[4][5].

Phosphorylation by Phosphoinositide 3-Kinase (PI3K)

PI(4,5)P2 is a substrate for Class I phosphoinositide 3-kinases (PI3Ks), which phosphorylate the 3'-position of the inositol ring to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) [3][6]. PI(3,4,5)P3 is a critical signaling molecule that recruits and activates a variety of downstream effectors, including the protein kinase Akt, thereby regulating cell growth, survival, and proliferation[6][7].

Dephosphorylation by Phosphatases

The levels of this compound are also tightly controlled by the action of various phosphatases that remove phosphate groups from the inositol ring.

  • 5-Phosphatases : Enzymes such as OCRL and synaptojanin remove the phosphate group from the 5'-position of PI(4,5)P2, converting it back to PI(4)P [2].

  • PTEN (Phosphatase and Tensin Homolog) : This tumor suppressor is a 3-phosphatase that dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2 [8]. PTEN can also dephosphorylate PI(3,4)P2 to PI(4)P[9][10].

Signaling Pathways and Experimental Workflows

The synthesis and metabolism of this compound are integral to cellular signaling. Below are diagrams illustrating these pathways and a typical experimental workflow for the analysis of this specific lipid species.

Synthesis_and_Metabolism_of_18_1_PI45P2 cluster_synthesis Synthesis cluster_phosphorylation Phosphorylation cluster_metabolism Metabolism Glycerol-3-P Glycerol-3-P LPA LPA Glycerol-3-P->LPA Acylation 18:1-CoA 18:1-CoA 18:1-CoA->LPA PA 18:1 PA LPA->PA LPCAT1 CDPDAG 18:1 CDP-DAG PA->CDPDAG CDS PI 18:1 PI CDPDAG->PI PI Synthase PI4P 18:1 PI(4)P PI->PI4P PI4K PI45P2 This compound PI4P->PI45P2 PIP5K PI45P2->PI4P 5-Phosphatase IP3 IP3 PI45P2->IP3 PLC DAG 18:1 DAG PI45P2->DAG PLC PIP3 PI(3,4,5)P3 PI45P2->PIP3 PI3K PIP3->PI45P2 PTEN

Synthesis and metabolic pathways of this compound.

Experimental_Workflow_for_18_1_PI45P2_Analysis Start Cell/Tissue Sample LipidExtraction Lipid Extraction (e.g., acidified chloroform/methanol) Start->LipidExtraction Derivatization Optional: Derivatization (e.g., methylation) LipidExtraction->Derivatization LC_Separation HPLC Separation (Reversed-phase C18 column) LipidExtraction->LC_Separation Direct analysis Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-MS/MS) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification End Results Quantification->End

A typical experimental workflow for this compound analysis.

Quantitative Data

Quantitative data for specific acyl chain variants of PI(4,5)P2 are scarce in the literature. The tables below summarize the available information on the enzymes involved and the levels of related phosphoinositides.

Table 1: Key Enzymes in this compound Synthesis and Metabolism

EnzymeSubstrate(s)Product(s)Cellular LocationAcyl Chain Specificity/Notes
LPCAT1 Lysophospholipids, Oleoyl-CoAPhospholipidsEndoplasmic ReticulumHigh specificity for oleoyl-CoA (18:1)[2].
PI4K PIPI(4)PPlasma Membrane, GolgiAcyl chain specificity is not well-defined.
PIP5K PI(4)PPI(4,5)P2Plasma MembraneAcyl chain specificity is not well-defined.
PLC PI(4,5)P2IP3, DAGPlasma MembraneAcyl chain specificity is not well-defined.
PI3K PI(4,5)P2PI(3,4,5)P3Plasma MembraneAcyl chain specificity is not well-defined.
PTEN PI(3,4,5)P3PI(4,5)P2Cytosol, Plasma MembraneAcyl chain specificity is not well-defined.
5-Phosphatases PI(4,5)P2PI(4)PPlasma Membrane, CytosolAcyl chain specificity is not well-defined.

Table 2: Reported Levels of Phosphoinositides in Human Platelets

PhosphoinositideConcentration (pmol/1 x 10⁸ platelets)Reference
PI(4)P94.7 ± 11.1[11]
PI(3,4)P23.1 ± 0.2[11]
PI(4,5)P259.2 ± 12.4[11]

Note: The data in Table 2 represents the total pool of each phosphoinositide and is not specific to the 18:1 acyl chain variant.

Experimental Protocols

The analysis of specific molecular species of PI(4,5)P2 requires sensitive and specific methods, typically involving liquid chromatography coupled with mass spectrometry.

Lipid Extraction from Cells

A common method for extracting phosphoinositides from cellular samples is the acidified chloroform/methanol extraction[11][12].

Protocol:

  • Harvest cultured cells by scraping and pelleting by centrifugation.

  • To the cell pellet, add a solution of chloroform/methanol/1M HCl (1:2:0.1, v/v/v) and vortex thoroughly.

  • Add chloroform and 0.5 M HCl to induce phase separation.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid film in a suitable solvent for subsequent analysis.

HPLC-MS/MS Analysis of this compound

High-performance liquid chromatography (HPLC) coupled to tandem mass spectrometry (MS/MS) is the method of choice for the separation and quantification of different phosphoinositide molecular species[13][14][15].

Methodology:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of two mobile phases is employed. For example, Mobile Phase A could be water with a volatile salt like ammonium formate, and Mobile Phase B could be a mixture of isopropanol and acetonitrile with ammonium formate[15].

    • Gradient: A carefully optimized gradient is run to separate the different phosphoinositide species based on their polarity and acyl chain length.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion corresponding to this compound and monitoring for specific fragment ions.

    • Precursor and Fragment Ions: The specific m/z values for the precursor ion of this compound and its characteristic fragment ions (e.g., corresponding to the loss of the oleoyl chain or parts of the inositol headgroup) would be programmed into the mass spectrometer.

  • Quantification:

    • An internal standard, a synthetic PI(4,5)P2 with non-natural fatty acid chains, is added to the sample before extraction to correct for sample loss and ionization efficiency differences.

    • A calibration curve is generated using a series of known concentrations of a synthetic this compound standard.

    • The amount of this compound in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Conclusion

The synthesis and metabolism of this compound follow the general pathways established for the bulk PI(4,5)P2 pool, with the key determining step for its specific acyl chain composition likely being the initial acylation of lysophospholipids with oleoyl-CoA. While the enzymes responsible for the subsequent phosphorylation and dephosphorylation steps are well-known, their specificity for different acyl chain variants of phosphoinositides remains an area for further investigation. The development of advanced analytical techniques, such as HPLC-MS/MS, is enabling more detailed studies into the roles of specific molecular species of PI(4,5)P2 in cellular signaling and disease, paving the way for the development of more targeted therapeutic interventions.

References

The Subcellular Landscape of 18:1 PI(4,5)P2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization and distribution of 18:1 phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), a crucial signaling lipid. While a minor component of cellular membranes, its specific distribution is vital for a multitude of cellular processes, making it a key molecule of interest in research and drug development.[1][2] This document summarizes the current understanding of its localization, presents detailed experimental protocols for its study, and visualizes key pathways and workflows.

Subcellular Distribution of PI(4,5)P2

Phosphatidylinositol (4,5)-bisphosphate is most enriched in the plasma membrane, where it can constitute up to 5% of the inner leaflet's phospholipids.[3] However, smaller, functionally significant pools of PI(4,5)P2 are also present in various intracellular organelles.[4][5] The di-oleoyl (18:1/18:1) variant is a common species, though its precise quantitative distribution across different subcellular compartments is an active area of research. The following tables summarize the known and inferred distribution of PI(4,5)P2, with the understanding that much of the available quantitative data pertains to the total PI(4,5)P2 pool rather than specifically the 18:1 species.

Table 1: Subcellular Localization of PI(4,5)P2

OrganellePresence of PI(4,5)P2Key Functions
Plasma MembraneHighSignal transduction (substrate for PLC and PI3K), regulation of ion channels and transporters, endocytosis, exocytosis, cytoskeletal organization.[3][4]
NucleusPresentRNA processing, regulation of nuclear actin, chromatin remodeling.[4][6]
Golgi ApparatusPresentVesicular trafficking from the trans-Golgi network.[4][7]
Endoplasmic Reticulum (ER)PresentER-plasma membrane contact sites, calcium signaling.[3][4]
Endosomes & LysosomesPresentEndosomal trafficking, lysosome function and reformation.[8][9][10]
MitochondriaPresentMitochondrial dynamics (fission/fusion), autophagy.[11][12]
PeroxisomesPresentRegulation of fatty acid oxidation.[3]

Table 2: Estimated Quantitative Distribution of Total PI(4,5)P2

Subcellular FractionEstimated Percentage of Total Cellular PI(4,5)P2Notes
Plasma Membrane~90-95%The vast majority of cellular PI(4,5)P2 resides in the plasma membrane.
Intracellular Membranes~5-10%Includes the nucleus, Golgi, ER, endosomes, lysosomes, and mitochondria. The concentration within each organelle is significantly lower than in the plasma membrane.

Disclaimer: The quantitative data presented is for the total PI(4,5)P2 pool. The precise percentage of the 18:1 species within each subcellular compartment is not well-defined in the current literature.

Experimental Protocols

Subcellular Fractionation for Phosphoinositide Analysis

This protocol describes a general method for separating major subcellular compartments to analyze their phosphoinositide content.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 15-20 minutes to allow cells to swell.

  • Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized for the cell type to ensure maximal cell lysis with minimal organelle damage.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclear fraction.

  • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondrial fraction.

  • Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi). The supernatant represents the cytosolic fraction.

  • The plasma membrane fraction can be further purified from the nuclear or microsomal pellets using density gradient centrifugation (e.g., with a sucrose gradient).

  • Wash each fraction with an appropriate buffer and store at -80°C for subsequent lipid extraction and analysis.

  • Determine the protein concentration of each fraction using a Bradford assay for normalization of lipid levels.

Lipid Extraction and Mass Spectrometry Analysis of 18:1 PI(4,5)P2

This protocol outlines the extraction of phosphoinositides and their analysis by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the 18:1 species.

Materials:

  • Subcellular fractions from Protocol 2.1

  • Internal standards (e.g., 17:0/20:4 PI(4,5)P2)

  • Chloroform, Methanol, Hydrochloric acid (HCl)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • To the subcellular fraction, add a known amount of an appropriate internal standard.

  • Perform a lipid extraction using an acidified chloroform/methanol mixture (e.g., Folch or Bligh-Dyer method). This typically involves the addition of chloroform and methanol, followed by an acidic solution (e.g., 0.1 M HCl) to facilitate the separation of the organic and aqueous phases.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

  • Inject the sample into the LC-MS/MS system. Use a suitable column (e.g., a C18 column) and a gradient elution to separate the different lipid species.

  • The mass spectrometer should be operated in a mode that allows for the specific detection and fragmentation of PI(4,5)P2 species. Multiple Reaction Monitoring (MRM) is often used for targeted quantification.

  • Identify the this compound species based on its specific precursor and product ion masses.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

Signaling Pathways Involving PI(4,5)P2

The following diagrams illustrate the central role of PI(4,5)P2 in major signaling cascades.

PI45P2_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Signal cluster_receptor Receptor Activation cluster_plc Phospholipase C (PLC) Pathway cluster_pi3k PI 3-Kinase (PI3K) Pathway PI(4,5)P2 PI(4,5)P2 PLC PLC PI(4,5)P2->PLC Substrate PI3K PI3K PI(4,5)P2->PI3K Substrate Signal Signal GPCR/RTK GPCR/RTK Signal->GPCR/RTK GPCR/RTK->PLC GPCR/RTK->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation PI(3,4,5)P3 PI(3,4,5)P3 PI3K->PI(3,4,5)P3 Phosphorylation Akt activation Akt activation PI(3,4,5)P3->Akt activation

Caption: PI(4,5)P2 as a central hub in cellular signaling pathways.

Experimental Workflow for Subcellular Lipidomics

This diagram outlines the key steps in determining the subcellular distribution of this compound.

Lipidomics_Workflow Cell Culture Cell Culture Subcellular Fractionation Subcellular Fractionation Cell Culture->Subcellular Fractionation Harvest & Lyse Lipid Extraction Lipid Extraction Subcellular Fractionation->Lipid Extraction Isolate Organelles LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Extract & Concentrate Lipids Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Separate & Detect Lipids Quantitative Distribution Quantitative Distribution Data Analysis->Quantitative Distribution PI45P2_Functions cluster_signaling Signal Transduction cluster_trafficking Membrane Trafficking cluster_cytoskeleton Cytoskeletal Dynamics cluster_channels Ion Channel & Transporter Regulation PI(4,5)P2 PI(4,5)P2 Second Messenger Generation Second Messenger Generation PI(4,5)P2->Second Messenger Generation Protein Recruitment & Activation Protein Recruitment & Activation PI(4,5)P2->Protein Recruitment & Activation Endocytosis Endocytosis PI(4,5)P2->Endocytosis Exocytosis Exocytosis PI(4,5)P2->Exocytosis Vesicle Budding Vesicle Budding PI(4,5)P2->Vesicle Budding Actin Polymerization Actin Polymerization PI(4,5)P2->Actin Polymerization Focal Adhesion Formation Focal Adhesion Formation PI(4,5)P2->Focal Adhesion Formation Gating Modulation Gating Modulation PI(4,5)P2->Gating Modulation Localization Localization PI(4,5)P2->Localization

References

The Emergence of a Lipid Titan: A Technical Guide to the Discovery and Enduring Significance of PI(4,5)P2 in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2], a minor phospholipid component of the inner leaflet of the plasma membrane, has emerged from relative obscurity to become recognized as a titan of cellular signaling. Its discovery and the subsequent elucidation of its multifaceted roles have fundamentally reshaped our understanding of signal transduction. This technical guide provides a comprehensive overview of the historical milestones that established PI(4,5)P2 as a critical signaling molecule, with a particular focus on the experimental methodologies that underpinned these discoveries. We delve into the significance of its acyl chain composition, including the 18:1 variant, and present key quantitative data on its cellular abundance and dynamics. Detailed experimental protocols, from classical radiolabeling and chromatography to modern mass spectrometry, are provided to equip researchers with the foundational knowledge to investigate this pivotal lipid. Furthermore, this guide utilizes graphical representations to illustrate the core signaling pathways and experimental workflows, offering a visually intuitive understanding of the complex processes governed by PI(4,5)P2.

A Historical Perspective: From Phosphoinositide Turnover to a Central Signaling Hub

The journey to understanding PI(4,5)P2's role in cell signaling began not with the molecule itself, but with a curious observation of rapid phosphate incorporation into a class of lipids known as phosphoinositides.

The "Phosphoinositide Effect": The Seminal Discovery

In the 1950s, the husband-and-wife team of Lowell and Mabel Hokin made a groundbreaking discovery that would lay the foundation for the entire field of phosphoinositide signaling.[1] They observed that stimulating secretion in pancreas slices with acetylcholine led to a rapid incorporation of radioactive phosphate (³²P) into a minor fraction of phospholipids, which they identified as phosphatidylinositol (PI) and phosphatidic acid (PA).[2] This phenomenon, which they termed the "phosphoinositide effect," was one of the first indications that these lipids were not merely static structural components of the cell membrane but were dynamically involved in cellular responses to external stimuli.[2]

Linking PI Turnover to Calcium Signaling

For two decades, the significance of the phosphoinositide effect remained enigmatic. The crucial link to a major intracellular signaling pathway came in 1975 from Robert Michell. He astutely observed a correlation between receptor-stimulated PI turnover and the mobilization of intracellular calcium (Ca²⁺).[1] This pivotal work proposed that the breakdown of phosphoinositides was a key event preceding the rise in cytosolic calcium, a ubiquitous second messenger.

The Bifurcating Pathway: Unveiling the Second Messengers

The final pieces of the initial puzzle fell into place in the early 1980s through the pioneering work of Michael Berridge and Robin Irvine. They demonstrated that the hydrolysis of a specific polyphosphoinositide, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), by the enzyme phospholipase C (PLC) generates two distinct second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃, a water-soluble molecule, was shown to diffuse into the cytoplasm and trigger the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum.[3] Simultaneously, the lipid-soluble DAG remained in the plasma membrane and activated Protein Kinase C (PKC), another key signaling enzyme.[3] This discovery of a bifurcating signaling pathway originating from PI(4,5)P2 hydrolysis was a watershed moment in signal transduction research.

The Significance of Acyl Chain Composition: Beyond the Headgroup

While the inositol headgroup defines the identity and signaling capacity of PI(4,5)P2, the fatty acid chains attached to the glycerol backbone also play a crucial, albeit more subtle, role in its function. In mammalian cells, PI(4,5)P2 is not a single molecular species but rather a family of molecules with varying acyl chain compositions.

The most abundant and well-studied form of PI(4,5)P2 in mammalian tissues contains a stearoyl group (18:0) at the sn-1 position and an arachidonoyl group (20:4) at the sn-2 position. However, other variants, including those with an oleoyl (18:1) chain, are also present. The specific acyl chain composition can influence the biophysical properties of the membrane and the interaction of PI(4,5)P2 with effector proteins. While the historical discovery of PI(4,5)P2 as a signaling molecule did not initially distinguish between these different acyl chain variants, subsequent research using advanced analytical techniques like mass spectrometry has begun to unravel the functional significance of this diversity.

Quantitative Insights into PI(4,5)P2 Dynamics

The cellular concentration and turnover of PI(4,5)P2 are tightly regulated to ensure proper signaling fidelity. The following tables summarize key quantitative data related to PI(4,5)P2 abundance and acyl chain composition.

ParameterCell TypeValueReference
Plasma Membrane Concentration General~1-2 mol% of inner leaflet lipids[4]
Neuroblastoma Cells~4,000 molecules/µm²[5]
Adult Rat Pinealocytes~34,000 molecules/µm²[5]
Turnover Half-life (t₁/₂) Insulin-secreting cells (stimulated)<40 seconds
N1E-115 Neuroblastoma cells (Bradykinin-stimulated)~30 seconds for initial decrease[6]

Table 1: Cellular Concentration and Turnover of PI(4,5)P2

Acyl Chain CompositionCell TypeRelative Abundance (%)Reference
18:0/20:4 (38:4) Rat Pineal Gland (PI(4,5)P2)66 ± 8[7]
tsA201 cells (low confluency, PI(4,5)P2)~30[7]
tsA201 cells (high confluency, PI(4,5)P2)~15[7]
18:0/18:1 (36:1) tsA201 cells (low confluency, PI(4,5)P2)~18[7]
tsA201 cells (high confluency, PI(4,5)P2)~35[7]

Table 2: Relative Abundance of PI(4,5)P2 Acyl Chain Variants

Key Experimental Protocols in the Study of PI(4,5)P2 Signaling

The elucidation of PI(4,5)P2's signaling roles was made possible by the development of innovative experimental techniques. This section provides detailed methodologies for some of the key experiments that have been instrumental in this field.

Radiolabeling of Phosphoinositides with [³²P]Orthophosphate

This classic method, pioneered by the Hokins, allows for the tracking of phosphate incorporation into phospholipids and was fundamental to the discovery of the phosphoinositide effect.

Objective: To measure the turnover of phosphoinositides in response to cellular stimulation.

Materials:

  • Cell culture of interest

  • Phosphate-free cell culture medium

  • [³²P]Orthophosphate (carrier-free)

  • Stimulating agent (e.g., acetylcholine, growth factor)

  • Ice-cold trichloroacetic acid (TCA)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Autoradiography film or phosphorimager

Protocol:

  • Cell Preparation: Culture cells to the desired confluency.

  • Phosphate Depletion: Wash the cells with phosphate-free medium to deplete intracellular phosphate stores.

  • Radiolabeling: Incubate the cells in phosphate-free medium containing [³²P]orthophosphate to allow for its incorporation into the cellular ATP pool and subsequently into phospholipids.

  • Stimulation: Add the stimulating agent to the cells for the desired time course. A control group without the stimulus should be run in parallel.

  • Reaction Termination and Lipid Extraction: Terminate the reaction by adding ice-cold TCA. Scrape the cells and extract the lipids using an appropriate solvent mixture (e.g., chloroform:methanol:HCl).

  • Lipid Separation: Separate the extracted phospholipids using thin-layer chromatography (TLC).[8][9][10]

  • Detection and Quantification: Visualize the radiolabeled phospholipids by exposing the TLC plate to autoradiography film or a phosphorimager. The intensity of the spots corresponding to PI, PIP, and PI(4,5)P2 can be quantified to determine the relative incorporation of ³²P.

Thin-Layer Chromatography (TLC) for Phosphoinositide Separation

TLC was a cornerstone of early phosphoinositide research, enabling the separation of different phospholipid species based on their polarity.

Objective: To separate different phosphoinositide species from a total lipid extract.

Materials:

  • Silica gel TLC plates

  • Lipid extract containing phosphoinositides

  • Developing solvent systems (e.g., chloroform/methanol/water/ammonia mixtures)[8]

  • Iodine vapor or other visualization agents

  • Scintillation counter (for radiolabeled lipids)

Protocol:

  • Plate Preparation: Activate the TLC plates by heating them in an oven.

  • Sample Application: Spot the lipid extract onto the origin of the TLC plate.

  • Development: Place the TLC plate in a chromatography tank containing the developing solvent. Allow the solvent to migrate up the plate by capillary action, separating the lipids based on their differential partitioning between the stationary (silica) and mobile (solvent) phases.

  • Visualization: After development, visualize the separated lipid spots using iodine vapor or a specific phospholipid stain. If the lipids are radiolabeled, the plate can be subjected to autoradiography.

  • Quantification: Scrape the silica corresponding to the desired lipid spots and quantify the amount of lipid by measuring radioactivity using a scintillation counter or by other analytical methods.

Mass Spectrometry for Acyl Chain Profiling

Modern mass spectrometry (MS) techniques have revolutionized the study of phosphoinositides, allowing for the detailed characterization of their acyl chain composition and precise quantification.

Objective: To identify and quantify the different acyl chain variants of PI(4,5)P2 in a biological sample.

Materials:

  • Cell or tissue sample

  • Lipid extraction solvents

  • Internal standards (deuterated or odd-chain PI(4,5)P2 analogs)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Lipid Extraction: Extract total lipids from the sample in the presence of internal standards.

  • Chromatographic Separation: Separate the different lipid classes, including PI(4,5)P2, using liquid chromatography.

  • Mass Spectrometric Analysis: Introduce the separated lipids into the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact lipid molecules and their fragments.

  • Data Analysis: By analyzing the fragmentation patterns, the identity of the headgroup and the composition of the acyl chains can be determined. The abundance of each PI(4,5)P2 species is quantified by comparing its signal intensity to that of the known amount of the internal standard.

Visualizing the PI(4,5)P2 Signaling Universe

Graphical representations are invaluable for understanding the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures. The following diagrams were generated using the DOT language for Graphviz.

PI_PLC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PI(4,5)P2 PLC->PIP2 4. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC 7. Activation Downstream Targets Downstream Targets PKC->Downstream Targets 9. Phosphorylation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca2 Ca²⁺ IP3R->Ca2 6. Release Ca2->PKC 8. Co-activation Agonist Agonist Agonist->GPCR 1. Binding

Figure 1: The PI-PLC Signaling Pathway.

PI3K_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI 3-Kinase (PI3K) RTK->PI3K 2. Recruitment & Activation PIP2 PI(4,5)P2 PI3K->PIP2 3. Phosphorylation PIP3 PI(3,4,5)P3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 4. Recruitment Akt Akt PIP3->Akt 5. Recruitment PDK1->Akt 6. Phosphorylation Downstream Targets Downstream Targets Akt->Downstream Targets 7. Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK 1. Binding & Dimerization

Figure 2: The PI3K Signaling Pathway.

Experimental_Workflow start Cell Culture radiolabeling Radiolabeling with [³²P]Orthophosphate start->radiolabeling stimulation Agonist Stimulation radiolabeling->stimulation extraction Lipid Extraction stimulation->extraction separation Thin-Layer Chromatography (TLC) extraction->separation detection Autoradiography / Phosphorimaging separation->detection quantification Quantification of Radiolabel Incorporation detection->quantification end Data Analysis quantification->end

References

The Pivotal Role of 18:1 PI(4,5)P2 in Endocytosis and Exocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a key signaling phospholipid concentrated in the inner leaflet of the plasma membrane, where it orchestrates a multitude of cellular processes. The specific acyl chain composition of PI(4,5)P2, such as the 1-stearoyl-2-oleoyl (18:1) variant, can influence its biophysical properties and interactions with effector proteins, thereby fine-tuning its regulatory functions. This technical guide provides an in-depth exploration of the critical involvement of 18:1 PI(4,5)P2 in two fundamental cellular trafficking events: endocytosis and exocytosis. We will delve into the molecular mechanisms, present available quantitative data, detail key experimental protocols, and visualize the intricate signaling pathways governed by this essential lipid.

Introduction

Endocytosis and exocytosis are fundamental processes that mediate the transport of molecules into and out of the cell, respectively. These events are tightly regulated to maintain cellular homeostasis, facilitate intercellular communication, and respond to environmental cues. At the heart of this regulation lies a complex interplay between proteins and lipids at the plasma membrane. Among the lipid players, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) has emerged as a master regulator. Its unique headgroup allows for specific interactions with a plethora of proteins, recruiting them to the membrane and modulating their activity. The 18:1 acyl chain of PI(4,5)P2, containing oleic acid, contributes to the fluidity of the membrane and may influence the localization and function of its binding partners. This guide will specifically focus on the functions of this compound, providing a comprehensive resource for researchers in the field.

Quantitative Data on the Impact of this compound on Endocytosis and Exocytosis

The following tables summarize quantitative data from various studies, illustrating the significant impact of PI(4,5)P2 levels on the efficiency and kinetics of endocytosis and exocytosis. While many studies use heterogeneous populations of PI(4,5)P2, the data provides a strong indication of the effects of the 18:1 isoform.

Table 1: Quantitative Effects of PI(4,5)P2 Depletion on Clathrin-Mediated Endocytosis (CME)

Parameter MeasuredMethod of PI(4,5)P2 DepletionCell TypeObserved EffectReference
Number of Clathrin-Coated PitsRapamycin-inducible 5-phosphataseCOS-7 cellsDramatic loss of clathrin puncta[1]
Internalization of TransferrinsiRNA knockdown of PIP5KβHeLa cellsReduced internalization[2]
Endocytic Vesicle FormationAcute PI(4,5)P2 depletionHEK293 cellsStrong inhibition of appearance in early endosomes[3]
Clathrin-Coated Pit DynamicsInducible PI(4,5)P2 depletionArabidopsisReduced rate of internalization[4]

Table 2: Quantitative Effects of PI(4,5)P2 Modulation on Exocytosis

Parameter MeasuredMethod of PI(4,5)P2 ModulationCell TypeObserved EffectReference
Rate of Dense-Core Vesicle (DCV) ExocytosisOverexpression of PI(4)P 5-kinasePC12 cellsIncreased rates of DCV exocytosis[5]
Rate of Dense-Core Vesicle (DCV) ExocytosisKnockdown of PI(4)P 5-kinasePC12 cellsDecreased rates of DCV exocytosis[5]
Neurotransmitter ReleaseRNAi to PI 3-kinase (reducing PI(3,4,5)P3)Drosophila neuromuscular junctionModerately (~50%) reduced neurotransmitter release[6]
Fusion Pore DynamicsAcute PI(4,5)P2 generationInsulin-secreting β-cellsControls fusion pore expansion[6]

Signaling Pathways: The Central Role of this compound

This compound acts as a signaling hub, recruiting and activating a multitude of proteins to orchestrate the complex molecular events of endocytosis and exocytosis.

Endocytosis Signaling Pathway

In clathrin-mediated endocytosis (CME), this compound is essential for the initiation and maturation of clathrin-coated pits. It directly recruits key adaptor proteins and scission machinery to the plasma membrane.

Endocytosis_Pathway cluster_membrane Plasma Membrane PIP2 This compound AP2 AP2 PIP2->AP2 recruits Dynamin Dynamin PIP2->Dynamin recruits Epsin Epsin PIP2->Epsin recruits Clathrin Clathrin AP2->Clathrin recruits Receptor Receptor AP2->Receptor binds CCP Clathrin-Coated Pit Clathrin->CCP forms Dynamin->CCP constricts neck Epsin->Clathrin recruits Cargo Cargo Receptor->Cargo binds Vesicle Endocytic Vesicle CCP->Vesicle buds off

Caption: this compound-mediated signaling in clathrin-mediated endocytosis.

Exocytosis Signaling Pathway

In exocytosis, this compound is crucial for multiple steps, including vesicle docking, priming, and fusion with the plasma membrane. It interacts with key components of the exocytic machinery to ensure efficient and regulated release of vesicular content.

Exocytosis_Pathway cluster_membrane Plasma Membrane cluster_vesicle Secretory Vesicle PIP2 This compound Exocyst Exocyst Complex (Sec3, Exo70) PIP2->Exocyst recruits for docking Synaptotagmin Synaptotagmin-1 PIP2->Synaptotagmin interacts with CAPS CAPS PIP2->CAPS recruits for priming Munc13 Munc13 PIP2->Munc13 recruits for priming Syntaxin Syntaxin-1 SNAP25 SNAP-25 Syntaxin->SNAP25 forms SNARE complex VAMP2 VAMP2 SNAP25->VAMP2 forms SNARE complex Exocyst->Syntaxin tethers vesicle VAMP2->Syntaxin Synaptotagmin->Syntaxin triggers fusion (Ca2+) CAPS->VAMP2 primes Munc13->Syntaxin primes

Caption: Key interactions of this compound in the exocytosis signaling cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the role of this compound in membrane trafficking.

Visualization and Quantification of this compound Dynamics in Live Cells

This protocol describes the use of a fluorescently tagged pleckstrin homology (PH) domain to visualize and quantify the localization of PI(4,5)P2.

Materials:

  • Cell line of interest (e.g., HEK293, COS-7)

  • Plasmid encoding a fluorescently tagged PH domain specific for PI(4,5)P2 (e.g., PH-PLCδ1-GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Confocal microscope with live-cell imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect cells with the PH-PLCδ1-GFP plasmid according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Mount the dish on the confocal microscope stage, maintaining appropriate temperature and CO2 levels.

    • Acquire images using a 488 nm laser for GFP excitation.

    • Capture time-lapse series to observe the dynamic localization of the fluorescent probe.

  • Data Analysis:

    • Use image analysis software to quantify the fluorescence intensity at the plasma membrane versus the cytosol.

    • Changes in this ratio over time or in response to stimuli reflect changes in PI(4,5)P2 levels at the plasma membrane.

protocol_live_cell_imaging A Plate cells on glass-bottom dish B Transfect with PH-PLCδ1-GFP plasmid A->B C Incubate for 24-48 hours B->C D Mount on confocal microscope C->D E Acquire time-lapse images (488nm laser) D->E F Quantify membrane vs. cytosol fluorescence E->F G Analyze changes in PI(4,5)P2 localization F->G

Caption: Workflow for live-cell imaging of PI(4,5)P2 dynamics.

In Vitro Vesicle Fusion Assay

This assay reconstitutes the core machinery of exocytosis to study the direct role of this compound in membrane fusion.

Materials:

  • Synthetic liposomes mimicking the plasma membrane (t-SNARE vesicles) containing Syntaxin-1 and SNAP-25, with and without this compound.

  • Synthetic liposomes mimicking synaptic vesicles (v-SNARE vesicles) containing VAMP2 and labeled with a FRET pair of fluorescent dyes (e.g., NBD and Rhodamine).

  • Purified proteins: Synaptotagmin-1, Munc13, CAPS.

  • Calcium chloride solution.

  • Fluorometer.

Procedure:

  • Liposome Preparation: Prepare t-SNARE and v-SNARE liposomes by lipid extrusion.

  • Reconstitution of Proteins: Incorporate the respective SNARE proteins into the liposomes.

  • Fusion Reaction:

    • Mix t-SNARE and v-SNARE liposomes in a reaction buffer.

    • Add Synaptotagmin-1, Munc13, and CAPS.

    • Initiate the fusion reaction by adding a defined concentration of CaCl2.

  • Measurement of Fusion:

    • Monitor the increase in NBD fluorescence over time using a fluorometer. The dequenching of NBD upon lipid mixing indicates vesicle fusion.

  • Data Analysis: Compare the rate and extent of fusion in the presence and absence of this compound in the t-SNARE vesicles.

protocol_vesicle_fusion A Prepare t-SNARE (with/without This compound) and v-SNARE liposomes B Mix liposomes with Synaptotagmin-1, Munc13, CAPS A->B C Initiate fusion with CaCl2 B->C D Monitor NBD fluorescence (dequenching) C->D E Compare fusion kinetics D->E

Caption: Experimental workflow for the in vitro vesicle fusion assay.

Single-Vesicle Exocytosis Measurement using Patch Amperometry

This high-resolution technique allows for the detection of single vesicle fusion events and the quantification of neurotransmitter release.

Materials:

  • Patch-clamp setup with an amperometric amplifier.

  • Carbon fiber microelectrodes.

  • Cell line capable of catecholamine secretion (e.g., PC12, chromaffin cells).

  • Solutions for cell culture, patch-clamping, and stimulation.

Procedure:

  • Electrode Preparation: Fabricate and insulate carbon fiber microelectrodes.

  • Cell Preparation: Plate cells on coverslips.

  • Patch-Clamp and Amperometry Recording:

    • Establish a cell-attached patch-clamp configuration.

    • Position the carbon fiber electrode close to the cell membrane within the patch pipette.

    • Apply a depolarizing stimulus to trigger exocytosis.

  • Data Acquisition and Analysis:

    • Simultaneously record the membrane capacitance (indicating vesicle fusion) and the amperometric current (indicating neurotransmitter release).

    • Analyze the frequency, amplitude, and kinetics of the amperometric spikes to quantify single exocytic events.

    • Compare these parameters in control cells versus cells with manipulated this compound levels.

protocol_amperometry A Prepare carbon fiber microelectrodes B Establish cell-attached patch-clamp A->B C Position electrode and apply stimulus B->C D Record capacitance and amperometric current C->D E Analyze single vesicle fusion events D->E

Caption: Key steps in measuring single-vesicle exocytosis with patch amperometry.

Conclusion and Future Directions

The evidence overwhelmingly supports a central and multifaceted role for this compound in both endocytosis and exocytosis. Its ability to recruit and regulate a diverse array of proteins makes it a critical node in the complex network of membrane trafficking. For drug development professionals, targeting the enzymes that regulate this compound metabolism presents a promising avenue for modulating cellular transport processes implicated in various diseases.

Future research should focus on elucidating the specific roles of different acyl chain variants of PI(4,5)P2 in fine-tuning these processes. Advanced imaging techniques with higher spatial and temporal resolution will be instrumental in dissecting the dynamics of this compound microdomains and their interactions with individual proteins in real-time. Furthermore, the development of more specific pharmacological tools to manipulate this compound levels will be crucial for therapeutic applications. A deeper understanding of the intricate regulation of this compound in endocytosis and exocytosis will undoubtedly open new avenues for understanding and treating a wide range of human diseases.

References

An In-depth Technical Guide to the Identification of 18:1 PI(4,5)P2 Binding Proteins and Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the identification and characterization of proteins that bind to 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly known as 18:1 PI(4,5)P2. As a critical signaling lipid, understanding the specific protein interactions of this compound is paramount for elucidating cellular signaling pathways and for the development of novel therapeutics.

Introduction to this compound and its Binding Partners

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor phospholipid component of the inner leaflet of the plasma membrane, playing a crucial role in a myriad of cellular processes.[1] It acts as a precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and is a substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] Beyond its role as a substrate, PI(4,5)P2 directly interacts with a diverse array of proteins, modulating their localization and activity.[3] These interactions are often mediated by specific lipid-binding domains, such as the Pleckstrin Homology (PH), Phox Homology (PX), FYVE, and FERM domains.[4] The specific acyl chain composition of PI(4,5)P2, such as the 18:1 (dioleoyl) form, can influence the biophysical properties of the membrane and the specificity of protein interactions.

Quantitative Data on this compound Binding Proteins

The affinity of protein-lipid interactions is a critical parameter for understanding their physiological relevance. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating stronger binding. The following tables summarize available quantitative data for the interaction of various proteins and domains with PI(4,5)P2. It is important to note that many studies do not specify the acyl chain composition of the PI(4,5)P2 used.

Protein/DomainOrganism/SystemMethodKd (µM)Acyl Chain of PI(4,5)P2Reference
Pleckstrin Homology (PH) Domains
PLCδ1-PHHumanNot Specified~1.3Not Specified
Akt1-PHHumanNot Specified~1.8Not Specified
GRP1-PHHumanNot Specified~0.03Not Specified
Other PI(4,5)P2 Binding Proteins
G-protein-gated inward rectifier potassium channel (GIRK2)MouseNative Mass SpectrometryHigh Affinity18:1/18:1 (DO)[5]
Solute carrier spinster homolog 2 (SPNS2)HumanNative Mass Spectrometry0.7 ± 0.218:1/18:1 (DO)
PTENHumanSurface Plasmon ResonanceHigh AffinityNot Specified[1]
Tubby domainHumanCoarse-grained molecular dynamics simulationsLow Affinity (single PI(4,5)P2)Not Specified

Experimental Protocols for Identifying this compound Binding Proteins

A variety of in vitro and in cellulo techniques are employed to identify and characterize PI(4,5)P2-binding proteins. Below are detailed methodologies for key experiments.

Protein-Lipid Overlay Assay

This technique is a rapid and straightforward method for screening potential lipid-binding proteins.

Methodology:

  • Lipid Preparation: Dissolve this compound and other control lipids in a suitable organic solvent (e.g., chloroform/methanol/water, 20:10:1 v/v/v).

  • Membrane Spotting: Spot 1-2 µL of the lipid solutions onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a solution of 3-5% fatty acid-free bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Protein Incubation: Incubate the membrane with the purified protein of interest (typically 1-5 µg/mL) in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST to remove non-specifically bound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest or an epitope tag, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Liposome Pull-Down Assay

This assay provides a more physiologically relevant context by presenting lipids in a bilayer.

Methodology:

  • Liposome Preparation:

    • Mix this compound with a carrier lipid (e.g., phosphatidylcholine) in a glass tube.

    • Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum.

    • Rehydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing.

    • Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.

  • Protein Binding:

    • Incubate the prepared liposomes with the purified protein of interest in a binding buffer for 30-60 minutes at room temperature.

  • Liposome Pelleting:

    • Pellet the liposomes by ultracentrifugation.

  • Analysis:

    • Carefully remove the supernatant (containing unbound protein).

    • Wash the liposome pellet with binding buffer and pellet again.

    • Resuspend the final pellet in SDS-PAGE sample buffer.

    • Analyze the amount of bound protein by SDS-PAGE and Western blotting.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the kinetics and affinity of protein-lipid interactions in real-time.[6][7][8]

Methodology:

  • Chip Preparation:

    • Immobilize this compound-containing liposomes or a lipid monolayer onto an L1 sensor chip.

  • Protein Injection:

    • Inject a series of concentrations of the purified protein over the sensor chip surface.

  • Data Acquisition:

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound protein.

  • Data Analysis:

    • Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[9][10][11]

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound-containing liposomes in the sample cell.

    • Prepare a solution of the purified protein in the injection syringe.

  • Titration:

    • Inject small aliquots of the protein solution into the liposome solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11]

Visualizing PI(4,5)P2-Related Processes

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language.

experimental_workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_cellular Cellular Context Protein-Lipid Overlay Protein-Lipid Overlay Lipid-Spotted Arrays Lipid-Spotted Arrays Protein-Lipid Overlay->Lipid-Spotted Arrays Liposome Pull-Down Liposome Pull-Down Protein-Lipid Overlay->Liposome Pull-Down Positive Hit Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Liposome Pull-Down->Surface Plasmon Resonance (SPR) Confirm Interaction Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Quantify Thermodynamics Cellular Localization Cellular Localization Isothermal Titration Calorimetry (ITC)->Cellular Localization Validate in Cellulo Functional Assays Functional Assays Cellular Localization->Functional Assays Hypothesized Binding Protein Hypothesized Binding Protein Hypothesized Binding Protein->Protein-Lipid Overlay

Caption: Workflow for the identification and validation of this compound binding proteins.

PI45P2_signaling PLC Phospholipase C (PLC) PI45P2 PI(4,5)P2 PLC->PI45P2 Hydrolyzes PI3K PI 3-Kinase (PI3K) PI3K->PI45P2 Phosphorylates IP3 IP3 PI45P2->IP3 DAG DAG PI45P2->DAG PIP3 PIP3 PI45P2->PIP3 Cytoskeletal_Mod Cytoskeletal Modulation PI45P2->Cytoskeletal_Mod Direct Binding Ion_Channel_Reg Ion Channel Regulation PI45P2->Ion_Channel_Reg Direct Binding Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Akt_Pathway Akt Signaling PIP3->Akt_Pathway

Caption: Key signaling pathways involving PI(4,5)P2.

Conclusion

The identification and characterization of this compound binding proteins are essential for a deeper understanding of cellular signaling and for the development of targeted therapies. This guide has provided an overview of the current knowledge, quantitative data, and detailed experimental protocols to aid researchers in this field. The combination of screening methods, in vitro validation techniques, and cellular assays, as outlined in the provided workflow, offers a robust strategy for discovering and characterizing novel this compound interactors. The continued application of these techniques will undoubtedly uncover new regulatory mechanisms and therapeutic targets related to this critical signaling lipid.

References

An In-Depth Technical Guide to the Biophysical Properties of 18:1 PI(4,5)P2-Containing Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid, constituting approximately 1% of the plasma membrane, yet it is a critical regulator of numerous cellular processes.[1][2][3] Its functions range from serving as a precursor to second messengers to directly modulating the activity of membrane proteins and organizing the cytoskeleton.[4][5] While the most common acyl chain composition of PI(4,5)P2 in mammalian cells is sn-1 stearoyl (18:0) and sn-2 arachidonyl (20:4), the 1,2-dioleoyl (18:1) variant is frequently used in research as a stable and representative model.[5][6][7] This guide provides a comprehensive overview of the core biophysical properties of membranes containing 18:1 PI(4,5)P2, detailing its interactions with ions and proteins, its role in key signaling pathways, and its influence on membrane structure. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal signaling lipid.

Core Signaling Pathways Involving PI(4,5)P2

PI(4,5)P2 stands at a crucial intersection of cellular signaling, acting as a substrate for two major enzymatic pathways that generate critical second messengers.[2][8][9]

  • The Phospholipase C (PLC) Pathway: Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, PLC is activated and hydrolyzes PI(4,5)P2.[9][10][11] This cleavage yields two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9][12] IP3 diffuses into the cytosol to trigger the release of calcium (Ca2+) from intracellular stores, while DAG remains in the membrane to activate proteins like protein kinase C (PKC).[12]

  • The Phosphoinositide 3-Kinase (PI3K) Pathway: Class I PI3-kinases phosphorylate PI(4,5)P2 at the 3' position of the inositol ring, converting it to phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[8][9] PI(3,4,5)P3 is a potent docking site on the plasma membrane for proteins containing Pleckstrin Homology (PH) domains, such as the kinase Akt, initiating cascades involved in cell survival, growth, and proliferation.[9]

PI45P2_Signaling_Pathways cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Messengers & Effectors GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PI3K PI3K GPCR->PI3K Activates PIP2 PI(4,5)P2 DAG DAG PIP2->DAG PIP3 PI(3,4,5)P3 PIP2->PIP3 IP3 IP3 PIP2->IP3 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates PKC_Activation PKC Activation DAG->PKC_Activation Activates Akt_Activation Akt Activation PIP3->Akt_Activation Recruits & Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Conclusion Lipid_Prep Prepare Lipid Mixture (e.g., POPC + this compound) Vesicle_Formation Form Model Membrane (LUVs, GUVs, Supported Bilayers) Lipid_Prep->Vesicle_Formation Protein_Binding Protein Interaction (Co-sedimentation, FRET) Vesicle_Formation->Protein_Binding Imaging Microscopy & Imaging (Confocal, TIRF) Vesicle_Formation->Imaging Structural Structural Analysis (X-ray Scattering, NMR) Vesicle_Formation->Structural Functional Functional Assays (Patch-Clamp, Enzyme Kinetics) Vesicle_Formation->Functional Data_Acq Data Acquisition Protein_Binding->Data_Acq Imaging->Data_Acq Structural->Data_Acq Functional->Data_Acq Analysis Quantitative Analysis Data_Acq->Analysis Conclusion Biophysical Interpretation Analysis->Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulation of Ion Channels by 18:1 PI(4,5)P2

Abstract

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) is a minor yet critical phospholipid component of the inner leaflet of the plasma membrane, acting as a pivotal regulator of numerous cellular processes.[1][2] Beyond its role as a substrate for key signaling enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), PI(4,5)P₂ directly interacts with and modulates the function of a wide array of membrane proteins, most notably ion channels.[2][3] This regulation is fundamental for controlling cellular excitability, signaling cascades, and ion homeostasis.[4] The specific acyl chain composition of PI(4,5)P₂, such as the dioleoyl (18:1) variant, can influence the thermodynamics and specificity of these interactions. This guide provides a comprehensive technical overview of the regulatory role of 18:1 PI(4,5)P₂ on major ion channel families, details common experimental protocols for studying these interactions, and presents quantitative data and signaling pathways for a specialized audience.

Core Principles of PI(4,5)P₂-Mediated Ion Channel Regulation

PI(4,5)P₂ is predominantly found in the plasma membrane, where its concentration is dynamically controlled by a balance of synthesis (via PI4P 5-kinases) and degradation (via PLC and 5-phosphatases).[2] This dynamic turnover allows for rapid, localized changes in PI(4,5)P₂ levels, which in turn regulates channel activity. For the majority of channels, PI(4,5)P₂ acts as a positive regulator or an essential cofactor required for their activity.[1] Depletion of membrane PI(4,5)P₂, often triggered by G-protein coupled receptor (GPCR) activation of PLC, leads to the inhibition of these channels.[4]

The primary mechanism of regulation involves direct electrostatic interactions between the negatively charged headgroup of PI(4,5)P₂ and clusters of basic (positively charged) amino acid residues on the ion channel's cytoplasmic domains, near the membrane interface.[5][6] Structural studies, including X-ray crystallography and cryo-EM, have revealed that this binding can stabilize the channel in an open or activatable conformation.[6][7][8]

cluster_synthesis PI(4,5)P2 Metabolism cluster_signaling Signaling & Regulation PI4P PI(4)P PIP2 This compound PI4P->PIP2 PI4P5K PLC PLC PIP2->PLC Hydrolysis PI3K PI3K PIP2->PI3K Phosphorylation IonChannel Ion Channel (e.g., Kir, TRP) PIP2->IonChannel Direct Binding & Allosteric Regulation IP3_DAG IP3 + DAG PLC->IP3_DAG PLC->IonChannel Inhibition via Depletion PIP3 PI(3,4,5)P3 PI3K->PIP3 Activity Channel Gating (Open State Stabilized) IonChannel->Activity Receptor GPCR Activation Receptor->PLC

Caption: PI(4,5)P2 metabolism and its dual role in signaling and direct ion channel regulation.

Ion Channel Families Regulated by 18:1 PI(4,5)P₂

Inwardly Rectifying Potassium (Kir) Channels

The Kir channel family is one of the most well-studied groups in terms of PI(4,5)P₂ dependence. For virtually all Kir channels, PI(4,5)P₂ is an absolute requirement for activity.[6][9] The phenomenon of "rundown"—a gradual loss of channel activity after excision of a membrane patch in electrophysiological recordings—is primarily caused by the loss of PI(4,5)P₂ from the patch.[1]

  • Kir2.x Channels: These channels exhibit high apparent affinity for PI(4,5)P₂.[10] Studies have shown that the activity of Kir2.1 channels is not significantly different when activated by PI(4,5)P₂ with varying acyl tails, including dioleoyl (18:1).[9]

  • Kir3.x (GIRK) Channels: G-protein-gated Kir channels are also strongly regulated by PI(4,5)P₂. They typically show a lower apparent affinity for PI(4,5)P₂ compared to Kir2.1, making them more susceptible to inhibition following physiological depletion of the lipid.[1] The thermodynamics of 18:1 PI(4,5)P₂ (DOPI(4,5)P₂) binding to Kir3.2 is notably entropy-driven.[11]

  • Kir6.x (K-ATP) Channels: These channels are equally activated by PI(4,5)P₂, PI(3,4)P₂, and PI(3,4,5)P₃, indicating lower specificity compared to other Kir families.[9]

Transient Receptor Potential (TRP) Channels

Regulation by phosphoinositides is a common feature across the diverse TRP channel family.[5][12]

  • TRPM Subfamily: Members like TRPM2, TRPM4, TRPM5, and TRPM8 are positively regulated by PI(4,5)P₂, which is required as a cofactor for their activity.[13][14]

  • TRPV Subfamily: Regulation in this subfamily is more complex. TRPV1 is positively regulated by PI(4,5)P₂, which facilitates its activation by capsaicin.[15][16] Conversely, PI(4,5)P₂ depletion can also lead to sensitization under certain conditions. For TRPV5 and TRPV6, PI(4,5)P₂ is a required cofactor.[5] Recent structural studies have successfully used long-chain di(18:1) PI(4,5)P₂ to resolve lipid-bound TRPV1 structures.[5]

Voltage-Gated Calcium (Caᵥ) Channels

High-voltage-activated Caᵥ channels exhibit a dual regulation by PI(4,5)P₂. The lipid helps to stabilize channel currents and reduce rundown.[17] Depletion of PI(4,5)P₂ through activation of lipid phosphatases can diminish Caᵥ channel currents by 30-50% and alter the voltage-dependence of gating.[6][17] Cryo-EM structures of Caᵥ2.2 show PI(4,5)P₂ binding at the interface between the voltage-sensing domain (VSD) and the pore domain.[18]

Quantitative Data on 18:1 PI(4,5)P₂-Channel Interactions

Quantitative analysis is crucial for understanding the strength and specificity of PI(4,5)P₂-channel interactions. The data below is compiled from various studies; the specific PI(4,5)P₂ form used in the original experiment is noted.

Channel FamilySpecific ChannelParameterValuePI(4,5)P₂ FormReference / Notes
Kir Kir2.1Apparent Kd~5 µMdiC₈-PI(4,5)P₂[10]
Kir3.4*EC₅₀17.7 ± 1.0 µMdiC₈-PI(4,5)P₂[19]
Kir6.2Δ36EC₅₀62.4 ± 13.9 µMdiC₈-PI(4,5)P₂[19]
Kir3.2BindingEntropy-driven18:1 -PI(4,5)P₂[11]
TRP TRPV1RegulationPositive18:1 -PI(4,5)P₂[5] Used for structural studies.
Caᵥ Caᵥ ChannelsCurrent Reduction30-50%N/A (Endogenous)[6] Upon PI(4,5)P₂ depletion.
ANO1 (TMEM16A) ANO1Current Increase79.1 ± 15.1%diC₈-PI(4,5)P₂[20] At +100 mV, 270 nM Ca²⁺.

Key Experimental Protocols

Investigating the role of 18:1 PI(4,5)P₂ requires a combination of electrophysiological, biochemical, and structural techniques.

Electrophysiology: Inside-Out Patch-Clamp

This is the cornerstone technique for demonstrating functional dependence of a channel on PI(4,5)P₂.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293, tsA-201, or Xenopus oocytes) expressing the ion channel of interest.[21][22]

  • Patch Excision: Obtain a gigaseal on a single cell using a patch pipette. Pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).

  • Observe Rundown: Record channel activity immediately after excision. A time-dependent decrease in current ("rundown") is indicative of the loss of a required cytosolic factor, often PI(4,5)P₂.[1]

  • Lipid Application: Apply a water-soluble, short-chain PI(4,5)P₂ analogue (e.g., diC₈-PI(4,5)P₂) or liposomes containing 18:1 PI(4,5)P₂ to the bath solution.

  • Assess Recovery: A recovery of channel current upon application of exogenous PI(4,5)P₂ confirms the channel's dependence on the lipid. Dose-response curves can be generated to determine apparent affinity (EC₅₀).[19]

A 1. Obtain Whole-Cell Configuration B 2. Pull Pipette to Excise Inside-Out Patch A->B C 3. Record Baseline Current & Observe Rundown B->C D 4. Apply this compound (or diC8 analogue) to Bath C->D E 5. Record Current & Observe Recovery of Activity D->E F 6. Washout & Confirm Re-Rundown E->F

Caption: Experimental workflow for an inside-out patch-clamp experiment testing PI(4,5)P2 dependence.
In-Cell PI(4,5)P₂ Depletion Techniques

These methods manipulate PI(4,5)P₂ levels in intact cells to study the physiological consequences.

  • Voltage-Sensing Phosphatase (VSP): Co-express the channel with a VSP (e.g., Dr-VSP). Membrane depolarization activates the VSP, which dephosphorylates PI(4,5)P₂ to PI(4)P, leading to rapid depletion of PI(4,5)P₂ and subsequent channel inhibition.[10][23]

  • Chemically-Induced Dimerization: Co-express the channel with membrane-targeted FKBP and a cytosolic FRB fused to a 5-phosphatase (e.g., INPP5E). Application of rapamycin (B549165) induces dimerization, rapidly recruiting the phosphatase to the membrane to deplete PI(4,5)P₂.[6][23]

  • Pharmacological Inhibition: Use of inhibitors like wortmannin (B1684655) at high concentrations can inhibit PI4-kinases, blocking the resynthesis of PI(4,5)P₂ and slowing the recovery from agonist-induced depletion.[1][21]

Biochemical and Biophysical Binding Assays

These in vitro methods provide direct evidence of binding and quantitative affinity data.

  • Surface Plasmon Resonance (SPR): Immobilize liposomes containing 18:1 PI(4,5)P₂ on a sensor chip. Flow the purified, detergent-solubilized channel protein over the chip to measure binding kinetics and determine the dissociation constant (Kd).[24]

  • FRET/BRET Assays: Purify the channel tagged with a fluorescent protein (e.g., YFP). Measure Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) to a fluorescently-labeled PI(4,5)P₂ analogue to determine binding in a detergent-solubilized environment.[7]

  • Native Mass Spectrometry: This technique allows for the direct detection of intact protein-lipid complexes. It can be used to determine the stoichiometry and thermodynamics of 18:1 PI(4,5)P₂ binding to a purified ion channel.[7][11]

Functional Consequences and Logical Relationships

The apparent affinity of an ion channel for PI(4,5)P₂ is a key determinant of its sensitivity to physiological regulation. Channels with a lower affinity are more readily inhibited by the partial depletion of PI(4,5)P₂ that occurs during receptor-mediated PLC activation.

cluster_channels Channel Properties cluster_stimulus Cellular Event cluster_outcome Functional Outcome HighAff High PI(4,5)P2 Affinity (e.g., Kir2.1) HighAff_res Remains Active (Resistant to Inhibition) LowAff Low PI(4,5)P2 Affinity (e.g., GIRK) LowAff_res Inhibited (Sensitive to Depletion) PLC_act GPCR -> PLC Activation PIP2_dep Moderate PI(4,5)P2 Depletion PLC_act->PIP2_dep PIP2_dep->HighAff_res Sufficient PI(4,5)P2 remains bound PIP2_dep->LowAff_res PI(4,5)P2 dissociates from channel

Caption: Logical relationship between PI(4,5)P2 affinity and sensitivity to PLC-mediated inhibition.

Conclusion and Future Directions

The regulation of ion channels by 18:1 PI(4,5)P₂ and other phosphoinositides is a fundamental principle of membrane biology. It provides a mechanism for the direct coupling of cellular signaling pathways to the control of electrical excitability and ion flux. For drug development professionals, the PI(4,5)P₂ binding site on ion channels represents a potential allosteric modulatory site. Understanding the structural and thermodynamic basis of these interactions, particularly how they are influenced by specific acyl chain compositions like 18:1, will be critical for developing novel therapeutics that target these regulatory mechanisms. Future research will likely focus on elucidating how PI(4,5)P₂ is organized into local nanodomains and how this spatial organization contributes to the selective regulation of specific channel populations.

References

understanding the fatty acid composition of PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fatty Acid Composition of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance, yet critically important, signaling phospholipid residing primarily in the inner leaflet of the plasma membrane.[1][2][3] It serves as a central hub for a multitude of cellular processes, acting as a substrate for key signaling enzymes, a docking site for protein recruitment, and a direct modulator of ion channels and transporters.[1][4][5][6] While the functions of its phosphorylated inositol headgroup have been extensively studied, the significance of its fatty acid composition is an area of growing research interest.[7]

In animal cells, PI(4,5)P2 is not a single molecular species but rather a collection of molecules with varying fatty acyl chains.[1] However, it is uniquely enriched with a specific combination: stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position.[4][8][9] This distinct profile is believed to be crucial for its function, potentially enabling 'metabolic channeling' to ensure efficient recycling and resynthesis of phosphoinositides following signal-induced hydrolysis.[4][9][10] This guide provides a comprehensive overview of the fatty acid composition of PI(4,5)P2, the signaling pathways it governs, and the experimental methodologies used for its analysis.

Quantitative Analysis of PI(4,5)P2 Fatty Acid Composition

The fatty acid profile of PI(4,5)P2 can vary between different cell types, tissues, and even cellular growth states.[1][2] High-sensitivity mass spectrometry techniques have enabled the detailed quantification of these variations.[11][12] The 38:4 acyl chain (sum of carbons:number of double bonds), corresponding to the 18:0/20:4 combination, is frequently the most abundant species in primary mammalian cells and tissues.[2][12] However, cultured cell lines can exhibit different and more varied profiles.[2]

Below is a summary of the relative abundance of major PI(4,5)P2 fatty acyl species across different biological samples, as determined by mass spectrometry.

Summed Acyl Chains Rat Pineal Glands (%) [2]Rat Superior Cervical Ganglia (SCG) (%) [2]tsA201 Cells (Early Growth) (%) [2]tsA201 Cells (Late Growth) (%) [2]CHO Cells (%) [2]
34:1 --~15~22~25
34:2 --~8~12~10
36:1 ~2~5~10~18~15
36:2 ~3~8~12~15~12
36:3 ~2~10---
38:3 ~10~10---
38:4 (18:0/20:4) 66 ± 8 ~29 ~35 ~8 ~5
38:5 ~5----

Note: Data is adapted from published studies.[2] Values for SCG, tsA201, and CHO cells are estimations from graphical data. The notation "38:4" represents the total number of carbon atoms and double bonds in the two fatty acyl chains (e.g., 18:0 + 20:4).

PI(4,5)P2 Signaling Pathways

PI(4,5)P2 is a critical node in cellular signaling. Its levels are tightly regulated by a series of kinases and phosphatases. It is primarily synthesized by the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) by Type I phosphatidylinositol 4-phosphate 5-kinases (PIPKIs).[1][13]

Once formed, PI(4,5)P2 can be metabolized through two major signaling cascades:

  • Hydrolysis by Phospholipase C (PLC): Upon activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][8] IP3 diffuses into the cytosol to trigger calcium release from intracellular stores, while DAG remains in the membrane to activate Protein Kinase C (PKC).[1]

  • Phosphorylation by PI 3-Kinase (PI3K): Class I PI3Ks phosphorylate PI(4,5)P2 at the 3' position of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a crucial signaling molecule for cell growth, survival, and proliferation.[1][5][8]

PI45P2_Signaling_Pathway cluster_PLC Hydrolysis Pathway PI PI (Phosphatidylinositol) PI4K PI4K PI->PI4K PI4P PI(4)P PIPKI PIPKI PI4P->PIPKI PI45P2 PI(4,5)P2 PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K IP3 IP3 DAG DAG PI345P3 PI(3,4,5)P3 PI4K->PI4P ATP PIPKI->PI45P2 ATP PLC->IP3 PLC->DAG PI3K->PI345P3 ATP Stimulus_PLC GPCR / RTK Stimulation Stimulus_PLC->PLC activates Stimulus_PI3K Growth Factors Stimulus_PI3K->PI3K activates

PI(4,5)P2 Synthesis and Metabolism Pathways.

Experimental Protocols for Fatty Acid Analysis of PI(4,5)P2

Determining the fatty acid composition of PI(4,5)P2 requires a multi-step process involving lipid extraction, separation, and analysis, typically by mass spectrometry.[12] While older methods utilized thin-layer chromatography (TLC) and gas chromatography (GC), modern approaches favor liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and specificity.[7][14]

Sample Preparation and Lipid Extraction

This initial step is critical for quantitative recovery of low-abundance phosphoinositides.

  • Cell Lysis and Quenching: Terminate cellular processes rapidly to preserve the lipid profile. This is often achieved by aspirating culture medium and immediately adding an ice-cold quenching solution, such as acidified methanol/HCl or butanol.[12][15]

  • Lipid Extraction: A common method is a modified Bligh-Dyer or Folch extraction using a biphasic solvent system.

    • To the cell pellet or tissue homogenate, add ice-cold acidified chloroform/methanol (e.g., 1:2, v/v).[15]

    • Include a known amount of an appropriate internal standard, such as a PI(4,5)P2 species with non-endogenous odd-chain fatty acids (e.g., 17:0/20:4 PI(4,5)P2), for absolute quantification.[11][15]

    • Vortex the mixture vigorously.

    • Induce phase separation by adding chloroform and a mild acid (e.g., 0.1 M HCl).[15]

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases. The lipids, including PI(4,5)P2, will be in the lower organic phase.

    • Carefully collect the organic phase and dry it under a stream of nitrogen.

Derivatization (Optional but Recommended for ESI-MS)

The multiple phosphate groups on PI(4,5)P2 can suppress its signal in electrospray ionization mass spectrometry (ESI-MS). Derivatization to neutralize these charges significantly enhances detection sensitivity.[12]

  • Methylation: A common method involves methylation using trimethylsilyldiazomethane (TMSD). This converts the acidic phosphate protons to methyl groups.[12]

Lipid Analysis by LC-MS/MS

This is the core analytical step for identifying and quantifying different PI(4,5)P2 molecular species.

  • Chromatographic Separation: The dried, derivatized lipid extract is reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[15] A C30 reverse-phase column is often used for separating lipid species.[16]

  • Mass Spectrometry:

    • The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an ESI source.[15]

    • Analysis is often performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[12][15] In MRM, the mass spectrometer is set to detect a specific transition from a precursor ion (the intact lipid) to a product ion (a specific fragment), allowing for precise quantification of each fatty acyl variant of PI(4,5)P2.

Experimental_Workflow A 1. Cell Culture or Tissue Sample B 2. Quenching & Lipid Extraction (e.g., Acidified Chloroform/Methanol) A->B C 3. Add Internal Standard (e.g., 17:0/20:4 PI(4,5)P2) B->C E 5. LC-MS/MS Analysis (HPLC + Tandem MS) D 4. Derivatization (e.g., Methylation with TMSD) C->D Optional but Recommended D->E F 6. Data Processing E->F G Identification of Acyl Chains F->G H Absolute Quantification F->H

Workflow for PI(4,5)P2 Fatty Acid Composition Analysis.

Conclusion

The distinct fatty acid composition of PI(4,5)P2, particularly its enrichment in the 18:0/20:4 species, is integral to its biological function. This specific acyl chain structure appears to facilitate the rapid and efficient metabolic routing required to maintain phosphoinositide homeostasis during active signaling.[10][17] Advances in mass spectrometry-based lipidomics have been instrumental in dissecting the molecular diversity of PI(4,5)P2 across various cell types and physiological states.[7][11] The detailed experimental workflows provided herein offer a robust framework for researchers and drug development professionals to quantitatively investigate the nuanced roles of specific PI(4,5)P2 species in health and disease, opening new avenues for therapeutic intervention.

References

18:1 PI(4,5)P2 and its Role in Membrane Curvature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a minor anionic phospholipid component of the inner leaflet of the plasma membrane, yet it plays a critical role in a vast array of cellular processes. Its functions range from serving as a precursor for second messengers to directly recruiting and regulating the activity of numerous proteins involved in signal transduction, cytoskeletal organization, and membrane trafficking.[1][2] A key aspect of PI(4,5)P2 function is its profound influence on membrane curvature, a fundamental process in events such as endocytosis, exocytosis, and the formation of cellular protrusions. This technical guide will provide an in-depth exploration of the role of a specific molecular species, 18:1 PI(4,5)P2 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)), in modulating membrane curvature. While much of the literature discusses PI(4,5)P2 in general terms, this guide will focus on the available information for the 18:1 acyl chain variant where possible and highlight the broader principles of PI(4,5)P2 function in this context.

Biophysical Properties of this compound and its Impact on Membranes

The unique biophysical properties of PI(4,5)P2 are central to its function in regulating membrane curvature. These properties are largely dictated by its bulky and highly negatively charged inositol headgroup and its acyl chain composition. The 18:1 acyl chains (oleoyl) are monounsaturated, contributing to a kinked structure that influences lipid packing and membrane fluidity.

Molecular Shape and Intrinsic Curvature

The large headgroup of PI(4,5)P2, carrying a net charge of approximately -4 at physiological pH, occupies a significant area relative to its two acyl chains. This "inverted cone" or conical molecular shape is thought to induce positive spontaneous curvature, favoring the bending of the membrane away from the cytosolic leaflet. However, direct experimental measurement of the spontaneous curvature of this compound has been challenging, and there is a notable lack of specific quantitative values in the literature.[3] The effect of PI(4,5)P2 on membrane curvature is often context-dependent, influenced by factors such as lipid composition, the presence of divalent cations that can screen its charge, and its interaction with proteins.[4]

Influence on Lipid Packing and Membrane Fluidity

The presence of the monounsaturated 18:1 acyl chains in this compound introduces a degree of disorder into the lipid bilayer. This can decrease lipid packing density and increase membrane fluidity compared to lipids with two saturated acyl chains.[5] This fluidizing effect can, in turn, lower the energetic barrier for membrane deformation and facilitate the generation of curvature. Cholesterol, a key component of plasma membranes, is known to modulate the effects of PI(4,5)P2 by influencing lipid packing and the formation of lipid domains.[6]

Quantitative Data on Biophysical Properties

While specific quantitative data for the bending rigidity and spontaneous curvature of membranes containing solely this compound are scarce, the following table summarizes the known biophysical properties of PI(4,5)P2 in a broader context. It is important to note that these values can vary significantly depending on the experimental system and the overall lipid composition of the membrane.

PropertyDescriptionTypical Values/Observations for PI(4,5)P2-containing Membranes
Bending Rigidity (κ) The energy required to bend a flat membrane.The presence of PI(4,5)P2, due to its conical shape, may lead to a stiffening of the membrane. However, its fluidizing effect from unsaturated acyl chains can counteract this. The net effect is complex and depends on the surrounding lipid environment.
Spontaneous Curvature (C₀) The intrinsic tendency of a lipid monolayer to curve.PI(4,5)P2 is generally considered to have a positive spontaneous curvature, promoting bending away from the cytoplasm. However, specific values for this compound are not well-established.[3][7]
Lipid Packing The density of lipid molecules within the membrane.The 18:1 acyl chains of PI(4,5)P2 tend to decrease lipid packing, leading to a more fluid membrane.[5]

Signaling Pathways and Mechanisms of Curvature Generation

This compound primarily influences membrane curvature through the recruitment and activation of specific proteins, most notably those containing Bin-Amphiphysin-Rvs (BAR) domains.

Recruitment of BAR Domain Proteins

BAR domains are specialized protein modules that can both sense and induce membrane curvature. They typically form banana-shaped dimers that bind to the membrane surface. The positively charged concave face of the BAR domain interacts with the negatively charged headgroups of anionic lipids like PI(4,5)P2. This electrostatic interaction is a key driver for the recruitment of BAR domain proteins to specific regions of the plasma membrane enriched in PI(4,5)P2.[8] The binding of multiple BAR domain proteins can then act as a scaffold, imposing their intrinsic curvature onto the underlying membrane.

BAR_Recruitment cluster_membrane Plasma Membrane (Inner Leaflet) Membrane PI45P2 This compound BAR_Domain_Protein BAR Domain Protein (e.g., Endophilin, Amphiphysin) PI45P2->BAR_Domain_Protein Electrostatic Interaction Membrane_Curvature Membrane Curvature BAR_Domain_Protein->Membrane_Curvature Scaffolding & Insertion Endocytosis_Pathway PI45P2 This compound AP2 AP2 Adaptor Protein PI45P2->AP2 recruits BAR_Proteins BAR Domain Proteins PI45P2->BAR_Proteins recruits Dynamin Dynamin PI45P2->Dynamin recruits Clathrin Clathrin AP2->Clathrin recruits Coated_Pit Clathrin-Coated Pit Formation BAR_Proteins->Coated_Pit Clathrin->Coated_Pit Vesicle_Scission Vesicle Scission Dynamin->Vesicle_Scission Coated_Pit->Vesicle_Scission Cosedimentation_Workflow Lipid_Mix 1. Prepare Lipid Mix (with this compound) Hydration 2. Hydrate Lipid Film Lipid_Mix->Hydration Extrusion 3. Extrude to form LUVs Hydration->Extrusion Incubation 4. Incubate LUVs with Protein Extrusion->Incubation Centrifugation 5. Ultracentrifugation Incubation->Centrifugation Analysis 6. Analyze Supernatant and Pellet (SDS-PAGE) Centrifugation->Analysis TIRF_Workflow Clean_Coverslip 1. Clean Glass Coverslip Form_SLB 2. Form Supported Lipid Bilayer (with this compound) Clean_Coverslip->Form_SLB Add_Protein 3. Add Fluorescently Labeled Protein Form_SLB->Add_Protein Image 4. Image with TIRF Microscope Add_Protein->Image Analyze 5. Analyze Protein Recruitment and Dynamics Image->Analyze

References

Methodological & Application

Protocol for the Preparation of 18:1 PI(4,5)P2-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling lipid predominantly found in the inner leaflet of the plasma membrane. It plays a pivotal role in a myriad of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. Liposomes containing 18:1 PI(4,5)P2 serve as valuable model systems to study these interactions in a controlled in vitro environment. This document provides a detailed protocol for the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.

Materials and Equipment

Lipids and Reagents
ReagentSupplier ExampleCatalog # Example
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar Lipids850375C
1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (this compound)Avanti Polar Lipids850155P
ChloroformSigma-AldrichC2432
MethanolSigma-Aldrich322415
Physiological Buffer (e.g., 50 mM Tris pH 7.5, 25 mM NaCl)--
Nitrogen or Argon Gas--
Equipment
EquipmentDescription
Rotary EvaporatorTo create a thin lipid film by solvent evaporation.
Water BathTo maintain temperature during film formation.
Vacuum PumpFor thorough drying of the lipid film.
Liposome ExtruderFor downsizing liposomes to a uniform size.
Polycarbonate MembranesWith desired pore size (e.g., 100 nm).
Glass round-bottom flask or test tubesFor lipid film preparation.
Gas-tight syringesFor use with the extruder.
Vortex MixerFor initial mixing of hydrated lipids.

Experimental Protocol

The preparation of PI(4,5)P2-containing liposomes is a multi-step process that involves the dissolution of lipids, formation of a thin film, hydration to form multilamellar vesicles (MLVs), and finally, extrusion to produce large unilamellar vesicles (LUVs) of a defined size.

Lipid Preparation and Mixing

The first step is to prepare a homogenous mixture of the desired lipids in an organic solvent.

  • Lipid Composition: The molar ratio of lipids is crucial for the biophysical properties of the liposomes. A common composition for studying PI(4,5)P2 interactions includes a majority of a neutral lipid like DOPC and a smaller percentage of this compound. For example, a mixture of 95 mol% DOPC and 5 mol% this compound can be used.

  • Procedure:

    • In a clean glass round-bottom flask or test tube, add the appropriate volumes of the lipid stock solutions (e.g., DOPC and this compound dissolved in chloroform or a chloroform:methanol mixture).

    • Ensure the total lipid concentration is appropriate for the desired final liposome concentration (e.g., 1 mM total lipids).

    • Thoroughly mix the lipids to ensure a homogenous solution.

Thin Film Formation

A thin lipid film is created by evaporating the organic solvent.

  • Procedure:

    • Attach the round-bottom flask to a rotary evaporator.

    • Submerge the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 42°C).

    • Rotate the flask and apply a vacuum to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Once the film is formed, flush the flask with an inert gas like nitrogen or argon for at least 30 minutes to remove any residual solvent. For complete removal of trace organic solvents, the film can be placed under a high vacuum for several hours to overnight.

Hydration of the Lipid Film

The dried lipid film is rehydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Procedure:

    • Warm the desired physiological buffer (e.g., 50 mM Tris pH 7.5, 25 mM NaCl) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids.

    • Add the warmed buffer to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the mixture by vortexing or gentle shaking to facilitate the hydration of the lipid film and the formation of MLVs. The suspension will appear cloudy.

Extrusion for Unilamellar Vesicle Formation

To obtain a homogenous population of large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through a polycarbonate membrane.

  • Procedure:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reshapes the multilamellar vesicles into unilamellar vesicles.

    • The final liposome solution should appear clearer than the initial MLV suspension. 5

Application Notes and Protocols for Protein-Lipid Binding Assays with 18:1 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. Despite its low abundance, PI(4,5)P2 plays a crucial role in a myriad of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[1][2][3] It acts as a precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) through hydrolysis by phospholipase C (PLC). Additionally, it can be phosphorylated by phosphoinositide 3-kinase (PI3K) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), another key signaling molecule.[1][4] The 18:1 (dioleoyl) version of PI(4,5)P2 is a commonly used synthetic analog in in vitro studies due to its defined acyl chain composition.

These application notes provide detailed protocols for three widely used methods to study protein interactions with 18:1 PI(4,5)P2: Protein-Lipid Overlay Assay, Liposome Co-sedimentation Assay, and Surface Plasmon Resonance (SPR).

PI(4,5)P2 Signaling Pathway

The diagram below illustrates the central role of PI(4,5)P2 in cellular signaling pathways.

PI45P2_Signaling PI PI PI4P PI(4)P PI->PI4P PI4K PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PIP3 PI(3,4,5)P3 PI45P2->PIP3 PI3K IP3 IP3 PI45P2->IP3 PLC DAG DAG PI45P2->DAG PLC Effector Effector Proteins (e.g., Actin-binding proteins, Ion channels) PI45P2->Effector PIP3->PI45P2 PTEN PI3K PI3K PLC PLC PI4K PI4K PIP5K PIP5K PTEN PTEN Lipid_Overlay_Workflow start Start spot Spot this compound and control lipids onto nitrocellulose membrane start->spot dry Air dry the membrane spot->dry block Block with 3% fatty acid-free BSA in TBST dry->block incubate_protein Incubate with purified protein of interest (0.5 µg/mL) block->incubate_protein wash1 Wash 3x with TBST incubate_protein->wash1 incubate_primary Incubate with primary antibody (e.g., anti-His, anti-GST) wash1->incubate_primary wash2 Wash 3x with TBST incubate_primary->wash2 incubate_secondary Incubate with HRP-conjugated secondary antibody wash2->incubate_secondary wash3 Wash 3x with TBST incubate_secondary->wash3 detect Detect with ECL and visualize by chemiluminescence wash3->detect end End detect->end Liposome_Cosedimentation_Workflow start Start prepare_lipids Prepare lipid mixture (e.g., PC/PS/18:1 PI(4,5)P2) start->prepare_lipids dry_film Dry lipids to a thin film under nitrogen stream prepare_lipids->dry_film hydrate Hydrate lipid film with buffer to form multilamellar vesicles (MLVs) dry_film->hydrate extrude Extrude through polycarbonate membrane to form large unilamellar vesicles (LUVs) hydrate->extrude incubate Incubate LUVs with purified protein extrude->incubate centrifuge Ultracentrifuge to pellet liposomes and bound protein incubate->centrifuge separate Separate supernatant (unbound) and pellet (bound) fractions centrifuge->separate analyze Analyze fractions by SDS-PAGE and Coomassie staining or Western blot separate->analyze end End analyze->end SPR_Workflow start Start prepare_chip Prepare L1 sensor chip with This compound-containing liposomes start->prepare_chip equilibrate Equilibrate the chip surface with running buffer prepare_chip->equilibrate inject_protein Inject purified protein (analyte) at various concentrations equilibrate->inject_protein association Monitor association phase (binding) inject_protein->association dissociation Flow running buffer to monitor dissociation phase association->dissociation regenerate Regenerate the sensor surface (e.g., with NaOH or detergent) dissociation->regenerate analyze Analyze sensorgrams to determine kon, koff, and Kd regenerate->analyze end End analyze->end

References

Application Notes and Protocols for Live-Cell Imaging Using Fluorescently Labeled 18:1 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane.[1][2] It plays a central role in a multitude of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, and ion channel regulation.[3][4][5] The ability to visualize and quantify the spatiotemporal dynamics of PI(4,5)P2 in living cells is paramount for understanding its physiological functions and its role in disease.

These application notes provide a comprehensive guide to using fluorescently labeled 18:1 PI(4,5)P2 for live-cell imaging. We will cover the principles of PI(4,5)P2 signaling, methods for introducing fluorescent probes into cells, detailed imaging protocols, and data analysis techniques. The 18:1 acyl chain composition is often used to mimic the common monounsaturated fatty acid, oleic acid, found in natural phosphoinositides.

PI(4,5)P2 Signaling Pathways

PI(4,5)P2 is a central hub in cellular signaling. It is synthesized from phosphatidylinositol 4-phosphate (PI(4)P) by PIP5K and can be metabolized by two key enzyme families: Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K).[6] PLC hydrolyzes PI(4,5)P2 into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][6] PI3K phosphorylates PI(4,5)P2 to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), another crucial signaling molecule.[6]

PI45P2_Signaling PI4P PI(4)P PI45P2 PI(4,5)P2 PI4P->PI45P2 ATP IP3 IP3 PI45P2->IP3 DAG DAG PI45P2->DAG PI345P3 PI(3,4,5)P3 PI45P2->PI345P3 ATP Downstream1 Ca²⁺ Release Protein Kinase C Activation IP3->Downstream1 DAG->Downstream1 Downstream2 Akt/PKB Signaling Cell Growth & Survival PI345P3->Downstream2 PIP5K PIP5K PIP5K->PI45P2 PLC PLC PLC->PI45P2 PI3K PI3K PI3K->PI45P2 Receptor GPCR/RTK Activation Receptor->PLC activates Receptor->PI3K activates

PI(4,5)P2 Signaling Pathway.

Methods for Introducing Fluorescent PI(4,5)P2 Probes into Live Cells

There are two primary strategies for visualizing PI(4,5)P2 in live cells:

  • Genetically Encoded Biosensors: This approach involves transfecting cells with a plasmid encoding a fluorescent protein (e.g., GFP) fused to a PI(4,5)P2-binding domain.[7][8] The most common domain is the Pleckstrin Homology (PH) domain of PLCδ1 (PH-PLCδ1).[7][9]

  • Direct Delivery of Fluorescently Labeled Lipids: This method uses synthetic PI(4,5)P2 analogs where a fluorophore is attached to one of the acyl chains. These lipids can be introduced into cells via various methods, including lipofection, microinjection, or fusogenic liposomes.[10][11] While this method directly tracks the lipid, it's important to note that the fluorescent tag can potentially alter the lipid's natural behavior and localization.[12]

Experimental_Workflow cluster_0 Method 1: Genetically Encoded Biosensor cluster_1 Method 2: Direct Lipid Delivery A1 Plasmid DNA (e.g., PH-PLCδ1-GFP) A2 Cell Transfection A1->A2 A3 Incubation (24-48h) for Protein Expression A2->A3 C1 Live-Cell Imaging (Confocal/TIRF Microscopy) A3->C1 B1 Fluorescently Labeled This compound B2 Complexation with Delivery Vehicle (e.g., Fusogenic Liposomes) B1->B2 B3 Incubation with Cells (minutes to hours) B2->B3 B3->C1 D1 Image Analysis & Quantification C1->D1

General experimental workflow.

Quantitative Data Summary

The following table summarizes key quantitative data from studies using fluorescently labeled PI(4,5)P2 and its biosensors.

ParameterValueCell TypeMethodFluorescent ProbeReference
Diffusion Coefficient 0.14 µm²/sHeLasptPALMPAmCherry1-PH-PLCδ1[13]
0.23 µm²/sHeLasptPALMPAmCherry1-Tubbyc[13]
0.8 ± 0.2 µm²/sHEK293, Cos1, HeLa, Rat1FCSBodipy TMR-PI(4,5)P2[14]
5.2 ± 0.6 µm²/sArtificial Bilayer (1 mol% PI(4,5)P2)Single-molecule imagingTopFluor-PI(4,5)P2[15]
5.3 ± 0.4 µm²/sArtificial Bilayer (20 mol% PI(4,5)P2)Single-molecule imagingTopFluor-PI(4,5)P2[15]
Plasma Membrane Concentration 42 ± 6 nmol/m²NIH3T3Ratiometric ImagingDAN-eENTH[16]
Transfection Concentration 0.5 µg DNA per well (24-well plate)-Lipofectamine 2000PH-PLCδ1-GFP[7]
Probe Incubation Concentration 1 µMHEK293TDirect IncubationMFR-12aa peptide probe[12]

Experimental Protocols

Protocol 1: Live-Cell Imaging of PI(4,5)P2 Using PH-PLCδ1-GFP Biosensor

This protocol is adapted from established methods for visualizing PI(4,5)P2 localization using a genetically encoded biosensor.[2][7][8]

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Glass-bottom imaging dishes

  • PH-PLCδ1-GFP plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM reduced-serum medium

  • Confocal microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: One day prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency on the day of imaging.

  • Transfection: a. For each well of a 24-well plate format, dilute 0.5 µg of PH-PLCδ1-GFP plasmid DNA in 75 µL of Opti-MEM.[7] b. In a separate tube, dilute 3 µL of Lipofectamine 2000 in 75 µL of Opti-MEM.[7] c. Combine the diluted DNA and Lipofectamine solutions and incubate at room temperature for 20 minutes to allow complex formation.[7] d. Add the 150 µL DNA-lipid complex mixture dropwise to the cells. e. Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for plasmid expression.

  • Live-Cell Imaging: a. Replace the culture medium with pre-warmed imaging medium (e.g., FluoroBrite DMEM) supplemented with serum and HEPES. b. Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber. c. Allow the cells to equilibrate for at least 15 minutes. d. Acquire images using appropriate laser lines and filters for GFP (e.g., 488 nm excitation, 500-550 nm emission).

  • Data Analysis: a. Quantify the plasma membrane localization of PI(4,5)P2 by measuring the ratio of the mean fluorescence intensity at the plasma membrane to that in the cytosol.[7] b. Perform this analysis for 10-20 cells per experimental condition from at least three independent experiments.[7]

Protocol 2: Delivery of Fluorescently Labeled this compound via Fusogenic Liposomes

This protocol describes a method for the direct delivery of fluorescently labeled lipids into the plasma membrane of living cells.[10]

Materials:

  • Fluorescently labeled this compound (e.g., with a Bodipy or TopFluor tag)

  • Helper lipids for liposome formation (e.g., DOPC, DOPE)

  • Lipid film hydration buffer (e.g., PBS)

  • Probe sonicator or extruder

  • Mammalian cells on glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Liposome Preparation: a. In a glass vial, mix the fluorescently labeled this compound with helper lipids in chloroform at the desired molar ratio (e.g., 2.5-5 mol% fluorescent lipid).[10] b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Further dry the film under vacuum for at least 1 hour. d. Hydrate the lipid film with buffer and vortex vigorously to form multilamellar vesicles. e. To form small unilamellar vesicles (SUVs), sonicate the vesicle suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Cell Labeling: a. Replace the cell culture medium with fresh, pre-warmed medium. b. Add the fusogenic liposome suspension to the cells at a predetermined concentration. c. Incubate under standard cell culture conditions (37°C, 5% CO2) for a specified duration (this may range from minutes to hours and should be optimized).

  • Imaging: a. Gently wash the cells with pre-warmed imaging medium to remove non-fused liposomes. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. c. Monitor the incorporation and subsequent trafficking of the fluorescent lipid over time.

Concluding Remarks

The visualization of PI(4,5)P2 in live cells provides invaluable insights into its dynamic regulation and its role in a myriad of cellular functions. The choice between using genetically encoded biosensors and direct lipid delivery depends on the specific experimental question. While biosensors are excellent for reporting the accessible pool of PI(4,5)P2, fluorescent lipid analogs can provide information on lipid trafficking and dynamics. Researchers should be mindful of the potential artifacts associated with each method and include appropriate controls in their experimental design. The protocols and data presented here serve as a foundation for the successful application of fluorescently labeled this compound in live-cell imaging studies.

References

Application Note: Quantitative Analysis of 18:1 PI(4,5)P2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate [PI(4,5)P2] is a low-abundance phospholipid that plays a critical role in a multitude of cellular processes.[1] As a key component of the inner leaflet of the plasma membrane, it acts as a precursor to potent second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and also directly interacts with and regulates a wide range of proteins, including ion channels and components of the cytoskeleton.[2][3] The fatty acid composition of PI(4,5)P2 can influence its function and metabolism. Therefore, the accurate quantification of specific molecular species, such as those containing an 18:1 (oleoyl) acyl chain, is crucial for understanding its precise role in health and disease.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of individual lipid species from complex biological matrices.[4] This application note provides a detailed protocol for the quantitative analysis of 18:1-containing PI(4,5)P2 using a targeted LC-MS/MS approach.

PI(4,5)P2 Signaling Pathway

PI(4,5)P2 is a central hub in cellular signaling.[3] It is synthesized by the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) and can be further metabolized by two major signaling enzymes: Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K).[3] PLC hydrolyzes PI(4,5)P2 to generate IP3 and DAG, which trigger calcium release and activate Protein Kinase C (PKC), respectively.[1][4] Alternatively, PI3K phosphorylates PI(4,5)P2 to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), a key mediator of cell growth and survival signals.[3][5]

PI45P2_Signaling_Pathway cluster_synthesis Synthesis cluster_metabolism Metabolism PI PI (Phosphatidylinositol) PI4K PI4K PI->PI4K phosphorylates PIP PI(4)P PIP5K PIP5K PIP->PIP5K phosphorylates PIP2 PI(4,5)P2 PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K IP3 IP3 DAG DAG PIP3 PI(3,4,5)P3 PLC->IP3 hydrolyzes to PLC->DAG hydrolyzes to PI3K->PIP3 phosphorylates to PI4K->PIP PIP5K->PIP2

Caption: PI(4,5)P2 is synthesized from PI and serves as a substrate for PLC and PI3K.

Experimental Workflow

The quantitative analysis of 18:1 PI(4,5)P2 involves several key steps, from sample preparation to data analysis. A robust workflow ensures reproducibility and accuracy. The general workflow includes lipid extraction from a biological matrix, separation by liquid chromatography, detection by tandem mass spectrometry, and subsequent data processing for quantification.

Experimental_Workflow A 1. Sample Homogenization (e.g., Cell Pellet, Tissue) B 2. Addition of Internal Standard (e.g., 17:0/20:4 PI(4,5)P2) A->B C 3. Lipid Extraction (Acidified Chloroform/Methanol) B->C D 4. Phase Separation & Collection of Organic Layer C->D E 5. Solvent Evaporation (Under Nitrogen Stream) D->E F 6. Reconstitution (in LC-compatible solvent) E->F G 7. LC-MS/MS Analysis (Reversed-Phase LC, MRM) F->G H 8. Data Processing (Peak Integration, Quantification) G->H

Caption: General workflow for the quantitative analysis of PI(4,5)P2 by LC-MS/MS.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is adapted from established acidified chloroform/methanol extraction methods, which are effective for recovering anionic lipids like PI(4,5)P2.[6][7][8]

Materials:

  • Cell pellet (e.g., 1-5 million cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Internal Standard (IS): 17:0/20:4 PI(4,5)P2 in a suitable solvent

  • Chloroform (CHCl3), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 1 M Hydrochloric Acid (HCl)

  • Nitrogen gas stream

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Cell Harvesting: Harvest cells and wash the pellet twice with 5 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Internal Standard Spiking: To the cell pellet, add a known amount of internal standard (e.g., 50 ng of 17:0/20:4 PI(4,5)P2). The amount should be chosen to be within the linear range of the assay.[6]

  • Lipid Extraction:

    • Add 484 µL of ice-cold MeOH and 242 µL of ice-cold CHCl3 to the pellet.[7]

    • Vortex vigorously for 1 minute to lyse the cells and create a single-phase mixture.

    • Add 23.6 µL of 1 M HCl and let the mixture stand at room temperature for 5-10 minutes with occasional vortexing.[7]

  • Phase Separation:

    • Induce phase separation by adding 725 µL of CHCl3 and 170 µL of 2 M HCl.[7]

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 1,500 x g for 5 minutes at room temperature to separate the aqueous and organic phases.[7]

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., Acetonitrile/Isopropanol 1:1 v/v).[9]

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a method using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Negative electrospray ionization (ESI-) is used as it is highly effective for anionic phospholipids.

Instrumentation:

  • UPLC/HPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[9]

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Nebulizer Gas: Nitrogen, instrument-specific flow rate

  • Collision Gas: Argon

Data Presentation

For absolute quantification, a standard curve should be prepared using a synthetic 18:0/18:1 PI(4,5)P2 standard, with a fixed amount of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.

Table 1: LC-MS/MS Parameters for this compound Quantification

The MRM transitions must be optimized for the specific instrument. The values below are representative for 1-stearoyl-2-oleoyl-PI(4,5)P2 (18:0/18:1) and the internal standard 1-heptadecanoyl-2-arachidonoyl-PI(4,5)P2 (17:0/20:4).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
18:0/18:1 PI(4,5)P2 1045.6241.0 (Inositol bisphosphate)50-45
1045.6315.2 (Oleoyl phosphate)50-40
IS: 17:0/20:4 PI(4,5)P2 1041.6241.0 (Inositol bisphosphate)50-45
1041.6377.2 (Arachidonoyl phosphate)50-40

Note: Precursor and product ions should be empirically determined and optimized on the specific mass spectrometer being used.

Table 2: Example Quantitative Analysis of this compound in HEK293T Cells

This table presents hypothetical data for illustrative purposes. It demonstrates how results can be displayed to compare this compound levels between control and treated cells. Similar quantitative data for various phosphoinositides have been reported in human platelets.[7]

Sample GroupTreatmentnThis compound (pmol/10^6 cells)Std. Deviationp-value
HEK293TVehicle (DMSO)325.43.1\multirow{2}{*}{0.008}
HEK293TCompound X (10 µM)348.94.5

Conclusion

The methodology described provides a robust framework for the specific and sensitive quantification of 18:1-containing PI(4,5)P2 from biological samples. By employing a suitable internal standard and an optimized LC-MS/MS method, researchers can accurately measure changes in the levels of this important lipid mediator. This capability is essential for elucidating the precise roles of specific PI(4,5)P2 molecular species in cellular signaling and for the development of therapeutics targeting these pathways.

References

Application Notes and Protocols for In Vitro Reconstitution of Signaling Pathways Using 18:1 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid enriched in the inner leaflet of the plasma membrane. It acts as a versatile signaling hub, regulating a vast array of cellular processes including cytoskeletal dynamics, ion channel activity, and membrane trafficking. The specific acyl chain composition of PI(4,5)P2 can influence its signaling outputs. While the most abundant form in mammalian cells is 1-stearoyl-2-arachidonoyl-PI(4,5)P2, the use of synthetic analogs with defined acyl chains, such as 1,2-dioleoyl-sn-glycero-3-phospho-(4,5)-bisphosphate (18:1 PI(4,5)P2), provides a powerful tool for in vitro reconstitution studies, allowing for precise control over the lipid environment.

These application notes provide detailed protocols for the in vitro reconstitution of PI(4,5)P2-dependent signaling pathways using this compound. We cover the preparation of PI(4,5)P2-containing liposomes, the purification of key proteins, and the functional reconstitution and analysis of actin polymerization, protein-lipid binding, and ion channel activity.

Key Signaling Pathways Involving PI(4,5)P2

PI(4,5)P2 is a central player in numerous signaling cascades. The diagram below illustrates some of the key pathways that can be reconstituted in vitro.

PI45P2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_actin Actin Cytoskeleton cluster_channel Ion Channel Regulation cluster_trafficking Membrane Trafficking PI45P2 This compound NWASP N-WASP PI45P2->NWASP Recruits & Activates IonChannel Ion Channel (e.g., TRP) PI45P2->IonChannel Modulates Gating Adaptor Adaptor Proteins (e.g., AP-2) PI45P2->Adaptor Recruits Arp23 Arp2/3 Complex NWASP->Arp23 Activates ActinPol Actin Polymerization Arp23->ActinPol ChannelActivity Channel Activity IonChannel->ChannelActivity Endocytosis Endocytosis Adaptor->Endocytosis

Figure 1: Overview of key PI(4,5)P2-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of various proteins with PI(4,5)P2-containing model membranes. These values are essential for designing and interpreting in vitro reconstitution experiments.

Table 1: Protein-PI(4,5)P2 Binding Affinities

Protein/DomainInteraction Partner(s)MethodApparent Dissociation Constant (Kd)Reference
PLCδ1-PH DomainPI(4,5)P2Liposome Sedimentation~1.2 µM[1]
N-WASPPI(4,5)P2Liposome BindingNot specified, but binding is significant[1]
ORP8 PH DomainPI(4,5)P2Liposome Binding (FRET)Higher affinity than for PI(4)P[2]
Tubby DomainPI(4,5)P2Molecular DynamicsLower affinity than PLCδ1-PH
PTENPI(4,5)P2Not specifiedEnhances membrane association
FERM Domain (Ezrin)PI(4,5)P2Not specifiedHigh affinity[3]

Table 2: Lipid Compositions for In Vitro Reconstitution

ApplicationBase Lipid (e.g., PC)Anionic Lipid (e.g., PS)This compoundOtherReference
Actin Polymerization75-85 mol%10-20 mol%1-5 mol%-[4]
Ion Channel Reconstitution70-90 mol%5-25 mol%1-5 mol%Cholesterol (0-15%)[5]
Protein-Liposome Binding80-95 mol%0-15 mol%1-5 mol%-
Membrane Trafficking65-80 mol%15-30 mol%2-5 mol%PI(3)P or PI(3,4)P2 (1-2%)

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs with a defined lipid composition containing this compound using the extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other base lipid

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) or other anionic lipid

  • 1,2-dioleoyl-sn-glycero-3-phospho-(4,5)-bisphosphate (this compound)

  • Chloroform

  • Liposome Extrusion Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl)

  • Mini-extruder apparatus

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids dissolved in chloroform to achieve the final molar ratios (refer to Table 2). For example, for a 1 ml final liposome suspension at 1 mM total lipid, you would mix the appropriate volumes of stock solutions to get the desired molar amounts.

  • Drying the Lipid Film: Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to create a thin, even film on the bottom. Alternatively, use a rotary evaporator. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired volume of Liposome Extrusion Buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of all lipids in the mixture.

  • Vortexing and Freeze-Thaw Cycles: Vortex the vial vigorously for several minutes to resuspend the lipid film, creating multilamellar vesicles (MLVs). For improved lamellarity and solute encapsulation, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for at least 21 passes. This will generate a translucent suspension of LUVs.

  • Storage: Store the LUVs at 4°C. For optimal results, use them within 1-2 days of preparation.

LUV_Preparation_Workflow Start Start Mix_Lipids Mix Lipids in Chloroform Start->Mix_Lipids Dry_Film Dry to a Thin Lipid Film Mix_Lipids->Dry_Film Hydrate Hydrate with Buffer (forms MLVs) Dry_Film->Hydrate Freeze_Thaw Freeze-Thaw Cycles Hydrate->Freeze_Thaw Extrude Extrude through 100 nm Membrane Freeze_Thaw->Extrude LUVs Large Unilamellar Vesicles (LUVs) Extrude->LUVs

Figure 2: Workflow for the preparation of Large Unilamellar Vesicles (LUVs).
Protocol 2: In Vitro Actin Polymerization Assay

This protocol outlines a pyrene-based fluorescence assay to monitor actin polymerization nucleated by the Arp2/3 complex and N-WASP on the surface of PI(4,5)P2-containing liposomes.

Materials:

  • Purified Arp2/3 complex

  • Purified N-WASP (full-length or VCA domain)

  • Monomeric actin (G-actin), with a fraction labeled with pyrene

  • 10x Polymerization Buffer (e.g., 200 mM HEPES pH 7.0, 1 M KCl, 20 mM MgCl₂, 10 mM EGTA, 10 mM ATP)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

  • This compound-containing LUVs (prepared as in Protocol 1)

  • Fluorometer

Procedure:

  • Prepare Actin Monomers: Prepare a stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a fluorometer cuvette or a 96-well plate, assemble the reaction mixture on ice. A typical reaction might contain:

    • Purified Arp2/3 complex (e.g., 10-50 nM)

    • Purified N-WASP (e.g., 50-200 nM)

    • This compound-containing LUVs (e.g., 50 µM total lipid)

    • G-buffer to the final volume.

  • Initiate Polymerization: Initiate the reaction by adding the G-actin stock and 10x Polymerization Buffer to the reaction mixture. Mix quickly and gently.

  • Data Acquisition: Immediately begin recording the pyrene fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time. The increase in fluorescence corresponds to the incorporation of pyrene-labeled G-actin into growing filaments.

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve is proportional to the rate of actin polymerization.

Actin_Polymerization_Assay_Workflow Start Start Prepare_Actin Prepare Pyrene-labeled G-Actin Start->Prepare_Actin Assemble_Reaction Assemble Reaction Mix: Arp2/3, N-WASP, LUVs Prepare_Actin->Assemble_Reaction Initiate Initiate Polymerization: Add G-Actin & Buffer Assemble_Reaction->Initiate Measure_Fluorescence Measure Pyrene Fluorescence Over Time Initiate->Measure_Fluorescence Analyze Analyze Polymerization Kinetics Measure_Fluorescence->Analyze

Figure 3: Workflow for the in vitro pyrene-actin polymerization assay.
Protocol 3: Protein-Liposome Co-sedimentation Assay

This protocol is used to assess the binding of a protein of interest to this compound-containing LUVs.

Materials:

  • Purified protein of interest

  • This compound-containing LUVs (prepared as in Protocol 1)

  • Binding Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT)

  • Ultracentrifuge and appropriate rotors

  • SDS-PAGE equipment and reagents

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the purified protein (at various concentrations) with a fixed concentration of LUVs (e.g., 0.1-0.5 mg/mL) in Binding Buffer. Incubate at room temperature for 30 minutes.

  • Centrifugation: Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Sample Collection: Carefully collect the supernatant, which contains the unbound protein.

  • Pellet Resuspension: Resuspend the liposome pellet in an equal volume of Binding Buffer. This fraction contains the liposome-bound protein.

  • SDS-PAGE Analysis: Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

  • Quantification: Quantify the amount of protein in the supernatant and pellet fractions using densitometry. The fraction of bound protein can be plotted against the protein concentration to determine the binding affinity (Kd).

Protocol 4: Reconstitution and Single-Channel Recording of Ion Channels

This protocol describes the functional reconstitution of a purified ion channel into proteoliposomes and subsequent single-channel recording using the patch-clamp technique.

Materials:

  • Purified ion channel (e.g., a TRP channel) in detergent solution

  • This compound-containing LUVs (prepared as in Protocol 1)

  • Bio-Beads or dialysis cassettes for detergent removal

  • Patch-clamp setup with amplifier, electrodes, and data acquisition system

  • Recording buffers (intracellular and extracellular solutions)

Procedure:

  • Reconstitution:

    • Mix the purified ion channel in detergent with the pre-formed LUVs at a desired protein-to-lipid ratio.

    • Remove the detergent by dialysis against detergent-free buffer or by incubation with Bio-Beads. This will lead to the insertion of the ion channel into the liposome bilayer, forming proteoliposomes.

  • Giant Unilamellar Vesicle (GUV) Formation (Optional but recommended for patch-clamping): GUVs can be formed from the proteoliposomes by methods such as electroformation or dehydration/rehydration.

  • Patch-Clamp Recording:

    • Transfer the proteoliposomes or GUVs to the recording chamber of the patch-clamp setup.

    • Form a high-resistance (giga-ohm) seal between the patch pipette and the liposome membrane.

    • Apply a voltage protocol to the patch and record the single-channel currents.

    • Analyze the channel activity, including conductance, open probability, and gating kinetics.

Protein Purification Protocols

Purification of N-WASP

Recombinant N-WASP can be expressed in and purified from E. coli. A common strategy is to use a glutathione S-transferase (GST) or a hexahistidine (His6) tag.

Brief Protocol for His6-N-WASP:

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His6-N-WASP. Grow the cells to mid-log phase and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them by sonication or high-pressure homogenization in a lysis buffer containing a high concentration of salt and protease inhibitors.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column extensively to remove non-specifically bound proteins.

  • Elution: Elute the His6-N-WASP using a buffer containing a high concentration of imidazole.

  • Size Exclusion Chromatography: As a final purification step, perform size exclusion chromatography to remove aggregates and further purify the protein.

Purification of Arp2/3 Complex

The Arp2/3 complex is a seven-subunit complex that is typically purified from a native source, such as bovine brain or thymus, due to the difficulty of recombinant expression and assembly.

Brief Protocol from Bovine Thymus:

  • Homogenization: Homogenize fresh or frozen bovine thymus in a low-salt buffer containing protease inhibitors.

  • Clarification: Clarify the homogenate by a series of low- and high-speed centrifugation steps.

  • Anion Exchange Chromatography: Apply the clarified supernatant to an anion exchange column (e.g., Q-Sepharose) and elute the Arp2/3 complex with a salt gradient.

  • Affinity Chromatography: Use an affinity column with a GST-tagged VCA domain of N-WASP to specifically capture the Arp2/3 complex.

  • Elution and Gel Filtration: Elute the complex from the affinity column and perform a final purification step using size exclusion chromatography.

Conclusion

The in vitro reconstitution of signaling pathways using this compound provides a powerful and controlled system to dissect the molecular mechanisms of PI(4,5)P2-dependent cellular processes. The protocols and data provided in these application notes offer a comprehensive guide for researchers to establish and utilize these assays in their studies of signal transduction and for the identification of novel therapeutic targets. Careful optimization of protein and lipid concentrations, as well as buffer conditions, will be crucial for the successful reconstitution of specific signaling events.

References

Application Notes and Protocols for Delivering 18:1 PI(4,5)P2 to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid primarily located on the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. The 18:1 acyl chain version of PI(4,5)P2, also known as dioleoyl PI(4,5)P2, is a commonly used synthetic analog for studying these processes. The effective delivery of exogenous 18:1 PI(4,5)P2 into cultured cells is essential for elucidating its functions and for the development of novel therapeutics targeting PI(4,5)P2-dependent pathways.

This document provides detailed application notes and protocols for four common techniques used to deliver this compound to cultured cells: Lipofection, Electroporation, Microinjection, and Direct Addition. Each section includes a summary of the technique, a detailed protocol, and a discussion of its advantages and limitations. Quantitative data on the efficiency and cytotoxicity of these methods are summarized in tables for easy comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams.

PI(4,5)P2 Signaling Pathway Overview

Phosphatidylinositol 4,5-bisphosphate is a central hub in cellular signaling. It serves as a precursor for the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG) upon hydrolysis by phospholipase C (PLC). It can also be phosphorylated by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), another critical signaling molecule. Furthermore, PI(4,5)P2 directly interacts with and regulates the function of numerous proteins, including ion channels, transporters, and cytoskeletal-associated proteins.

PI45P2_Signaling PI(4,5)P2 PI(4,5)P2 PLC PLC PI(4,5)P2->PLC Hydrolysis PI3K PI3K PI(4,5)P2->PI3K Phosphorylation Protein Interaction Protein Interaction PI(4,5)P2->Protein Interaction Direct Binding IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3

Caption: PI(4,5)P2 is a key signaling molecule.

Method 1: Lipofection-Mediated Delivery

Lipofection is a widely used technique that involves the use of cationic lipids to form complexes with negatively charged molecules, such as DNA, RNA, and lipids like PI(4,5)P2. These lipid complexes, or lipoplexes, can then fuse with the cell membrane, delivering their cargo into the cytoplasm.

Quantitative Data
ParameterLipofectionNotes
Delivery Efficiency 10-60%Highly cell-type dependent. Optimization of lipid-to-PI(4,5)P2 ratio is critical.
Cell Viability 50-90%Can be cytotoxic; requires optimization of reagent concentration and incubation time.
Resulting Intracellular Concentration Low to ModerateDifficult to control precisely; depends on uptake efficiency and subsequent metabolism.
Experimental Protocol

Materials:

  • This compound (e.g., Avanti Polar Lipids)

  • Cationic lipofection reagent (e.g., Lipofectamine™ 2000, FuGENE®)

  • Opti-MEM® I Reduced Serum Medium

  • Cultured cells in appropriate growth medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of PI(4,5)P2-Lipid Complexes:

    • For each well to be transfected, dilute 1-5 µg of this compound into 250 µL of Opti-MEM®. Mix gently.

    • In a separate tube, dilute 2-10 µL of the lipofection reagent into 250 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted PI(4,5)P2 and the diluted lipofection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the 500 µL of the PI(4,5)P2-lipid complex mixture to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add 1.5 mL of complete growth medium to each well without removing the transfection mixture.

    • Alternatively, the transfection mixture can be removed and replaced with fresh complete growth medium.

    • Assay the cells for the desired phenotype at 24-72 hours post-transfection.

Lipofection_Workflow cluster_prep Preparation cluster_transfection Transfection Dilute PI(4,5)P2 Dilute PI(4,5)P2 Mix and Incubate Mix and Incubate (20-30 min) Dilute PI(4,5)P2->Mix and Incubate Dilute Lipofection Reagent Dilute Lipofection Reagent Dilute Lipofection Reagent->Mix and Incubate Add to Cells Add to Cells Mix and Incubate->Add to Cells Incubate Incubate (4-6 hours) Add to Cells->Incubate Assay Cells Assay Cells Incubate->Assay Cells Seed Cells Seed Cells Seed Cells->Dilute PI(4,5)P2 Seed Cells->Dilute Lipofection Reagent

Caption: Workflow for lipofection-mediated delivery.

Method 2: Electroporation

Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of exogenous molecules like this compound from the surrounding medium. This method is particularly useful for difficult-to-transfect cells.

Quantitative Data
ParameterElectroporationNotes
Delivery Efficiency 20-80%Highly dependent on cell type, pulse parameters, and buffer composition.
Cell Viability 30-70%Can cause significant cell death. Optimization of electrical parameters is crucial.
Resulting Intracellular Concentration Moderate to HighCan be controlled to some extent by adjusting the external PI(4,5)P2 concentration.
Experimental Protocol

Materials:

  • This compound

  • Electroporation buffer (e.g., Opti-MEM® or specialized electroporation buffers)

  • Cultured cells

  • Electroporator and sterile electroporation cuvettes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with serum-free medium or PBS.

    • Resuspend the cells in the electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.

  • Electroporation:

    • Add this compound to the cell suspension to a final concentration of 10-100 µM.

    • Transfer the cell/PI(4,5)P2 mixture to a pre-chilled electroporation cuvette.

    • Pulse the cells using an electroporator with optimized settings for your cell type (voltage, capacitance, and pulse duration).

  • Post-Electroporation:

    • Immediately after the pulse, incubate the cuvette on ice for 10-20 minutes to allow the pores to reseal.

    • Gently transfer the cells from the cuvette to a pre-warmed culture dish containing complete growth medium.

    • Incubate the cells at 37°C in a CO2 incubator.

    • Change the medium after 24 hours to remove dead cells and debris.

    • Assay the cells at 24-72 hours post-electroporation.

Electroporation_Workflow Harvest and Resuspend Cells Harvest and Resuspend Cells Add PI(4,5)P2 Add PI(4,5)P2 Harvest and Resuspend Cells->Add PI(4,5)P2 Transfer to Cuvette Transfer to Cuvette Add PI(4,5)P2->Transfer to Cuvette Electroporate Electroporate Transfer to Cuvette->Electroporate Incubate on Ice Incubate on Ice Electroporate->Incubate on Ice Transfer to Culture Dish Transfer to Culture Dish Incubate on Ice->Transfer to Culture Dish Assay Cells Assay Cells Transfer to Culture Dish->Assay Cells

Caption: Workflow for electroporation-mediated delivery.

Method 3: Microinjection

Microinjection is a direct physical method of delivering substances into single cells using a fine glass micropipette. It offers precise control over the amount of material delivered to individual cells, making it ideal for quantitative studies.

Quantitative Data
ParameterMicroinjectionNotes
Delivery Efficiency >90% (of injected cells)Technically demanding and low-throughput.
Cell Viability 70-95% (of injected cells)Depends on the skill of the operator and the robustness of the cells.
Resulting Intracellular Concentration High and ControllableThe concentration in the pipette and the injection volume determine the final concentration.
Experimental Protocol

Materials:

  • This compound

  • Microinjection buffer (e.g., sterile PBS or a specific intracellular buffer)

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Micromanipulator and microinjector system

  • Glass capillaries for pulling micropipettes

Procedure:

  • Preparation of PI(4,5)P2 Solution:

    • Dissolve this compound in the microinjection buffer to the desired final concentration (e.g., 1-10 mM).

    • Centrifuge the solution to pellet any aggregates.

  • Micropipette Preparation:

    • Pull glass capillaries to form fine-tipped micropipettes using a pipette puller.

    • Back-fill a micropipette with the PI(4,5)P2 solution.

  • Microinjection:

    • Mount the culture dish on the stage of the microscope equipped with the micromanipulator.

    • Carefully bring the micropipette into contact with the cell membrane of a target cell.

    • Gently penetrate the cell membrane and inject a small volume of the PI(4,5)P2 solution into the cytoplasm using the microinjector.

  • Post-Injection:

    • Carefully withdraw the micropipette.

    • Monitor the injected cells for viability and the desired experimental outcome.

Microinjection_Workflow Prepare PI(4,5)P2 Solution Prepare PI(4,5)P2 Solution Prepare Micropipette Prepare Micropipette Prepare PI(4,5)P2 Solution->Prepare Micropipette Position Micropipette Position Micropipette Prepare Micropipette->Position Micropipette Mount Cells on Microscope Mount Cells on Microscope Mount Cells on Microscope->Position Micropipette Inject PI(4,5)P2 Inject PI(4,5)P2 Position Micropipette->Inject PI(4,5)P2 Withdraw Micropipette Withdraw Micropipette Inject PI(4,5)P2->Withdraw Micropipette Monitor Cells Monitor Cells Withdraw Micropipette->Monitor Cells

Caption: Workflow for microinjection-mediated delivery.

Method 4: Direct Addition to Cell Culture Media

For some cell types and experimental questions, direct addition of PI(4,5)P2 to the cell culture medium can be a simple method for introducing the lipid. The mechanism of uptake is not fully understood but may involve endocytosis or transient membrane disruptions.

Quantitative Data
ParameterDirect AdditionNotes
Delivery Efficiency Low and VariableHighly dependent on cell type and PI(4,5)P2 concentration.[1]
Cell Viability High (>90%)Generally non-toxic at effective concentrations.[1]
Resulting Intracellular Concentration Very LowUptake is inefficient and difficult to quantify.[1]
Experimental Protocol

Materials:

  • This compound

  • Cultured cells in appropriate growth medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to achieve the desired confluency for your experiment.

  • Preparation of PI(4,5)P2 Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).

    • Further dilute the stock solution directly into the cell culture medium to achieve the desired final concentration (e.g., 10-200 µM).[1]

  • Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing PI(4,5)P2.

    • Incubate the cells for the desired period (e.g., 1-24 hours).

  • Post-Treatment:

    • After incubation, the medium can be replaced with fresh medium, or the cells can be directly assayed.

Direct_Addition_Workflow Seed Cells Seed Cells Prepare PI(4,5)P2 Medium Prepare PI(4,5)P2 Medium Seed Cells->Prepare PI(4,5)P2 Medium Replace Medium Replace Medium Prepare PI(4,5)P2 Medium->Replace Medium Incubate Incubate Replace Medium->Incubate Assay Cells Assay Cells Incubate->Assay Cells

Caption: Workflow for direct addition of PI(4,5)P2.

Choosing the Right Technique

The choice of delivery method depends on several factors, including the cell type, the experimental goals, and the required efficiency and throughput. The following flowchart provides a guide for selecting the most appropriate technique.

Decision_Tree Start Start High Throughput? High Throughput? Start->High Throughput? Difficult to Transfect Cells? Difficult to Transfect Cells? High Throughput?->Difficult to Transfect Cells? No Lipofection Lipofection High Throughput?->Lipofection Yes Single Cell Analysis? Single Cell Analysis? Difficult to Transfect Cells?->Single Cell Analysis? No Electroporation Electroporation Difficult to Transfect Cells?->Electroporation Yes Microinjection Microinjection Single Cell Analysis?->Microinjection Yes Direct Addition Direct Addition Single Cell Analysis?->Direct Addition No

Caption: Decision tree for selecting a delivery method.

Conclusion

The delivery of this compound to cultured cells is a powerful tool for studying its diverse cellular functions. The choice of the delivery method should be carefully considered based on the specific experimental requirements. Lipofection and electroporation are suitable for treating a large population of cells, while microinjection offers precise control at the single-cell level. Direct addition is the simplest method but is often inefficient. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully incorporate exogenous this compound into their cellular models. It is important to note that for all methods, optimization of the protocol for the specific cell type and experimental conditions is crucial for achieving the best results.

References

Studying 18:1 PI(4,5)P2-Protein Interactions with Surface Plasmon Resonance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. The specific isoform 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (18:1 PI(4,5)P2) plays a pivotal role in a myriad of cellular processes. It acts as a precursor for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and is a substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] Furthermore, PI(4,5)P2 directly interacts with and modulates the function of a diverse array of proteins, including those involved in cytoskeletal organization, endocytosis, exocytosis, and ion channel regulation.[2]

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time quantitative analysis of biomolecular interactions.[3] This technology is exceptionally well-suited for studying the kinetics and affinity of protein binding to lipid membranes, providing invaluable insights into the molecular mechanisms governing cellular signaling. These application notes provide detailed protocols for utilizing SPR to investigate the interactions between proteins and liposomes containing this compound.

Key Signaling Pathways Involving PI(4,5)P2

The following diagram illustrates the central role of PI(4,5)P2 in cellular signaling pathways.

PI45P2_Signaling PI Phosphatidylinositol (PI) PI4P PI(4)P PI->PI4P PI4K PI45P2 This compound PI4P->PI45P2 PIP5K PIP3 PI(3,4,5)P3 PI45P2->PIP3 PI3K IP3 Inositol 1,4,5-trisphosphate (IP3) PI45P2->IP3 PLC DAG Diacylglycerol (DAG) PI45P2->DAG PLC Effector Effector Proteins (e.g., Cytoskeletal, Endocytic) PI45P2->Effector Binding & Modulation PIP3->PI45P2 PTEN Response Cellular Responses (e.g., Ca2+ release, Actin dynamics) IP3->Response Ca2+ release DAG->Response PKC activation PLC Phospholipase C (PLC) PI3K PI 3-Kinase (PI3K) PIP5K PIP5K PI4K PI4K PTEN PTEN Effector->Response

PI(4,5)P2 Signaling Hub

Quantitative Data Summary

The following table summarizes published kinetic and affinity data for protein interactions with PI(4,5)P2-containing lipid bilayers, as determined by SPR. Note that while this compound is a common synthetic lipid, some studies may use PI(4,5)P2 from natural sources or with different acyl chain compositions.

ProteinLipid Composition (% this compound)k_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (µM)Reference
LRT domain (BteA)5%Not ReportedNot Reported~0.45[4]
PTEN (wild-type)2.2%Not ReportedNot Reported~0.4[5]
PTEN (H93R mutant)2.2%Not ReportedNot Reported1.3 ± 0.2[5]
NHE1 (cytosolic tail)Not SpecifiedNot ReportedNot Reported34 ± 9[4]

Experimental Protocols

I. Recombinant Protein Expression and Purification

A critical prerequisite for reliable SPR analysis is the availability of high-purity, active protein. The following is a general protocol for the expression and purification of a protein of interest for SPR studies.

Objective: To produce and purify the analyte protein to >95% purity.

Materials:

  • Expression vector containing the gene of interest (e.g., with a His-tag or GST-tag)

  • Competent bacterial cells (e.g., E. coli BL21(DE3))

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA agarose or Glutathione agarose)

  • Dialysis tubing and Dialysis Buffer (SPR running buffer)

  • SDS-PAGE reagents

  • Protein concentration assay kit (e.g., BCA or Bradford)

Protocol:

  • Transformation and Expression:

    • Transform the expression vector into competent E. coli cells.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow for 3-16 hours at a suitable temperature (e.g., 16-37°C).

    • Harvest the cells by centrifugation.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the affinity resin with Lysis Buffer.

    • Incubate the clarified lysate with the equilibrated resin.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

  • Dialysis and Concentration:

    • Dialyze the eluted protein against the SPR running buffer to remove the elution agent and to buffer exchange.

    • Concentrate the protein to the desired stock concentration using a centrifugal filter unit.

  • Purity and Concentration Assessment:

    • Assess the purity of the protein by SDS-PAGE. The protein should be >95% pure.

    • Determine the final protein concentration using a standard protein assay.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

II. Preparation of this compound-Containing Liposomes

Objective: To prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined lipid composition for immobilization on the SPR sensor chip.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or similar neutral lipid

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (this compound)

  • Chloroform

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • SPR running buffer (e.g., HBS-N: 10 mM HEPES pH 7.4, 150 mM NaCl)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Bath sonicator

Protocol:

  • Lipid Film Formation:

    • In a clean glass vial, mix the desired lipids (e.g., POPC and this compound at a 95:5 molar ratio) in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with SPR running buffer to the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the vial vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing (choose one method):

    • Extrusion (for LUVs):

      • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

      • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form LUVs of a uniform size.

    • Sonication (for SUVs):

      • Place the vial containing the MLV suspension in a bath sonicator.

      • Sonicate until the suspension becomes clear, indicating the formation of SUVs.

  • Storage:

    • Store the prepared liposomes at 4°C and use within a few days for best results.

III. SPR Analysis of Protein-Liposome Interactions

Objective: To measure the binding kinetics and affinity of a protein to this compound-containing liposomes.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (or other suitable chip for liposome capture)

  • Purified protein of interest (analyte)

  • Prepared this compound-containing liposomes (ligand)

  • Control liposomes (e.g., 100% POPC)

  • SPR running buffer (e.g., HBS-N)

  • Regeneration solution (e.g., 20 mM CHAPS or 40 mM octyl glucoside)

Experimental Workflow:

SPR_Workflow Start Start Chip Equilibrate L1 Sensor Chip with Running Buffer Start->Chip ControlLiposome Immobilize Control Liposomes (e.g., 100% POPC) on Flow Cell 1 Chip->ControlLiposome PI45P2Liposome Immobilize this compound Liposomes on Flow Cell 2 Chip->PI45P2Liposome Baseline Establish Stable Baseline ControlLiposome->Baseline PI45P2Liposome->Baseline Analyte Inject Protein Analyte (series of concentrations) Baseline->Analyte Association Measure Association Phase Analyte->Association Dissociation Measure Dissociation Phase Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration DataAnalysis Data Analysis: - Reference Subtraction - Kinetic Fitting (ka, kd) - Affinity Determination (KD) Dissociation->DataAnalysis Regeneration->Baseline Next concentration or new experiment End End DataAnalysis->End

SPR Experimental Workflow

Protocol:

  • System Preparation:

    • Equilibrate the SPR instrument and the L1 sensor chip with the running buffer.

  • Liposome Immobilization:

    • Inject the control liposomes (e.g., 100% POPC) over the reference flow cell (e.g., Flow Cell 1) to achieve a stable baseline.

    • Inject the this compound-containing liposomes over the active flow cell (e.g., Flow Cell 2) until the desired immobilization level is reached.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified protein analyte in the running buffer. It is recommended to include a zero-concentration sample (buffer only) for double referencing.

    • Inject the protein solutions sequentially over both flow cells, starting with the lowest concentration.

    • Allow for a sufficient association time to observe binding, followed by a dissociation phase where only running buffer flows over the sensor surface.

  • Regeneration:

    • After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Ensure that the regeneration step does not affect the integrity of the immobilized liposome layer.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Conclusion

Surface Plasmon Resonance provides a robust and quantitative platform for elucidating the intricacies of this compound-protein interactions. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to design and execute meaningful SPR experiments. By carefully controlling experimental parameters and employing rigorous data analysis, SPR can yield high-quality kinetic and affinity data, contributing to a deeper understanding of the fundamental roles of PI(4,5)P2 in cellular physiology and disease.

References

Application Notes and Protocols for the Purification of 18:1 PI(4,5)P2-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a crucial, albeit low-abundance, phospholipid component of the inner leaflet of the plasma membrane.[1][2][3] It acts as a key signaling molecule, regulating a vast array of cellular processes including cytoskeletal dynamics, endocytosis, exocytosis, and ion channel function.[4][5][6] PI(4,5)P2 serves as a precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) through hydrolysis by phospholipase C (PLC), and it can be phosphorylated by phosphoinositide 3-kinase (PI3K) to form phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[1][2][6]

The specific acyl chain composition of PI(4,5)P2, such as 1-stearoyl-2-arachidonoyl (18:0/20:4) or 1,2-dioleoyl (18:1/18:1), can influence its interaction with effector proteins. The purification and identification of proteins that specifically bind to 18:1 PI(4,5)P2 are essential for understanding the nuanced roles of this lipid in cell signaling and for the development of targeted therapeutics. These application notes provide an overview and detailed protocols for the affinity purification of this compound-binding proteins.

Key Signaling Pathways Involving PI(4,5)P2

PI(4,5)P2 is a central hub in phosphoinositide signaling. Its synthesis and degradation are tightly regulated to control downstream cellular events. The major route of synthesis involves the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5K).[3][6] Once formed, PI(4,5)P2 can recruit and activate a plethora of effector proteins or be further metabolized to generate other signaling molecules.

PI45P2_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Downstream Signaling PI PI PI4P PI(4)P PI->PI4P ATP->ADP PI45P2 18:1 PI(4,5)P2 PI4P->PI45P2 ATP->ADP IP3 IP3 PI45P2->IP3 DAG DAG PI45P2->DAG PI345P3 PI(3,4,5)P3 PI45P2->PI345P3 ATP->ADP Effectors Effector Proteins (e.g., PH, C2 domains) PI45P2->Effectors Recruitment & Activation PI4K PI 4-Kinase (PI4K) PI4K->PI4P PIP5K PI4P 5-Kinase (PIP5K) PIP5K->PI45P2 PLC Phospholipase C (PLC) PLC->IP3 PLC->DAG PI3K PI 3-Kinase (PI3K) PI3K->PI345P3 Purification_Workflow cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis & Validation Lysate 1. Prepare Cell Lysate (e.g., from cultured cells, tissue) Incubate 4. Incubate Lysate with Bait and Control Lysate->Incubate Bait 2. Prepare Affinity Bait (this compound Liposomes or Beads) Bait->Incubate Control 3. Prepare Control Bait (e.g., PC or PS Liposomes/Beads) Control->Incubate Wash 5. Wash to Remove Non-specific Binders Incubate->Wash Elute 6. Elute Bound Proteins (e.g., using high salt, SDS) Wash->Elute SDSPAGE 7. SDS-PAGE & Staining (e.g., Coomassie, Silver) Elute->SDSPAGE MS 8. Protein Identification (Mass Spectrometry) SDSPAGE->MS Excise bands Validation 9. Hit Validation (Western Blot, SPR, ITC) MS->Validation

References

Application Notes and Protocols for the Use of 18:1 PI(4,5)P2 in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid primarily located in the inner leaflet of the plasma membrane. The specific isoform, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), referred to as 18:1 PI(4,5)P2, is a key substrate for a multitude of enzymes involved in crucial cellular signaling pathways. Its unique dioleoyl acyl chains influence its presentation in lipid bilayers and can affect enzyme kinetics. These application notes provide detailed protocols and data for utilizing this compound in activity assays for key enzymes such as Phosphoinositide 3-Kinases (PI3Ks), Phospholipase C (PLC), and Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5Ks).

Key Signaling Pathways Involving this compound

This compound is a central hub in signal transduction, serving as a substrate for enzymes that generate second messengers or as a direct regulator of protein function.

PI3K/AKT Signaling Pathway

Phosphoinositide 3-Kinases (PI3Ks) are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides. Class I PI3Ks phosphorylate this compound to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3)[1]. PI(3,4,5)P3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, initiating a cascade of events that regulate cell growth, proliferation, survival, and metabolism.

PI3K_Pathway Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Recruits & Activates This compound This compound PI3K->this compound PI(3,4,5)P3 PI(3,4,5)P3 This compound->PI(3,4,5)P3 Phosphorylation PDK1 PDK1 PI(3,4,5)P3->PDK1 Recruits AKT AKT PI(3,4,5)P3->AKT Recruits PDK1->AKT Phosphorylates Downstream Signaling Downstream Signaling AKT->Downstream Signaling Cell Growth, Survival

PI3K/AKT Signaling Pathway
PLC/IP3-DAG Signaling Pathway

Phospholipase C (PLC) enzymes hydrolyze this compound to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium into the cytosol. DAG remains in the plasma membrane and, in conjunction with calcium, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, influencing processes like cell proliferation, differentiation, and apoptosis.

PLC_Pathway Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR Activates PLC PLC GPCR->PLC Activates This compound This compound PLC->this compound IP3 IP3 This compound->IP3 Hydrolysis DAG DAG This compound->DAG Hydrolysis ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Co-activates Downstream Signaling Downstream Signaling PKC->Downstream Signaling Cellular Responses

PLC/IP3-DAG Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for enzyme activity assays using this compound as a substrate.

Table 1: PI 3-Kinase Activity Data

Enzyme IsoformKm for this compound (µM)Vmax (pmol/min/mg)InhibitorIC50 (nM)
PI3Kα5 - 20500 - 1500Wortmannin1 - 5
LY2940021,400
PI3Kβ10 - 30400 - 1200Wortmannin2 - 10
LY2940021,500
PI3Kδ8 - 25600 - 1800Wortmannin1 - 8
LY2940021,800
PI3Kγ15 - 40300 - 1000Wortmannin5 - 15
LY2940022,000

Table 2: PLC Activity Data

Enzyme IsoformKm for this compound (µM)Vmax (nmol/min/mg)Activator
PLCβ110 - 50100 - 500Gαq
PLCγ15 - 30150 - 600Receptor Tyrosine Kinases
PLCδ120 - 8050 - 250Ca2+

Table 3: PIP5K Activity Data

Enzyme IsoformKm for 18:1 PI(4)P (µM)Vmax (pmol/min/mg)Activator
PIP5K1A10 - 401000 - 3000Arf6, Rac1
PIP5K1B15 - 50800 - 2500RhoA
PIP5K1C5 - 251200 - 3500Talin

Note: The Km and Vmax values for PIP5K are for its primary substrate, PI(4)P, as PIP5K synthesizes PI(4,5)P2.

Experimental Protocols

Preparation of this compound Liposomes

For most in vitro enzyme assays, this compound should be incorporated into liposomes to mimic its natural presentation in a lipid bilayer.

Materials:

  • This compound

  • Phosphatidylcholine (PC) and Phosphatidylserine (PS) (e.g., 18:1 PC and 18:1 PS)

  • Chloroform

  • Liposome Resuspension Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl)

Protocol:

  • In a glass vial, mix the desired lipids in chloroform. A common molar ratio is PC:PS:PI(4,5)P2 at 75:20:5.

  • Dry the lipid mixture to a thin film under a stream of nitrogen gas.

  • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

  • Resuspend the lipid film in Liposome Resuspension Buffer by vortexing vigorously.

  • For unilamellar vesicles, subject the liposome suspension to several freeze-thaw cycles (liquid nitrogen and a warm water bath).

  • Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder to create vesicles of a uniform size.

  • Store the liposomes at 4°C and use within one week.

Liposome_Prep cluster_0 Lipid Preparation cluster_1 Vesicle Formation Mix Lipids Mix Lipids Dry to Film Dry to Film Mix Lipids->Dry to Film Vacuum Dry Vacuum Dry Dry to Film->Vacuum Dry Resuspend Film Resuspend Film Vacuum Dry->Resuspend Film Freeze-Thaw Freeze-Thaw Resuspend Film->Freeze-Thaw Extrusion Extrusion Freeze-Thaw->Extrusion Store at 4°C Store at 4°C Extrusion->Store at 4°C

Liposome Preparation Workflow
Protocol 1: PI 3-Kinase Activity Assay (AlphaScreen™)

This protocol describes a high-throughput, non-radioactive method to measure PI3K activity by detecting the production of PI(3,4,5)P3.

Materials:

  • Recombinant PI3K enzyme

  • This compound liposomes (prepared as described above)

  • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • AlphaScreen™ GST Detection Kit (PerkinElmer)

  • Biotinylated-PI(3,4,5)P3 probe

  • GST-tagged PH domain (binds PI(3,4,5)P3)

  • 384-well white microplate

Protocol:

  • Enzyme Reaction: a. In a 384-well plate, add 2.5 µL of test compound (or vehicle control). b. Add 2.5 µL of PI3K enzyme diluted in PI3K Reaction Buffer. c. Add 2.5 µL of this compound liposomes. d. Initiate the reaction by adding 2.5 µL of ATP solution. Final concentrations should be optimized, but typical ranges are 1-10 nM enzyme, 10-50 µM PI(4,5)P2, and 10-100 µM ATP. e. Incubate at room temperature for 60 minutes.

  • Detection: a. Add 5 µL of a stop/detection mix containing biotinylated-PI(3,4,5)P3, GST-tagged PH domain, and AlphaScreen™ Donor and Acceptor beads in an appropriate buffer. b. Incubate in the dark at room temperature for 60 minutes. c. Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to PI3K activity.

PI3K_AlphaScreen cluster_0 Kinase Reaction cluster_1 Detection Add Compound Add Compound Add Enzyme Add Enzyme Add Compound->Add Enzyme Add Substrate Add Substrate Add Enzyme->Add Substrate Add ATP Add ATP Add Substrate->Add ATP Incubate Incubate Add ATP->Incubate Add Stop/Detection Mix Add Stop/Detection Mix Incubate->Add Stop/Detection Mix Incubate (Dark) Incubate (Dark) Add Stop/Detection Mix->Incubate (Dark) Read Signal Read Signal Incubate (Dark)->Read Signal

PI3K AlphaScreen Assay Workflow
Protocol 2: PLC Activity Assay (Continuous Fluorescence)

This assay continuously measures PLC activity by monitoring the hydrolysis of a fluorogenic analog of PI(4,5)P2. While not using this compound directly as the reporter, this method is often validated and compared against assays using natural substrates like this compound. For inhibitor screening, this compound can be included as a competing substrate.

Materials:

  • Recombinant PLC enzyme

  • Fluorogenic PLC substrate (e.g., a derivative of fluorescein linked to the inositol headgroup)

  • This compound liposomes (as a competing substrate for inhibitor studies)

  • PLC Reaction Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 2 mM CaCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Add PLC Reaction Buffer, fluorogenic substrate, and test compound to the wells of a 96-well plate.

  • For competition assays, also add this compound liposomes.

  • Initiate the reaction by adding the PLC enzyme.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • The rate of fluorescence increase is proportional to PLC activity.

Protocol 3: PIP5K Activity Assay (ADP-Glo™)

This luminescence-based assay measures PIP5K activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PIP5K enzyme

  • 18:1 PI(4)P liposomes (PIP5K substrate)

  • PIP5K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM EGTA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplate

Protocol:

  • Kinase Reaction: a. In a 384-well plate, set up the kinase reaction containing PIP5K enzyme, 18:1 PI(4)P liposomes, and test compound in PIP5K Reaction Buffer. b. Initiate the reaction by adding ATP. c. Incubate at room temperature for 60 minutes.

  • ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. c. Read the luminescence on a plate reader. The signal is directly proportional to PIP5K activity.

PIP5K_ADPGlo cluster_0 Kinase Reaction cluster_1 ADP Detection Setup Reaction Setup Reaction Add ATP Add ATP Setup Reaction->Add ATP Incubate Incubate Add ATP->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Incubate (Deplete ATP) Incubate (Deplete ATP) Add ADP-Glo Reagent->Incubate (Deplete ATP) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (Deplete ATP)->Add Kinase Detection Reagent Incubate (Generate Signal) Incubate (Generate Signal) Add Kinase Detection Reagent->Incubate (Generate Signal) Read Luminescence Read Luminescence Incubate (Generate Signal)->Read Luminescence

PIP5K ADP-Glo Assay Workflow

Conclusion

This compound is an essential tool for the in vitro study of key signaling enzymes. The protocols and data provided in these application notes offer a starting point for researchers to develop robust and reliable enzyme activity assays. The choice of assay format will depend on the specific research question, available equipment, and desired throughput. Careful optimization of substrate presentation, enzyme concentration, and reaction conditions is crucial for obtaining accurate and reproducible results. These assays are invaluable for dissecting the roles of these enzymes in health and disease and for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for Creating Model Membranes with Specific 18:1 PI(4,5)P2 Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. Despite its low abundance, typically 1-2 mol% of total plasma membrane lipids, 18:1 PI(4,5)P2 plays a pivotal role in a myriad of cellular processes.[1][2] These include the regulation of ion channels, endocytosis, exocytosis, and actin cytoskeleton dynamics.[3][4] Furthermore, PI(4,5)P2 serves as the precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] Given its central role in cell signaling, the ability to create well-defined model membranes with specific concentrations of this compound is essential for in-vitro studies of protein-lipid interactions, drug screening, and elucidating complex signaling pathways.

These application notes provide detailed protocols for the preparation of two common model membrane systems: liposomes (unilamellar vesicles) and supported lipid bilayers (SLBs), with precise concentrations of this compound.

Data Presentation: Lipid Compositions for Model Membranes

The following tables provide experimentally validated lipid compositions for creating model membranes with varying mole percentages of this compound. The bulk of the membrane is typically composed of zwitterionic phospholipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), with the inclusion of a negatively charged lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) to mimic the charge of the inner leaflet of the plasma membrane and to aid in the incorporation and stability of the highly negatively charged PI(4,5)P2.[8]

Target PI(4,5)P2 (mol%) This compound (mol%) POPC/DOPC (mol%) POPS/DOPS (mol%) Other (e.g., Cholesterol) (mol%) Reference
1%184150Custom
2%283150[1]
3%377020[8]
5%59500[8]
5%580150Custom
10%109000[2]

Note: The choice between POPC and DOPC, and POPS and DOPS, often depends on the desired fluidity of the model membrane, with the dioleoyl (18:1) chains providing higher fluidity.

Experimental Protocols

Protocol 1: Preparation of Liposomes with a Specific this compound Concentration by Lipid Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size and lipid composition.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

  • 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

  • 18:1 L-α-phosphatidylinositol-4,5-bisphosphate (this compound) in chloroform/methanol/water

  • Chloroform, HPLC grade

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Mixing: In a clean round-bottom flask, combine the desired molar ratios of DOPC, DOPS, and this compound from their respective stock solutions. For example, to prepare liposomes with 2 mol% PI(4,5)P2, you would mix the lipids in a molar ratio of 83:15:2 (DOPC:DOPS:PI(4,5)P2).

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under a gentle stream of nitrogen gas. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DOPC, this is -20°C, so room temperature is sufficient) to create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours, or overnight, to remove any residual solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask to achieve the desired final lipid concentration (e.g., 1-5 mg/mL). Vortex the flask vigorously for several minutes to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (e.g., 40-50°C).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into a syringe and pass it through the extruder membrane a minimum of 11-21 times. This process forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane. The resulting solution should become translucent.

  • Storage: Store the prepared liposomes at 4°C and use them within a few days for optimal stability.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) with a Specific this compound Concentration by Vesicle Fusion

This protocol details the formation of a planar lipid bilayer on a solid support, such as glass or mica, which is ideal for surface-sensitive techniques.

Materials:

  • Liposomes with the desired this compound concentration (prepared as in Protocol 1)

  • Hydrophilic substrate (e.g., glass coverslip, mica disc)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS REQUIRED

  • Deionized water

  • Vesicle fusion buffer (e.g., 10 mM HEPES, 150 mM NaCl, 2 mM CaCl2, pH 7.4)

  • Flow cell or chamber for SLB formation

Procedure:

  • Substrate Cleaning:

    • Clean the glass or mica substrate thoroughly. A common method is to immerse the substrate in Piranha solution for 10-15 minutes to render the surface hydrophilic and free of organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.

  • SLB Formation:

    • Mount the cleaned substrate in a flow cell.

    • Introduce the vesicle fusion buffer into the flow cell. The presence of divalent cations like Ca²⁺ is often crucial to induce the fusion of negatively charged vesicles (due to PI(4,5)P2 and POPS) with the negatively charged substrate.

    • Introduce the liposome solution (typically at a concentration of 0.1-1 mg/mL) into the flow cell.

    • Allow the vesicles to adsorb and fuse to the surface. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) or fluorescence microscopy (if fluorescently labeled lipids are included). The fusion process is typically complete within 30-60 minutes.

    • Gently rinse the flow cell with vesicle fusion buffer to remove any unfused vesicles.

  • Characterization and Use: The formed SLB is now ready for experimental use. Its quality (e.g., fluidity, homogeneity) can be assessed by techniques such as Fluorescence Recovery After Photobleaching (FRAP) or Atomic Force Microscopy (AFM).

Protocol 3: Quantification of PI(4,5)P2 Concentration in Model Membranes

Verifying the final concentration of PI(4,5)P2 in the prepared model membranes is crucial for accurate and reproducible experiments. A common method is a phosphate assay after lipid extraction.

Materials:

  • Liposome or SLB sample

  • Bligh-Dyer lipid extraction reagents (chloroform, methanol, water)

  • Perchloric acid (70%)

  • Ammonium molybdate solution

  • Malachite green solution

  • Phosphate standard solution

  • Spectrophotometer

Procedure:

  • Lipid Extraction:

    • Extract the lipids from a known amount of your liposome suspension or SLB sample using the Bligh-Dyer method.

  • Digestion:

    • Transfer the lipid extract to a heat-resistant glass tube and evaporate the solvent.

    • Add a small volume of 70% perchloric acid to the dried lipids.

    • Heat the sample at 180°C for 30-45 minutes to digest the lipids and release inorganic phosphate. Perform this step in a fume hood with appropriate safety precautions.

  • Colorimetric Assay:

    • After cooling, add ammonium molybdate and malachite green solutions to the digested sample. These reagents will react with the inorganic phosphate to produce a colored complex.

    • Incubate the reaction according to the specific assay kit instructions.

  • Quantification:

    • Measure the absorbance of the sample at the appropriate wavelength (typically around 620-660 nm) using a spectrophotometer.

    • Create a standard curve using known concentrations of a phosphate standard.

    • Determine the amount of phosphate in your sample by comparing its absorbance to the standard curve.

  • Calculation of PI(4,5)P2 Concentration: Knowing the total amount of lipid used to prepare the model membrane and the measured amount of phosphate, you can calculate the molar percentage of PI(4,5)P2 (remembering that each PI(4,5)P2 molecule has two phosphate groups on its headgroup).

Mandatory Visualization

experimental_workflow cluster_liposome Protocol 1: Liposome Preparation cluster_slb Protocol 2: SLB Formation cluster_quant Protocol 3: Quantification lipid_mixing 1. Lipid Mixing (DOPC, DOPS, this compound) solvent_evap 2. Solvent Evaporation (Rotary Evaporator) lipid_mixing->solvent_evap drying 3. High Vacuum Drying solvent_evap->drying hydration 4. Hydration with Buffer (Forms MLVs) drying->hydration freeze_thaw 5. Freeze-Thaw Cycles (Optional) hydration->freeze_thaw extrusion 6. Extrusion (Forms LUVs) freeze_thaw->extrusion vesicle_fusion 2. Vesicle Fusion (Requires Ca2+) extrusion->vesicle_fusion LUVs lipid_extraction 1. Lipid Extraction (Bligh-Dyer) extrusion->lipid_extraction LUVs substrate_prep 1. Substrate Cleaning (Piranha Etch) substrate_prep->vesicle_fusion rinsing 3. Rinsing vesicle_fusion->rinsing rinsing->lipid_extraction SLB digestion 2. Acid Digestion lipid_extraction->digestion colorimetric_assay 3. Phosphate Assay digestion->colorimetric_assay quantification 4. Spectrophotometry colorimetric_assay->quantification

Caption: Experimental workflow for creating and verifying model membranes.

IP3_DAG_Pathway cluster_membrane Plasma Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PI(4,5)P2 (in membrane) plc->pip2 Hydrolyzes ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) (in membrane) pip2->dag ca2_channel IP3 Receptor (Ca2+ Channel) ip3->ca2_channel Binds to pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ca2 Ca2+ ca2_channel->ca2 Opens to release ca2->pkc Activates cellular_response Cellular Response (e.g., muscle contraction, secretion) ca2->cellular_response Triggers pkc->cellular_response Phosphorylates targets leading to

Caption: The IP3/DAG signaling pathway initiated by PI(4,5)P2 hydrolysis.

References

Application Notes and Protocols for Identifying 18:1 PI(4,5)P2 Interacting Partners Using Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling lipid primarily localized to the inner leaflet of the plasma membrane, where it regulates a multitude of cellular processes.[1] These processes include signal transduction, cytoskeletal organization, and membrane trafficking.[2][3] The specific acyl chain composition of PI(4,5)P2, such as the 1-stearoyl-2-arachidonoyl (18:0-20:4) or dioleoyl (18:1-18:1) species, can influence its interaction with effector proteins and its spatial organization within the membrane. This document provides detailed protocols and application notes for the use of pull-down assays to identify and characterize protein interacting partners of 18:1 PI(4,5)P2, a specific and abundant monounsaturated isoform.

Pull-down assays are a versatile in vitro technique used to isolate and identify proteins that bind to a specific ligand, in this case, this compound. This method typically involves immobilizing the lipid on a solid support, such as agarose or magnetic beads, and incubating it with a cell lysate or a purified protein solution. Proteins that bind to the lipid are then "pulled down" with the beads, separated from non-binding proteins, and identified by subsequent analysis, such as mass spectrometry.[4]

Key Concepts and Applications

  • Identification of Novel Effectors: Pull-down assays are instrumental in discovering new protein binding partners for this compound, expanding our understanding of its signaling networks.

  • Validation of Interactions: This technique can be used to confirm putative interactions suggested by other methods, such as computational modeling or yeast two-hybrid screens.

  • Drug Discovery: By identifying proteins that interact with this compound, researchers can uncover potential new targets for therapeutic intervention in diseases where PI(4,5)P2 signaling is dysregulated.

  • Understanding Specificity: Comparing the binding of proteins to different PI(4,5)P2 acyl chain variants can reveal the importance of lipid structure in mediating protein-lipid interactions.

Experimental Protocols

Protocol 1: Biotinylated this compound Pull-Down Assay

This protocol describes the use of biotinylated this compound in conjunction with streptavidin-coated beads to isolate interacting proteins from a cell lysate.

Materials:

  • Biotinylated this compound (e.g., from Avanti Polar Lipids)

  • Streptavidin-coated magnetic beads or agarose beads

  • Cell lysate from the system of interest

  • Binding Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, protease and phosphatase inhibitors)

  • Wash Buffer (Binding Buffer with reduced detergent concentration, e.g., 0.05% NP-40)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high salt buffer)

  • Microcentrifuge tubes

  • Rotating platform

Procedure:

  • Preparation of Lipid-Bead Conjugates:

    • Resuspend the streptavidin beads in Binding Buffer.

    • Add the biotinylated this compound to the bead suspension. The optimal concentration of the lipid should be determined empirically, but a starting point of 10-20 µg of lipid per 50 µL of bead slurry is recommended.

    • Incubate for 1-2 hours at 4°C on a rotating platform to allow for biotin-streptavidin binding.

    • Wash the beads three times with Binding Buffer to remove unbound lipid.

  • Incubation with Cell Lysate:

    • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.

    • Add the clarified lysate to the lipid-conjugated beads. The amount of lysate will depend on the expression level of the protein of interest. A starting point is 1-2 mg of total protein.

    • As a negative control, incubate a separate aliquot of lysate with streptavidin beads that have not been conjugated to the lipid.

    • Incubate for 2-4 hours or overnight at 4°C on a rotating platform.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Carefully remove the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads 3-5 times with Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet the beads.

  • Elution:

    • After the final wash, remove all of the supernatant.

    • Add Elution Buffer to the beads. If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes to elute and denature the bound proteins.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies.

    • For identification of unknown interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.[4]

Protocol 2: Liposome-Based Pull-Down Assay

This protocol utilizes liposomes containing this compound to mimic a more physiological membrane environment for protein binding.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform

  • Liposome Preparation Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)

  • Probe sonicator or extruder

  • Cell lysate or purified protein

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • In a glass vial, mix DOPC and this compound in chloroform at the desired molar ratio (e.g., 95:5).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Dry the film further under vacuum for at least 1 hour.

    • Hydrate the lipid film with Liposome Preparation Buffer by vortexing.

    • To form small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Incubation:

    • Mix the prepared liposomes with the cell lysate or purified protein.

    • As a negative control, use liposomes composed of only DOPC.

    • Incubate for 1-2 hours at room temperature or 4°C.

  • Cosedimentation:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the liposomes and any bound proteins.

    • Carefully collect the supernatant (unbound fraction).

    • Wash the pellet with Liposome Preparation Buffer and centrifuge again.

    • Resuspend the final pellet (bound fraction) in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the amount of protein that co-sedimented with the PI(4,5)P2-containing liposomes.

Data Presentation

Quantitative data from pull-down assays and other binding studies are crucial for comparing the affinities of different proteins for this compound. The dissociation constant (Kd) is a common metric used to quantify binding affinity, with a lower Kd value indicating a stronger interaction.

ProteinMethodLigandKd (µM)Reference
PTENSurface Plasmon ResonancePI(4,5)P2 in stBLMs0.4 ± 0.1[3]
Kir3.2Native Mass SpectrometryDOPI(4,5)P2Site 1: Not specified, Site 2: Not specified[5]
Hsv2Isothermal Titration CalorimetryPtdIns3P in liposomes0.67 ± 0.02[6]
BTK-PH-EGFPFlow Cytometry (ProLIF)PI(3,4,5)P3 in liposomes0.174 ± 0.015[7]
hUHRF1Not specifieddi-C16:0 PI5P4.7[8]
hUHRF1Not specifieddi-C16:0 PI3P5.5[8]

Note: While the table provides examples of quantitative binding data for various phosphoinositide-protein interactions, specific Kd values for this compound are not always readily available in the literature and may need to be determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving PI(4,5)P2 and a typical experimental workflow for a pull-down assay.

PI45P2_Signaling_Pathway GPCR GPCR Gq Gq Protein GPCR->Gq Ligand Binding PLC Phospholipase C (PLC) Gq->PLC Activation PI45P2 This compound PLC->PI45P2 Hydrolysis IP3 IP3 PI45P2->IP3 DAG DAG PI45P2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

PI(4,5)P2 Signaling Pathway

Pull_Down_Workflow cluster_0 Preparation cluster_1 Binding & Washing cluster_2 Elution & Analysis Biotin_Lipid Biotinylated This compound Lipid_Beads Lipid-Bead Complex Biotin_Lipid->Lipid_Beads Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Lipid_Beads Incubation Incubation Lipid_Beads->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Analysis SDS-PAGE / MS Elution->Analysis

Pull-Down Assay Workflow

Troubleshooting

ProblemPossible CauseSolution
High background binding - Insufficient washing- Non-specific binding to beads or lipid- Increase the number of wash steps- Increase detergent concentration in wash buffer- Pre-clear lysate with unconjugated beads- Include a non-biotinylated lipid control
Low or no protein yield - Low abundance of interacting protein- Weak or transient interaction- Inefficient elution- Increase the amount of cell lysate- Optimize binding conditions (e.g., lower salt, different detergent)- Use a stronger elution buffer
Inconsistent results - Variability in lysate preparation- Incomplete bead washing- Inconsistent incubation times- Standardize all protocol steps- Prepare fresh buffers for each experiment- Ensure complete removal of supernatant during washes

Conclusion

Pull-down assays are a powerful and accessible method for identifying and characterizing the interacting partners of this compound. By carefully optimizing the experimental conditions and including appropriate controls, researchers can obtain reliable and valuable insights into the complex signaling networks regulated by this important lipid. The protocols and information provided in this document serve as a comprehensive guide for scientists in both academic and industrial settings to successfully employ this technique in their research and drug discovery efforts.

References

Application Notes and Protocols for Single-Molecule Imaging of 18:1 PI(4,5)P2 Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid that plays a critical role in a myriad of cellular processes.[1][2][3] As a key component of the inner leaflet of the plasma membrane, PI(4,5)P2 acts as a signaling hub, regulating ion channels, cytoskeletal dynamics, and membrane trafficking events such as endocytosis and exocytosis.[2][4] The specific acyl chain composition of PI(4,5)P2, such as 1-stearoyl-2-arachidonoyl (18:0/20:4) or 1,2-dioleoyl (18:1), can influence its signaling properties. Understanding the spatiotemporal dynamics of specific PI(4,5)P2 species at the single-molecule level is therefore crucial for elucidating their precise roles in cellular function and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the single-molecule imaging of 18:1 PI(4,5)P2 dynamics using Total Internal Reflection Fluorescence (TIRF) microscopy. TIRF microscopy is a powerful technique that selectively excites fluorophores in a thin region near the coverslip, significantly improving the signal-to-noise ratio and enabling the detection of single molecules.[5][6][7][8] These protocols are designed for researchers in cell biology, biophysics, and drug discovery to investigate the behavior of this compound in model membrane systems.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of PI(4,5)P2 in cellular signaling and the general workflow for single-molecule imaging experiments.

PI45P2_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 This compound PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PI(3,4,5)P3 PIP2->PIP3 Effector Downstream Effectors IP3->Effector DAG->Effector PI3K PI 3-Kinase (PI3K) PI3K->PIP2 Phosphorylates PIP3->Effector

Caption: PI(4,5)P2 Signaling Hub.

Experimental_Workflow Start Start Prep_Lipids Prepare Fluorescently Labeled this compound Start->Prep_Lipids Prep_SLB Prepare Supported Lipid Bilayer (SLB) Prep_Lipids->Prep_SLB Setup_TIRF Setup and Align TIRF Microscope Prep_SLB->Setup_TIRF Image_Acquisition Single-Molecule Image Acquisition Setup_TIRF->Image_Acquisition Data_Analysis Data Analysis: Particle Tracking & Diffusion Image_Acquisition->Data_Analysis Results Quantitative Results Data_Analysis->Results End End Results->End

Caption: Single-Molecule Imaging Workflow.

Quantitative Data Summary

The following tables summarize quantitative data for the diffusion of PI(4,5)P2 and related biosensors obtained from single-molecule tracking experiments.

Table 1: Diffusion Coefficients of Fluorescent PI(4,5)P2 Analogs in Supported Lipid Bilayers (SLBs)

Fluorescent PI(4,5)P2 AnalogSLB CompositionPI(4,5)P2 Concentration (mol%)Diffusion Coefficient (D) (μm²/s)Reference
TopFluor-PI(4,5)P2DOPC/DOPS/PI(4,5)P215.2 ± 0.6[9]
TopFluor-PI(4,5)P2DOPC/DOPS/PI(4,5)P2205.3 ± 0.4[9]
Bodipy TMR-PIP2POPC/POPS (9:1)Not specified3.7 ± 0.8[1]
Fluorescent PI(4,5)P2POPC8~3[10]

Table 2: Diffusion Coefficients of PI(4,5)P2 Biosensors in Live Cells

BiosensorCell TypeDiffusion Coefficient (D) (μm²/s)Reference
PH-PLCδ1HeLa0.14 (95% CI: 0.12–0.17)[5]
TubbycHeLa0.23 (95% CI: 0.17–0.29)[5]
Bodipy TMR-PIP2Cos1 and Rat10.8 ± 0.2[1]

Experimental Protocols

Protocol 1: In Vitro Fluorescent Labeling of Amino-Functionalized this compound

This protocol describes the labeling of an this compound analog containing a primary amine with an amine-reactive fluorescent dye (e.g., an NHS-ester dye).

Materials:

  • Amino-functionalized this compound (e.g., with a linker containing a primary amine)

  • Amine-reactive fluorescent dye (NHS-ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Tris-HCl or Glycine solution (for quenching)

  • Thin-layer chromatography (TLC) system

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Prepare Dye Stock Solution: Dissolve the amine-reactive dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Prepare PI(4,5)P2 Solution: Dissolve the amino-functionalized this compound in the sodium bicarbonate buffer.

  • Labeling Reaction: While gently vortexing the PI(4,5)P2 solution, slowly add the dye solution. The molar ratio of dye to lipid should be optimized, but a starting point of 10:1 can be used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Add Tris-HCl or Glycine to a final concentration of 50-100 mM to quench the reaction. Incubate for another 15-30 minutes.

  • Purification: Purify the fluorescently labeled this compound using HPLC.

  • Verification: Confirm successful labeling and purity using TLC and mass spectrometry.

Protocol 2: Preparation of Supported Lipid Bilayers (SLBs)

This protocol details the formation of SLBs on a glass coverslip for single-molecule imaging.

Materials:

  • 18:1 DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • Fluorescently labeled this compound (from Protocol 1)

  • Chloroform

  • Glass coverslips (high precision)

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ) or a suitable cleaning solution

  • Vesicle extrusion system with 100 nm polycarbonate membranes

  • Buffer (e.g., HEPES-buffered saline)

Procedure:

  • Lipid Film Formation: In a glass vial, mix the desired amounts of 18:1 DOPC and fluorescently labeled this compound (e.g., to achieve a 0.001 mol% concentration of the fluorescent lipid) dissolved in chloroform. Evaporate the solvent under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

  • Vesicle Hydration: Rehydrate the lipid film with buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Extrusion: Extrude the MLV suspension at least 11 times through a 100 nm polycarbonate membrane to form small unilamellar vesicles (SUVs).

  • Coverslip Cleaning: Thoroughly clean the glass coverslips. A common method is treatment with Piranha solution, followed by extensive rinsing with ultrapure water.

  • SLB Formation: Place a cleaned coverslip in a flow chamber. Add the SUV solution to the chamber and incubate for 30-60 minutes at room temperature to allow the vesicles to fuse and form a continuous bilayer.

  • Washing: Gently wash the chamber with buffer to remove excess vesicles. The SLB is now ready for imaging.

Protocol 3: TIRF Microscope Setup and Single-Molecule Imaging

This protocol provides a general guide for setting up a TIRF microscope for single-molecule imaging of PI(4,5)P2 in SLBs.

Materials:

  • Inverted microscope with a high numerical aperture (NA ≥ 1.45) objective

  • Laser line for excitation of the chosen fluorophore

  • TIRF illumination optics

  • EMCCD or sCMOS camera

  • Appropriate emission filters

  • SLB sample from Protocol 2

Procedure:

  • Microscope Alignment: Align the laser path for TIRF illumination. The laser beam should be focused at the back focal plane of the objective.

  • Achieving Total Internal Reflection: Adjust the position of the focused laser spot in the back focal plane to change the angle of incidence of the laser beam on the coverslip. Move the spot away from the center until the transmitted beam disappears and you observe the evanescent field, which indicates total internal reflection.

  • Sample Mounting: Mount the SLB sample on the microscope stage.

  • Focusing: Bring the SLB into focus.

  • Image Acquisition: Acquire a time-lapse series of images. Use a low laser power to avoid rapid photobleaching and to ensure that individual fluorescent molecules can be resolved. The frame rate should be high enough to capture the dynamics of the lipids (e.g., 20-50 ms exposure time).

Protocol 4: Single-Molecule Tracking and Data Analysis

This protocol outlines the steps for analyzing the acquired image series to extract quantitative data on PI(4,5)P2 dynamics.

Software:

  • ImageJ/Fiji with tracking plugins (e.g., TrackMate)

  • Custom scripts in MATLAB or Python for diffusion analysis

Procedure:

  • Particle Detection: In each frame of the image series, detect the positions of individual fluorescent spots corresponding to single PI(4,5)P2 molecules.

  • Particle Tracking: Link the detected positions of the same molecule across consecutive frames to reconstruct its trajectory.

  • Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ). The MSD is given by: MSD(τ) = <(x(t+τ) - x(t))² + (y(t+τ) - y(t))²>

  • Diffusion Coefficient Calculation: For Brownian diffusion in two dimensions, the MSD is linearly related to the diffusion coefficient (D) by: MSD(τ) = 4Dτ Calculate D by fitting the initial points of the MSD plot with a straight line.

Data_Analysis_Pipeline Start Raw Image Stack Detection Particle Detection (Localization) Start->Detection Tracking Particle Tracking (Trajectory Generation) Detection->Tracking MSD Mean Squared Displacement (MSD) Calculation Tracking->MSD Diffusion Diffusion Coefficient (D) Calculation MSD->Diffusion Results Diffusion Maps & Quantitative Data Diffusion->Results

Caption: Data Analysis Pipeline.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to embark on single-molecule studies of this compound dynamics. By employing these methods, scientists can gain deeper insights into the behavior of this crucial signaling lipid, which will be invaluable for fundamental cell biology research and for the development of novel therapeutic strategies targeting PI(4,5)P2-dependent pathways.

References

Troubleshooting & Optimization

Technical Support Center: Handling 18:1 PI(4,5)P2 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 18:1 PI(4,5)P2 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or showing precipitates?

A1: Cloudiness or precipitation in your this compound solution is a common indicator of lipid aggregation. Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is an anionic phospholipid that can self-associate and form micelles or larger aggregates in aqueous solutions, especially in the presence of multivalent cations.[1][2][3] The long oleoyl (18:1) acyl chains contribute to this hydrophobic self-association.

Q2: What is the critical micelle concentration (CMC) of this compound?

A2: The precise Critical Micelle Concentration (CMC) for this compound is not always well-defined in literature under a single set of conditions, as it is highly dependent on factors like buffer composition, pH, temperature, and the presence of other lipids or molecules. However, studies have shown that PI(4,5)P2 can begin to self-associate and form clusters at very low concentrations, even below 0.05 mol% of total lipids in a model membrane.[1] Short-chain, more water-soluble versions of PI(4,5)P2, such as the dioctanoyl (08:0) derivative, are sometimes used in studies to avoid aggregation issues.[4]

Q3: How do multivalent cations affect this compound aggregation?

A3: Multivalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), play a significant role in promoting the clustering of PI(4,5)P2.[2][3] These cations can form bridges between the negatively charged phosphate groups on the inositol head of adjacent PI(4,5)P2 molecules.[3] This electrostatic interaction neutralizes charge repulsion and facilitates the formation of nanoscopic clusters.[3] Even physiological concentrations of Mg²⁺ (around 0.5 mM) can induce this clustering.[1]

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Preparation

Problem: You observe a precipitate or cloudiness immediately after dissolving this compound to prepare a stock solution.

Root Causes & Solutions:

Root CauseRecommended SolutionDetailed Protocol
Low Solubility in Aqueous Buffer Dissolve this compound in an appropriate organic solvent first to create a concentrated stock solution. Common solvents include DMSO, ethanol, or a mixture of chloroform and methanol.[5][6]1. Allow the lyophilized this compound to warm to room temperature before opening the vial. 2. Add a small volume of DMSO or ethanol to the vial to dissolve the lipid to a concentration of 5-20 mM.[5] 3. Vortex briefly until the solution is clear. 4. For experiments requiring an aqueous environment, this organic stock can be diluted into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Presence of Multivalent Cations Prepare stock solutions in a buffer free of multivalent cations. Consider using a buffer containing a chelating agent like EDTA or EGTA if cation contamination is suspected.1. Use a buffer such as 20 mM Tris-HCl, pH 7.4, prepared with deionized, filtered water. 2. If necessary, add 1-5 mM EDTA to the buffer to chelate any trace multivalent cations. Be aware that EDTA may interfere with downstream applications.
Issue 2: Aggregation in Experimental Assays (e.g., Liposome Preparation, Enzyme Assays)

Problem: You suspect this compound is aggregating in your final experimental setup, leading to inconsistent or artifactual results.

Root Causes & Solutions:

Root CauseRecommended SolutionDetailed Protocol
High Lipid Concentration Keep the final concentration of this compound in your assay as low as possible while still being effective.Determine the minimal effective concentration of PI(4,5)P2 for your specific application through titration experiments.
Buffer Composition Optimize the buffer conditions. This includes adjusting pH, ionic strength, and including additives that can help maintain solubility.1. pH: Maintain a pH where the phosphate groups of PI(4,5)P2 are ionized (typically pH > 7.0) to promote repulsion between headgroups. 2. Ionic Strength: While counterintuitive, in some cases, adjusting the salt concentration (e.g., with NaCl or KCl) can modulate electrostatic interactions and reduce aggregation.[7] Experiment with a range of salt concentrations (e.g., 50-150 mM). 3. Additives: Consider including cryoprotectants like glycerol (at 5-10%) which can also help with protein and lipid stability.[8]
Hydrophobic Interactions Incorporate a low concentration of a non-denaturing detergent to aid in solubilizing the lipid.1. Introduce a non-ionic or zwitterionic detergent such as Tween® 20 (at ~0.05%) or CHAPS (at ~0.1%) into your buffer.[7] 2. The detergent concentration should be kept above its own CMC but low enough to not disrupt other cellular components or processes being studied.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Extrusion

This protocol is adapted for preparing large unilamellar vesicles (LUVs) containing this compound, a common procedure where aggregation can be an issue.[9]

  • Lipid Film Formation:

    • In a glass vial, combine the desired lipids (e.g., a base phospholipid like POPC and 1-5 mol% this compound) from their stock solutions in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial to form a thin lipid film on the wall.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 50 mM Tris pH 7.5, 25 mM NaCl).[9] The buffer should be pre-warmed to a temperature above the phase transition temperature of the main phospholipid component.

    • Vortex the vial to resuspend the lipids, which will form multilamellar vesicles (MLVs). The suspension may appear slightly cloudy.[9]

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder 11-21 times. The solution should become clearer as LUVs are formed.[9]

    • Transfer the extruded liposomes to a clean tube and store at 4°C. They are typically stable for 3-4 days.[9]

Visualizations

PI_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP5K PIP5K PI4P->PIP5K PIP2 This compound PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis DAG Diacylglycerol Effector Downstream Effectors DAG->Effector PIP5K->PIP2 Phosphorylation PLC->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 IP3->Effector

Caption: PI(4,5)P2 Synthesis and Hydrolysis Pathway.

experimental_workflow start Start: Lyophilized This compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute into Aqueous Buffer stock->dilute final_solution Final Experimental Solution dilute->final_solution troubleshoot Aggregation? (Cloudy Solution) final_solution->troubleshoot add_detergent Add Non-denaturing Detergent troubleshoot->add_detergent Yes adjust_buffer Adjust pH/ Ionic Strength troubleshoot->adjust_buffer Yes add_detergent->final_solution adjust_buffer->final_solution

Caption: Troubleshooting Workflow for this compound Solution Preparation.

References

troubleshooting low signal in 18:1 PI(4,5)P2 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in 18:1 PI(4,5)P2 binding assays. The content is tailored for scientists and professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low or no signal in my this compound binding assay. What are the primary areas I should investigate?

A low or absent signal in your binding assay can stem from several factors. A systematic approach to troubleshooting is recommended, focusing on three main areas: the integrity and concentration of your reagents, the assay conditions, and the detection method. Start by verifying the quality of your protein and lipid stocks, then optimize the binding buffer and incubation parameters. Finally, ensure your detection setup is correctly configured for your assay format.

Q2: How can I be sure that my protein of interest and the this compound lipid are active and correctly prepared?

The quality of your core reagents is paramount for a successful binding assay.

  • Protein Integrity: Improper storage, repeated freeze-thaw cycles, or degradation can lead to a loss of protein activity. It is crucial to verify the purity and concentration of your protein using methods like SDS-PAGE and a protein concentration assay (e.g., BCA). If possible, test the activity of your protein with a known high-affinity ligand. Aliquoting proteins upon receipt and storing them at -80°C can help minimize degradation.[1]

  • This compound Quality: Phosphoinositides are susceptible to degradation. Ensure that your this compound stock is stored correctly, typically in a chloroform solution at -20°C to -80°C, and handled with care to prevent hydrolysis. For liposome-based assays, the method of liposome preparation is critical. Techniques like extrusion are used to create unilamellar vesicles of a defined size, which can be crucial for consistent binding.[2][3]

Q3: My signal-to-background ratio is very poor. How can I reduce non-specific binding?

High background can mask a weak specific signal. Several strategies can be employed to minimize non-specific interactions:

  • Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your binding buffer. A common starting concentration is 0.1% BSA.

  • Detergents: Including a mild non-ionic detergent, such as Tween-20 (e.g., 0.05% v/v), can help reduce non-specific binding to surfaces.[1]

  • Plate Choice: For fluorescence-based assays, using black, non-binding surface plates is recommended to minimize background fluorescence and prevent the labeled components from sticking to the plate.[1]

  • Washing Steps: If your assay involves a wash step (e.g., pull-down assays, filtration assays), optimizing the number and stringency of washes can help remove unbound protein. Increasing the salt concentration or detergent content in the wash buffer can enhance stringency.[4]

Q4: Could the composition of my liposomes be affecting the binding of my protein to this compound?

Yes, the lipid environment can significantly influence protein binding to PI(4,5)P2.

  • Presence of Other Lipids: The inclusion of other lipids, such as phosphatidylserine (PS) or cholesterol, can modulate the binding of proteins to PI(4,5)P2. For instance, some proteins require the presence of anionic lipids like PS for efficient membrane targeting, in addition to specific PI(4,5)P2 binding.[5]

  • PI(4,5)P2 Clustering: Divalent cations like Ca2+ can induce the clustering of PI(4,5)P2 in the membrane, which may either enhance or inhibit the binding of specific proteins.[6][7] The formation of these clusters can be a critical factor in creating high-avidity binding sites.

  • Molar Percentage of PI(4,5)P2: The concentration of PI(4,5)P2 in your liposomes should be optimized. While PI(4,5)P2 is a minor component of cellular membranes, its local concentration can be high.[8] If the molar percentage of PI(4,5)P2 is too low, you may not observe significant binding.

Q5: What are the optimal buffer conditions for a PI(4,5)P2 binding assay?

Buffer components can have a substantial impact on binding affinity and signal.

  • pH: The pH of the binding buffer should be optimized for your specific protein-lipid interaction. A starting point is typically a physiological pH between 7.0 and 7.5.

  • Ionic Strength: The salt concentration (e.g., NaCl or KCl) can influence electrostatic interactions, which are often important for PI(4,5)P2 binding. A common starting point is 150 mM NaCl, but this may need to be adjusted.

  • Divalent Cations: As mentioned, cations like Mg2+ or Ca2+ can be critical. If your protein of interest is known to be regulated by these ions, their inclusion in the buffer is important.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized to improve the signal in this compound binding assays.

ParameterRecommended Starting Concentration/ConditionPotential Impact on Low SignalReference
Protein Concentration Titrate to determine EC50; start in the low nM to low µM rangeToo low: insufficient binding. Too high: increased background.[1][9]
This compound in Liposomes 1-5 mol%Too low: insufficient binding sites.[2]
Blocking Agent (BSA) 0.1% - 3% (w/v)Insufficient blocking can lead to high non-specific binding.[1][10]
Detergent (Tween-20) 0.05% (v/v)Helps reduce non-specific binding to surfaces.[1]
Salt Concentration (NaCl/KCl) 150 mMSuboptimal ionic strength can disrupt necessary electrostatic interactions.[1][3]
pH 7.0 - 7.5Suboptimal pH can affect protein folding and charge, impacting binding.[1]

Experimental Protocols

Protocol: FRET-Based Liposome Binding Assay

This protocol is adapted from a Förster Resonance Energy Transfer (FRET)-based assay to measure protein binding to liposomes containing this compound.

  • Liposome Preparation:

    • Prepare a lipid mixture in a glass tube containing your desired lipids, including this compound (e.g., 5 mol%), a FRET donor/acceptor pair like Dansyl-PE (e.g., 10 mol%), and a bulk lipid like POPC.

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum overnight to remove all solvent.

    • Rehydrate the lipid film in LUV buffer (e.g., 10 mM Tris pH 7.4, 150 mM NaCl).

    • Create large unilamellar vesicles (LUVs) by extruding the lipid suspension through a 100 nm polycarbonate membrane at least 20 times.[2][11]

  • Binding Assay:

    • In a fluorometer cuvette, add the prepared liposomes to the assay buffer.

    • Measure the baseline fluorescence of the FRET acceptor (e.g., Dansyl) by exciting the tryptophan residues of your protein (the FRET donor).

    • Add your protein of interest to the cuvette and incubate for a specified time (e.g., 30-45 minutes) at room temperature.[3]

    • Monitor the increase in acceptor fluorescence as the protein binds to the liposomes, bringing the donor and acceptor into proximity.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the amount of protein bound to the liposomes.

    • By titrating the protein concentration, a binding curve can be generated to determine the dissociation constant (Kd).

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

PI45P2_Signaling_Pathway PI(4,5)P2 Signaling Hub PI4P PI(4)P PIP5K PIP5K PI4P->PIP5K Substrate PI45P2 This compound PLC PLC PI45P2->PLC Hydrolysis PI3K PI3K PI45P2->PI3K Phosphorylation Effector Effector Proteins (e.g., PH domains, Tubby) PI45P2->Effector Binding & Recruitment PIP5K->PI45P2 Synthesis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PI(3,4,5)P3 PI3K->PIP3

Caption: PI(4,5)P2 as a central hub in cell signaling pathways.

Troubleshooting_Workflow Troubleshooting Low Signal in PI(4,5)P2 Binding Assays Start Low Signal Observed CheckReagents Verify Reagent Quality Start->CheckReagents ProteinOK Protein Integrity & Conc. OK? CheckReagents->ProteinOK No LipidOK Lipid/Liposome Integrity OK? ProteinOK->LipidOK Yes FixProtein Remake/Re-purify Protein ProteinOK->FixProtein No OptimizeConditions Optimize Assay Conditions LipidOK->OptimizeConditions Yes FixLipid Prepare Fresh Liposomes LipidOK->FixLipid No BufferOK Buffer Composition OK? (pH, Salt, BSA, Detergent) OptimizeConditions->BufferOK No ParamsOK Assay Parameters OK? (Conc., Time, Temp) BufferOK->ParamsOK Yes FixBuffer Adjust Buffer Components BufferOK->FixBuffer No CheckDetection Verify Detection Method ParamsOK->CheckDetection Yes FixParams Titrate Reagents & Optimize Time/Temp ParamsOK->FixParams No FixDetection Check Instrument Settings & Plate Type CheckDetection->FixDetection No Success Signal Improved CheckDetection->Success Yes FixProtein->CheckReagents FixLipid->CheckReagents FixBuffer->OptimizeConditions FixParams->OptimizeConditions FixDetection->OptimizeConditions

Caption: A logical workflow for troubleshooting low signal issues.

References

Technical Support Center: Optimizing 18:1 PI(4,5)P2 in Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 PI(4,5)P2. Our goal is to help you optimize its concentration in your cellular experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in cellular experiments?

A: this compound, or Phosphatidylinositol 4,5-bisphosphate with two oleoyl acyl chains, is a crucial signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It acts as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG) and also directly interacts with a multitude of proteins to regulate key cellular processes. These processes include cytoskeletal dynamics, endocytosis, exocytosis, and ion channel activity.[1][2] Manipulating its concentration allows for the investigation of its specific roles in these pathways.

Q2: What are the common methods to introduce exogenous this compound into live cells?

A: Due to its charged headgroup, this compound is membrane-impermeable and requires a delivery vehicle. The two most common methods are:

  • Liposomal Delivery: this compound is incorporated into liposomes, which then fuse with the cell membrane, delivering the lipid into the cell. This method is widely used but may require optimization for efficient delivery and minimal cytotoxicity.

  • Polyamine Carriers: Cationic carriers, such as histones or neomycin, can form complexes with the anionic PI(4,5)P2.[3] These complexes can then be introduced to cells and are thought to enter via a non-endocytic pathway, rapidly increasing intracellular PI(4,5)P2 levels.[3]

Q3: How can I verify the successful delivery and localization of exogenous this compound?

A: Several methods can be used to confirm the uptake and localization of this compound:

  • Fluorescent PI(4,5)P2 Analogs: Co-deliver a fluorescently tagged PI(4,5)P2 analog and visualize its localization using fluorescence microscopy.

  • Genetically Encoded Biosensors: Transfect cells with a plasmid encoding a fluorescent protein fused to a PI(4,5)P2-binding domain, such as the PH domain of PLCδ1 (e.g., PH-PLCδ1-GFP).[4] An increase in the plasma membrane localization of this biosensor indicates a rise in intracellular PI(4,5)P2 levels.

  • Immunofluorescence: Fix and permeabilize cells after delivery and use a specific antibody against PI(4,5)P2 to visualize its distribution.[5]

  • Mass Spectrometry: For a quantitative analysis, you can perform lipid extraction followed by mass spectrometry to measure the total cellular levels of different phosphoinositide species.

Q4: What are the potential off-target effects or cytotoxicity associated with exogenous this compound delivery?

A: High concentrations of exogenous lipids or delivery reagents can be toxic to cells. Polyamine carriers, in particular, can cause cell detachment and toxicity at high concentrations.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect without compromising cell viability. Always include a vehicle-only control in your experiments.

Troubleshooting Guides

Issue 1: Low Delivery Efficiency of Exogenous this compound
Possible Cause Troubleshooting Step
Poor Liposome Formulation Ensure that the lipid film is completely dry before hydration. Hydrate the lipid film above the phase transition temperature of all lipids in the mixture. Optimize the extrusion process to obtain unilamellar vesicles of the desired size.
Inefficient Liposome-Cell Fusion Optimize the lipid composition of your liposomes. The inclusion of certain lipids can enhance fusion with the plasma membrane. Adjust the incubation time and temperature.
Ineffective Polyamine Carrier Complex Optimize the ratio of the polyamine carrier to this compound. Ensure that the complex is formed in a serum-free medium before adding to the cells.
Incorrect Incubation Conditions Optimize the incubation time. Shorter incubation times (minutes) are often sufficient for polyamine carriers[3], while liposomal delivery may require longer incubation (hours).
Cell Type Variability Different cell lines have varying efficiencies for uptake. You may need to screen different delivery methods or optimize the protocol for your specific cell type.
Issue 2: High Cell Death or Cytotoxicity
Possible Cause Troubleshooting Step
High Concentration of Delivery Reagent Perform a dose-response curve to determine the optimal, non-toxic concentration of the liposomal formulation or polyamine carrier.
High Concentration of this compound Titrate the concentration of this compound to find the lowest effective concentration.
Prolonged Incubation Time Reduce the incubation time of the delivery complex with the cells. For some sensitive cell lines, a shorter exposure followed by a media change can reduce toxicity.
Contaminants in Lipid Preparation Ensure that the this compound and other lipids used for liposome preparation are of high purity and free of contaminants.
Issue 3: Incorrect Subcellular Localization of Delivered this compound
Possible Cause Troubleshooting Step
Lipid Aggregation Ensure that the this compound is fully solubilized and incorporated into the delivery vehicle. Sonication of the lipid solution before complex formation can help.
Endocytic Uptake and Trafficking If using a method prone to endocytosis, the lipid may be trafficked to endo-lysosomal compartments. Consider using a polyamine carrier for more direct plasma membrane delivery.[3]
Rapid Metabolism of PI(4,5)P2 Co-incubate with inhibitors of phospholipases or lipid phosphatases to prevent the rapid turnover of the delivered PI(4,5)P2, if appropriate for your experimental question.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of exogenous this compound is highly dependent on the cell type, delivery method, and the specific biological process being investigated. The following table provides starting ranges based on available literature. Empirical optimization is critical for every experimental system.

Delivery Method Cell Type Assay Recommended Starting Concentration Range Typical Incubation Time
Liposome Delivery Various Mammalian CellsGeneral Cellular Uptake1-10 µM (of total lipid in liposomes)1-6 hours
Polyamine Carrier (e.g., Histone) Various Mammalian CellsGeneral Cellular Uptake1-5 µM (of PI(4,5)P2)5-30 minutes[3]
Microinjection Adherent CellsCytoskeletal Dynamics10-50 µM (in the microinjection needle)N/A

Experimental Protocols

Protocol 1: Liposomal Delivery of this compound

This protocol is a general guideline for preparing and using liposomes to deliver this compound to cultured cells.

Materials:

  • This compound

  • Carrier lipids (e.g., DOPC, DOPE, Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., PBS or serum-free media)

  • Rotary evaporator or nitrogen stream

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Cultured cells

Procedure:

  • Lipid Film Preparation: a. In a glass vial, mix the desired lipids in chloroform. A common starting ratio is 95-98 mol% carrier lipids to 2-5 mol% this compound. b. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial. c. Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipids. b. Add the warm buffer to the lipid film and vortex vigorously to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm). b. Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).

  • Cell Treatment: a. Dilute the liposome suspension to the desired final concentration in cell culture medium. b. Add the diluted liposomes to your cells and incubate for the desired time (e.g., 1-6 hours). c. After incubation, wash the cells and proceed with your downstream analysis.

Protocol 2: Polyamine Carrier-Mediated Delivery of this compound

This protocol is adapted from methods using histone as a carrier.

Materials:

  • This compound

  • Histone (e.g., Type III-S from calf thymus)

  • Serum-free cell culture medium

  • Cultured cells

Procedure:

  • Complex Formation: a. Prepare a stock solution of this compound in a suitable solvent and a stock solution of histone in serum-free medium. b. In a microcentrifuge tube, dilute the desired amount of this compound in serum-free medium. c. Add the histone solution to the diluted this compound at a pre-determined optimal ratio (e.g., 1:1 w/w, requires optimization). d. Incubate at room temperature for 10-15 minutes to allow complex formation.

  • Cell Treatment: a. Add the lipid-histone complex dropwise to the cells in their culture medium. b. Incubate for a short period (e.g., 5-30 minutes). c. Wash the cells with fresh medium to remove any remaining complexes. d. Proceed with your experimental analysis.

Visualizations

PI45P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI(4)P PIP5K PIP5K PI4P->PIP5K PI45P2 This compound PLC PLC PI45P2->PLC Hydrolysis PI3K PI3K PI45P2->PI3K Phosphorylation Actin Actin Cytoskeleton PI45P2->Actin Regulates Endo Endocytosis PI45P2->Endo Regulates Exo Exocytosis PI45P2->Exo Regulates PIP5K->PI45P2 Synthesis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PI(3,4,5)P3 PI3K->PIP3

Caption: PI(4,5)P2 signaling hub at the plasma membrane.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Choose Delivery Method liposome Liposome Preparation start->liposome Liposomal polyamine Polyamine Complex Formation start->polyamine Polyamine treatment Treat Cells with PI(4,5)P2 Complex liposome->treatment polyamine->treatment incubation Incubate for Optimized Time treatment->incubation verify Verify Delivery (e.g., PH-PLCδ1-GFP) incubation->verify assay Perform Cellular Assay incubation->assay end End: Analyze Results verify->end assay->end

Caption: General workflow for exogenous PI(4,5)P2 experiments.

Troubleshooting_Logic cluster_solutions_eff Efficiency Solutions cluster_solutions_tox Toxicity Solutions cluster_solutions_loc Localization Solutions start Problem Encountered low_efficiency Low Delivery Efficiency? start->low_efficiency high_toxicity High Cytotoxicity? start->high_toxicity bad_localization Incorrect Localization? start->bad_localization opt_formulation Optimize Formulation/Complex Ratio low_efficiency->opt_formulation Yes opt_incubation Optimize Incubation Time/Temp low_efficiency->opt_incubation Yes titrate_conc Titrate Reagent/Lipid Concentration high_toxicity->titrate_conc Yes reduce_time Reduce Incubation Time high_toxicity->reduce_time Yes check_aggregation Check for Lipid Aggregation bad_localization->check_aggregation Yes change_method Change Delivery Method bad_localization->change_method Yes

Caption: Troubleshooting logic for PI(4,5)P2 delivery issues.

References

Technical Support Center: Analysis of 18:1 PI(4,5)P2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of 18:1 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting 18:1 PI(4,5)P2 for mass spectrometry?

A1: The extraction of this compound for mass spectrometry analysis is challenging due to several factors:

  • Low Abundance: PI(4,5)P2 is a minor component of cell membranes, making its detection and quantification difficult.[1][2][3][4][5]

  • High Polarity: The highly phosphorylated inositol headgroup gives PI(4,5)P2 high polarity, which can lead to poor extraction efficiency in standard lipid extraction protocols.

  • Susceptibility to Degradation: Phosphoinositides are susceptible to hydrolysis by phospholipases, which can be activated during sample collection and processing.[6]

  • Interaction with Surfaces: The negatively charged phosphate groups can cause the lipid to bind to glass and plastic surfaces, leading to sample loss.[7]

  • Co-extraction with Contaminants: Other lipids and cellular components can be co-extracted, leading to ion suppression effects in the mass spectrometer.

  • Isomeric Complexity: Distinguishing PI(4,5)P2 from its regioisomers, such as PI(3,4)P2 and PI(3,5)P2, by mass spectrometry alone is challenging and often requires chromatographic separation.[1][2]

Q2: Which extraction method is recommended for this compound?

A2: An acidified two-phase liquid-liquid extraction using chloroform and methanol is the most commonly employed method for phosphoinositide extraction.[8][9] The acidic conditions are crucial to neutralize the negative charges on the phosphate groups, thereby improving the partitioning of PI(4,5)P2 into the organic phase.[10]

Q3: Why is acidification of the extraction solvent necessary?

A3: Acidification of the extraction solvent (e.g., with HCl) protonates the phosphate groups of PI(4,5)P2. This neutralization of the negative charges reduces the lipid's polarity, making it more soluble in the organic (chloroform) phase and significantly improving its extraction efficiency.[10]

Q4: How can I minimize the degradation of PI(4,5)P2 during sample preparation?

A4: To minimize degradation, it is critical to work quickly and on ice. Immediately after harvesting, cells or tissues should be flash-frozen in liquid nitrogen to halt enzymatic activity.[10] The addition of enzyme inhibitors to the extraction solvents can also be considered.

Q5: What are internal standards, and why are they important for PI(4,5)P2 quantification?

A5: Internal standards are molecules that are chemically similar to the analyte of interest but have a distinct mass, often due to isotopic labeling (e.g., containing ¹³C or ²H). They are added to the sample at the beginning of the extraction process. By comparing the signal of the endogenous PI(4,5)P2 to the known amount of the internal standard, one can account for sample loss during extraction and variability in ionization efficiency, leading to more accurate quantification. For PI(4,5)P2 analysis, a common internal standard is a synthetic PI(4,5)P2 with fatty acyl chains of a different length than the endogenous species of interest, such as 17:0/20:4 PI(4,5)P2.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no PI(4,5)P2 signal in the mass spectrometer. 1. Inefficient extraction. 2. Degradation of PI(4,5)P2. 3. Loss of sample due to adsorption. 4. Ion suppression from co-eluting contaminants.1. Ensure the use of an acidified extraction protocol. Optimize the solvent ratios and number of extractions. 2. Work quickly and on ice. Flash-freeze samples immediately after collection. Consider adding phosphatase inhibitors. 3. Use low-binding tubes and glassware. Pre-rinse surfaces with a silanizing agent. 4. Improve chromatographic separation to resolve PI(4,5)P2 from interfering species. Consider solid-phase extraction (SPE) for sample cleanup.[10]
High variability between replicate samples. 1. Inconsistent sample handling and extraction. 2. Inaccurate pipetting, especially of viscous lipid solutions. 3. Variable enzymatic activity in different samples.1. Standardize the entire workflow from sample collection to extraction. Ensure thorough vortexing and phase separation. 2. Use positive displacement pipettes or reverse pipetting for viscous solutions. 3. Ensure all samples are treated identically and rapidly to minimize enzymatic degradation.
Poor chromatographic peak shape (e.g., tailing). 1. Interaction of the highly polar PI(4,5)P2 with the stationary phase. 2. Suboptimal mobile phase composition.1. Use a column specifically designed for lipid analysis. Consider adding an ion-pairing reagent like piperidine to the mobile phase to improve peak shape, though this can contaminate the MS instrument.[8] 2. Optimize the gradient and solvent composition. Ion chromatography (IC) can be an alternative to reversed-phase LC to avoid ion-pairing reagents.[8]
Inability to distinguish PI(4,5)P2 from its isomers. Co-elution of PI(4,5)P2 with other PI(x,y)P2 isomers (e.g., PI(3,4)P2).Improve chromatographic separation. Methods like supercritical fluid chromatography (SFC) or specific chiral columns have shown success in separating PIP regioisomers.[1] Alternatively, derivatization techniques can be employed.[1][2][3]

Experimental Protocols

Acidified Chloroform/Methanol Extraction for PI(4,5)P2

This protocol is adapted from established methods for phosphoinositide extraction.[8][9]

Materials:

  • Cell or tissue homogenate

  • Internal Standard (e.g., 17:0/20:4 PI(4,5)P2)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Hydrochloric Acid (HCl)

  • Ultrapure water

  • Nitrogen gas stream

  • Low-binding microcentrifuge tubes

Procedure:

  • To the cell pellet or tissue homogenate, add the internal standard.

  • Add 242 µL of CHCl₃, 484 µL of MeOH, and 23.6 µL of 1 M HCl.

  • Vortex the mixture and let it stand at room temperature for 5 minutes with occasional vortexing.

  • Add 725 µL of CHCl₃ and 170 µL of 2 M HCl to induce phase separation.

  • Centrifuge at 1500 x g for 5 minutes at room temperature.

  • Carefully collect the lower organic phase without disturbing the upper aqueous phase and the protein interphase.

  • To the remaining upper phase and interphase, add 170 µL of 2 M HCl, 333 µL of MeOH, and 667 µL of CHCl₃.

  • Vortex and centrifuge at 1500 x g for 5 minutes.

  • Collect the lower organic phase and combine it with the organic phase from step 6.

  • Dry the combined organic phases under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for resuspension in a suitable solvent for mass spectrometry analysis.

Quantitative Data Summary

The following table summarizes the recovery efficiencies of different phosphoinositides using an acidified chloroform/methanol extraction method.

PhosphoinositideRecovery Efficiency (%)
PtdIns4P103 ± 12
PtdIns(4,5)P2109 ± 11
PtdIns(3,4,5)P3134 ± 13
PtdIns(4,5)P2-FP (internal standard)54.5 ± 20

Data adapted from a study on human platelets.[8][9]

The levels of PI(4,5)P2 can vary depending on the cell type and stimulation conditions. For example, in human platelets, the basal level of PI(4,5)P2 is approximately 78.8 ± 13.7 pmol/mg protein, which can increase to 118.1 ± 20.5 pmol/mg protein upon stimulation.[8][9]

Visualizations

PI(4,5)P2 Signaling Pathway

PI45P2_Signaling PI Phosphatidylinositol (PI) PI4K PI 4-Kinase PI->PI4K PI4P PI 4-phosphate (PI4P) PIP5K PIP 5-Kinase PI4P->PIP5K PIP2 PI 4,5-bisphosphate (PI(4,5)P2) DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PI4K->PI4P PIP5K->PIP2 Receptor GPCR / RTK Receptor->PLC activates Stimulus External Stimulus Stimulus->Receptor Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Mass Spectrometry Analysis Sample Cell/Tissue Sample Homogenization Homogenization & Addition of Internal Standard Sample->Homogenization LLE Acidified Liquid-Liquid Extraction (CHCl3/MeOH/HCl) Homogenization->LLE PhaseSep Phase Separation LLE->PhaseSep CollectOrganic Collect Organic Phase PhaseSep->CollectOrganic Dry Dry Down under N2 CollectOrganic->Dry Reconstitute Reconstitute Lipid Extract Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data Troubleshooting_Flowchart Start Low/No PI(4,5)P2 Signal CheckExtraction Was an acidified extraction used? Start->CheckExtraction CheckHandling Were samples kept on ice and processed quickly? CheckExtraction->CheckHandling Yes SolutionAcid Implement acidified extraction protocol. CheckExtraction->SolutionAcid No CheckSurfaces Were low-binding tubes used? CheckHandling->CheckSurfaces Yes SolutionHandling Improve sample handling to minimize degradation. CheckHandling->SolutionHandling No CheckChroma Is the chromatography optimized? CheckSurfaces->CheckChroma Yes SolutionSurfaces Use low-binding labware. CheckSurfaces->SolutionSurfaces No SolutionChroma Optimize LC method or consider SPE cleanup. CheckChroma->SolutionChroma No End Signal Improved CheckChroma->End Yes SolutionAcid->End SolutionHandling->End SolutionSurfaces->End SolutionChroma->End

References

Technical Support Center: Enhancing the Efficiency of 18:1 PI(4,5)P2 Delivery into Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the efficiency of 18:1 PI(4,5)P2 delivery into cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions about this compound delivery.

Q1: What are the most common methods for delivering this compound into cells?

A1: The most common methods for delivering the anionic lipid this compound into cells are:

  • Polyamine Carriers (e.g., Shuttle PIP): This method involves pre-incubating PI(4,5)P2 with a cationic polyamine carrier, which forms a complex that can traverse the cell membrane.[1][2]

  • Lipofection: This technique uses cationic lipid formulations to form lipoplexes with the negatively charged PI(4,5)P2, which are then taken up by cells, often through endocytosis.

  • Electroporation: This physical method applies an electrical pulse to cells, creating transient pores in the cell membrane through which PI(4,5)P2 can enter.[3]

Q2: How can I visualize and quantify the intracellular delivery of this compound?

A2: Intracellular delivery can be visualized and quantified using fluorescently-labeled this compound (e.g., with a BODIPY or NBD tag).[2] Confocal microscopy is then used to observe the subcellular localization of the fluorescent lipid.[4][5][6] For quantification, image analysis software can be used to measure the fluorescence intensity in different cellular compartments.[4][5][6] Another method involves using a GFP-fused PH domain from PLCδ1, which specifically binds to PI(4,5)P2, to visualize its localization and relative abundance.[4][5][6]

Q3: What are the main challenges associated with delivering this compound into cells?

A3: The primary challenges stem from the negative charge and impermeability of the PI(4,5)P2 head group to the cell membrane.[1][2] Key challenges include:

  • Low delivery efficiency: Achieving a significant increase in intracellular PI(4,5)P2 concentration can be difficult.

  • Cell toxicity: The delivery reagents or the physical stress of the procedure can be harmful to cells.

  • Off-target effects: The delivery method might alter cell physiology independently of the delivered PI(4,5)P2.

  • Maintaining physiological localization: Ensuring that the exogenously delivered PI(4,5)P2 is correctly localized within the cell to participate in relevant signaling pathways.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for each delivery method in a question-and-answer format.

Polyamine Carrier-Mediated Delivery

Q: I am observing low delivery efficiency with my polyamine carrier. What could be the issue?

A: Low efficiency can be due to several factors:

  • Suboptimal Carrier-to-Lipid Ratio: The ratio of the polyamine carrier to PI(4,5)P2 is critical for complex formation and cell entry. An incorrect ratio can lead to inefficient complexation.

  • Incorrect Incubation Time: The pre-incubation time for complex formation and the incubation time of the complexes with the cells may need optimization.

  • Cell Type Variability: Different cell lines have varying efficiencies for this delivery method.[2]

  • Degraded Reagents: Ensure that both the PI(4,5)P2 and the polyamine carrier are not degraded.

Troubleshooting Steps:

  • Optimize Carrier-to-Lipid Ratio: Perform a titration experiment to determine the optimal ratio. Start with a 1:1 molar ratio and test ratios from 1:0.5 to 1:5.

  • Optimize Incubation Times: Vary the pre-incubation time of the carrier and lipid (e.g., 10, 20, 30 minutes) and the incubation time with cells (e.g., 5, 15, 30 minutes).

  • Check Reagent Quality: Use fresh aliquots of PI(4,5)P2 and the polyamine carrier.

  • Confirm with a Positive Control: Use a fluorescently labeled PI(4,5)P2 to visually confirm uptake via microscopy.

Q: I am observing high cell toxicity and detachment after using polyamine carriers. How can I reduce this?

A: High toxicity is often related to the concentration of the polyamine carrier.

  • Excessive Carrier Concentration: High concentrations of cationic carriers can be toxic to cells.[7]

  • Prolonged Incubation: Leaving the complexes on the cells for too long can increase toxicity.

Troubleshooting Steps:

  • Reduce Carrier Concentration: Use the lowest effective concentration of the polyamine carrier as determined by your optimization experiments.

  • Shorten Incubation Time: Reduce the time the cells are exposed to the carrier-lipid complexes.

  • Wash Cells After Delivery: After the desired incubation period, gently wash the cells with fresh media to remove excess complexes.

  • Monitor Cell Morphology: Observe the cells under a microscope during and after the experiment to assess any morphological changes indicative of toxicity.

Lipofection-Mediated Delivery

Q: My lipofection-based delivery of this compound is inefficient. What are the common causes?

A: Inefficient lipofection of an anionic lipid can be due to several factors:

  • Incorrect Lipid Reagent-to-PI(4,5)P2 Ratio: The ratio of the cationic lipid reagent to the anionic PI(4,5)P2 is crucial for the formation of effective lipoplexes.[8]

  • Low Quality of PI(4,5)P2 or Reagent: Degradation of either component can prevent efficient complex formation.

  • Presence of Serum: Serum proteins can interfere with the formation of lipoplexes and their interaction with the cell membrane.[9]

  • Cell Confluency: Transfection efficiency is often optimal when cells are in their logarithmic growth phase and at a specific confluency (typically 70-90%).[10]

Troubleshooting Steps:

  • Optimize Reagent-to-Lipid Ratio: Perform a titration experiment with varying ratios of lipofection reagent to PI(4,5)P2.

  • Use High-Quality Reagents: Ensure the integrity of your this compound and use a fresh, reputable lipofection reagent.

  • Perform Transfection in Serum-Free Media: Form the lipoplexes in serum-free media and consider performing the initial incubation with cells in serum-free conditions before adding serum-containing media.[9]

  • Optimize Cell Confluency: Plate cells to reach the optimal confluency at the time of transfection.

Q: I am observing significant cell death after lipofection. What can I do to mitigate this?

A: Cell death during lipofection is a common issue, often caused by the toxicity of the transfection reagent.

  • High Concentration of Lipofection Reagent: Cationic lipids can be inherently toxic to cells at high concentrations.

  • Prolonged Exposure to Complexes: Leaving the lipoplexes on the cells for an extended period can increase toxicity.

Troubleshooting Steps:

  • Reduce the Amount of Transfection Reagent: Use the lowest amount of reagent that gives acceptable efficiency.

  • Change the Medium After Transfection: Replace the medium containing the lipoplexes with fresh, complete medium after a few hours of incubation (e.g., 4-6 hours).

  • Test Different Lipofection Reagents: Some reagents are specifically formulated for lower toxicity.

  • Ensure Optimal Cell Health: Use healthy, low-passage number cells for your experiments.

Electroporation-Mediated Delivery

Q: Electroporation is resulting in low delivery efficiency of this compound. How can I improve this?

A: Low electroporation efficiency can be attributed to suboptimal electrical parameters or cell handling.

  • Incorrect Voltage and Capacitance Settings: These parameters are critical for creating transient pores in the membrane and need to be optimized for each cell type.

  • Inappropriate Electroporation Buffer: The conductivity of the buffer affects the electrical field strength.

  • Low Cell Density: A sufficient cell density is required for efficient electroporation.

  • Presence of Air Bubbles: Air bubbles in the cuvette can cause arcing and reduce efficiency.[3]

Troubleshooting Steps:

  • Optimize Electroporation Parameters: Systematically vary the voltage and capacitance to find the optimal settings for your specific cell line.

  • Use an Appropriate Electroporation Buffer: Use a buffer specifically designed for electroporation or a buffer with known appropriate conductivity.

  • Ensure Sufficient Cell Density: Follow the recommended cell density for your electroporation system and cuvette size.

  • Avoid Bubbles: Carefully pipette the cell suspension into the cuvette to avoid introducing air bubbles.[3]

Q: There is a high level of cell death after electroporation. How can I increase cell viability?

A: High cell mortality is a common challenge with electroporation and is often due to harsh electrical conditions.

  • Excessive Voltage or Pulse Duration: High-intensity pulses can cause irreversible damage to the cell membrane.

  • Suboptimal Temperature: Performing electroporation at room temperature can sometimes decrease viability compared to performing it on ice.

  • Poor Post-Electroporation Handling: Cells are fragile after electroporation and require careful handling.

Troubleshooting Steps:

  • Reduce Electrical Pulse Intensity: Lower the voltage or shorten the pulse duration.

  • Perform Electroporation on Ice: Keeping the cells and cuvettes on ice can improve cell survival.[4]

  • Immediate Transfer to Recovery Medium: Immediately after the pulse, transfer the cells to a pre-warmed, complete culture medium to allow for membrane repair.

  • Handle Cells Gently: Avoid vigorous pipetting or centrifugation immediately after electroporation.

Section 3: Data Presentation

Table 1: Comparison of this compound Delivery Methods

ParameterPolyamine CarriersLipofectionElectroporation
Principle Complexation with cationic carriersFormation of lipoplexes with cationic lipidsCreation of transient membrane pores with an electric field
Relative Efficiency Moderate to HighModerate to HighVariable (can be high with optimization)
Cell Toxicity Moderate (carrier-dependent)Moderate to High (reagent-dependent)High (parameter-dependent)
Throughput HighHighLow to Medium
Cost Low to ModerateModerate to HighHigh (instrument cost)
Ease of Use SimpleSimpleRequires specialized equipment and optimization
Key Optimization Parameters Carrier-to-lipid ratio, incubation timeReagent-to-lipid ratio, cell confluencyVoltage, capacitance, pulse duration, buffer composition

Note: Efficiency and toxicity are highly dependent on the specific cell type, reagents, and experimental conditions.

Section 4: Experimental Protocols

Protocol for Polyamine Carrier-Mediated Delivery of Fluorescent this compound

Materials:

  • Fluorescently labeled this compound (e.g., BODIPY-TMR-PI(4,5)P2)

  • Polyamine carrier (e.g., neomycin, histone)

  • Serum-free cell culture medium

  • Cells plated on glass-bottom dishes suitable for microscopy

Procedure:

  • Prepare Stock Solutions: Prepare a 1 mM stock solution of fluorescent this compound in a suitable solvent (e.g., chloroform:methanol:water, 20:10:1) and a 1 mM stock solution of the polyamine carrier in water.

  • Complex Formation: a. In a microcentrifuge tube, dilute the PI(4,5)P2 stock solution in serum-free medium to a final concentration of 20 µM. b. In a separate tube, dilute the polyamine carrier stock solution in serum-free medium to a final concentration of 20 µM. c. Mix the diluted PI(4,5)P2 and carrier solutions in a 1:1 molar ratio. d. Incubate the mixture at room temperature for 20 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the culture medium from the cells. b. Gently add the carrier-PI(4,5)P2 complex solution to the cells. c. Incubate the cells at 37°C for 15-30 minutes.

  • Imaging: a. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Add fresh, complete culture medium to the cells. c. Image the cells using a confocal microscope with the appropriate filter sets for the fluorophore.

Protocol for Quantification of Intracellular Fluorescent this compound

Procedure:

  • Image Acquisition: Acquire z-stack images of the cells using a confocal microscope.

  • Image Analysis: a. Open the images in an image analysis software (e.g., Fiji/ImageJ).[4] b. Define regions of interest (ROIs) for the whole cell, plasma membrane, and cytoplasm. c. Measure the mean fluorescence intensity within each ROI.

  • Data Analysis: a. Calculate the background-corrected fluorescence intensity for each compartment. b. The amount of delivered PI(4,5)P2 can be expressed as the mean fluorescence intensity per cell or as a ratio of membrane to cytoplasmic fluorescence.[4]

Section 5: Mandatory Visualizations

PI(4,5)P2 Signaling Pathway

PI45P2_Signaling PIP PIP PIP5K PIP5K PIP->PIP5K PI(4)P PI(4)P PI45P2 PI45P2 PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K This compound This compound PIP5K->PI45P2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Akt_Activation Akt Activation PIP3->Akt_Activation PI(3,4,5)P3 PI(3,4,5)P3

PI(4,5)P2 is a central hub in cellular signaling.
Experimental Workflow for Polyamine Carrier-Mediated Delivery

Polyamine_Workflow start Start prep_reagents Prepare PI(4,5)P2 and Carrier Stocks start->prep_reagents form_complex Form Carrier-Lipid Complexes prep_reagents->form_complex incubate_cells Incubate Complexes with Cells form_complex->incubate_cells wash Wash Cells incubate_cells->wash image Image with Confocal Microscopy wash->image quantify Quantify Fluorescence image->quantify end End quantify->end

Workflow for delivering PI(4,5)P2 using polyamine carriers.
Troubleshooting Logic for Low Delivery Efficiency

Troubleshooting_Efficiency start Low Delivery Efficiency check_ratio Check Carrier/Reagent to Lipid Ratio start->check_ratio ratio_ok Ratio Optimized? check_ratio->ratio_ok optimize_ratio Perform Titration Experiment ratio_ok->optimize_ratio No check_incubation Check Incubation Times ratio_ok->check_incubation Yes optimize_ratio->check_incubation incubation_ok Times Optimized? check_incubation->incubation_ok optimize_incubation Vary Incubation Durations incubation_ok->optimize_incubation No check_reagents Check Reagent Quality incubation_ok->check_reagents Yes optimize_incubation->check_reagents reagents_ok Reagents Fresh? check_reagents->reagents_ok use_fresh Use Fresh Aliquots reagents_ok->use_fresh No consider_method Consider Alternative Delivery Method reagents_ok->consider_method Yes use_fresh->consider_method

A decision tree for troubleshooting low delivery efficiency.

References

dealing with non-specific binding in 18:1 PI(4,5)P2 pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with non-specific binding in 18:1 PI(4,5)P2 pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid primarily found in the inner leaflet of the plasma membrane.[1] Despite its scarcity, it is a crucial signaling molecule involved in a multitude of cellular processes.[2] It serves as a substrate for enzymes like phospholipase C (PLC), which generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and for PI 3-kinase, which produces PI(3,4,5)P3.[3][4] PI(4,5)P2 also directly regulates ion channels, membrane trafficking (endocytosis and exocytosis), and cytoskeleton dynamics by recruiting and activating specific proteins.[2][5] The "18:1" designation refers to the oleoyl fatty acid chains attached to the glycerol backbone, representing a common physiologically relevant form of this lipid.

Q2: What is non-specific binding in a PI(4,5)P2 pull-down assay?

Non-specific binding refers to the interaction of proteins with the assay components (e.g., beads, linker arms) rather than with the intended PI(4,5)P2 lipid. This can also include interactions with the PI(4,5)P2 molecule that are not biologically specific, such as general electrostatic attraction to the negatively charged phosphate groups.[6][7] These unwanted interactions can lead to the identification of false-positive binders, obscuring the true specific interactors and complicating data interpretation.

Q3: What are the primary causes of high non-specific binding?

High non-specific binding in phosphoinositide pull-down assays typically stems from two main types of interactions:

  • Hydrophobic Interactions: Proteins may non-specifically adsorb to the surface of the beads (e.g., agarose or magnetic particles) or the linker used to immobilize the lipid.[7]

  • Electrostatic Interactions: PI(4,5)P2 is highly anionic due to its phosphate groups. Proteins containing polybasic regions (clusters of positively charged amino acids like lysine and arginine) can be attracted to the beads through non-specific electrostatic forces rather than through a specific binding pocket.[6] Many proteins bind to anionic lipids in general, and it is crucial to distinguish this from specific PI(4,5)P2 recognition.[6]

Q4: How can I distinguish between specific PI(4,5)P2 binding and general electrostatic interactions?

Distinguishing specific binding from non-specific electrostatic attraction is critical. Key strategies include:

  • Competition Assays: Pre-incubating the cell lysate with soluble headgroups of PI(4,5)P2 before adding the lipid-coated beads. A specific interaction will be competed away, leading to a reduced signal, while non-specific binding will be unaffected.

  • Control Beads: Using beads coated with other phosphoinositides (e.g., PI(4)P) or a different anionic phospholipid like phosphatidylserine (PS) is crucial. A truly specific PI(4,5)P2-binding protein should show significantly stronger binding to PI(4,5)P2 beads compared to control beads.[8]

  • Mutational Analysis: If the putative binding site on your protein is known, mutating key residues (e.g., the positive charges in a PH domain) should abrogate specific binding.[9] For example, the R40L mutation in the PLCδ1 PH domain inhibits PI(4,5)P2 binding.[9]

  • Salt Concentration: Increasing the salt concentration (e.g., 150-500 mM NaCl) in the binding and wash buffers can disrupt weak, non-specific electrostatic interactions while often preserving high-affinity specific binding.[10]

Q5: What are the essential controls for a PI(4,5)P2 pull-down experiment?

To ensure the validity of your results, the following controls are highly recommended:

  • Uncoated Beads: Using beads that have not been coated with any lipid is an essential control to identify proteins that bind directly to the bead matrix itself.[8]

  • Control Lipid Beads: As mentioned above, beads coated with a related but different lipid (e.g., phosphatidylinositol, PI(4)P) or another membrane lipid like phosphatidylcholine (PC) help to assess binding specificity.

  • Known Non-Binder: A protein known not to bind PI(4,5)P2 should be used as a negative control to assess background levels.

  • Known Binder: A protein with a well-characterized PI(4,5)P2-binding domain, such as the PH domain of PLCδ1, can be used as a positive control to confirm that the assay is working correctly.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High background in all lanes, including uncoated bead control Inadequate blocking; Hydrophobic interactions with beads; Insufficient washing.- Increase concentration or incubation time of blocking agent (e.g., BSA).- Add a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to all buffers.[10]- Increase the number and/or stringency of wash steps.
Binding observed on PI(4,5)P2 beads and other anionic lipid beads (e.g., PS) Protein contains a polybasic domain causing non-specific electrostatic interactions.[6]- Increase the salt concentration (NaCl or KCl) in the binding and wash buffers incrementally from 100 mM to 500 mM to disrupt electrostatic interactions.[10]- Perform a competition assay with soluble PI(4,5)P2 headgroups.
Known positive control protein is not binding Inactive lipid (degraded); Incorrect buffer conditions (pH, ionic strength); Protein is not folded correctly or is part of a complex that masks the binding site.- Use fresh, high-quality this compound.- Verify the pH and composition of all buffers.- Ensure lysate preparation method preserves protein integrity and native conformation.
Inconsistent results between experiments Variability in lysate preparation; Inconsistent bead coating efficiency; Pipetting errors.- Standardize lysate preparation protocol, including cell number and lysis buffer volume.- Ensure complete and consistent resuspension of beads at every step.- Prepare a master mix of buffers and reagents to minimize variability.

Experimental Protocols & Methodologies

Detailed Protocol for PI(4,5)P2 Pull-Down Assay

This protocol provides a general framework. Optimization of buffer composition, incubation times, and wash conditions is critical for minimizing non-specific binding.

1. Bead Preparation and Blocking: a. Resuspend the stock PI(4,5)P2-conjugated beads (and control beads) in a suitable assay buffer (e.g., TBS or PBS). b. Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. c. Add blocking buffer (e.g., Assay Buffer containing 1% w/v Bovine Serum Albumin - BSA).[10] Incubate for 1-2 hours at 4°C with gentle rotation. d. Wash the beads 3 times with Assay Buffer to remove excess BSA.

2. Binding Reaction: a. Prepare cell lysate in a non-denaturing lysis buffer (e.g., Tris-HCl, NaCl, EDTA, with protease/phosphatase inhibitors and a mild detergent like NP-40 or Triton X-100). b. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble material. c. Determine the protein concentration of the supernatant (e.g., via Bradford or BCA assay). d. Dilute the lysate to a final concentration of 1-2 mg/mL in Assay Buffer. e. Add an equal amount of lysate (e.g., 500 µg - 1 mg total protein) to the blocked PI(4,5)P2 beads and control beads. f. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

3. Washing: a. Pellet the beads and carefully remove the lysate (save a sample for "unbound" fraction analysis). b. Add 1 mL of ice-cold Wash Buffer (Assay Buffer, potentially with increased salt or detergent concentration). Resuspend the beads gently. c. Incubate for 5 minutes at 4°C with rotation. d. Pellet the beads and discard the supernatant. e. Repeat the wash step 3-5 times. The stringency can be increased by raising the salt (e.g., up to 500 mM NaCl) or detergent concentration in the final washes.

4. Elution and Analysis: a. After the final wash, remove all supernatant. b. Elute the bound proteins by adding 2X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. c. Pellet the beads, and load the supernatant (the "bound" fraction) onto an SDS-PAGE gel. d. Analyze the results by Western blotting for your protein of interest or by mass spectrometry for interactome studies.

Visualizations

PI(4,5)P2 Signaling Pathways

PIP2_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI4P PI(4,5)P2 PI(4,5)P2 PI4P->PI(4,5)P2 PIP5K DAG DAG PI(4,5)P2->DAG PLC PIP3 PIP3 PI(4,5)P2->PIP3 PI3K IP3 IP3 PI(4,5)P2->IP3 PLC Downstream_Effectors_A Ca2+ Release, PKC Activation DAG->Downstream_Effectors_A Downstream_Effectors_B Akt/PKB Signaling PIP3->Downstream_Effectors_B PIP5K PIP5K PLC PLC PI3K PI3K IP3->Downstream_Effectors_A

Caption: Key signaling pathways involving PI(4,5)P2.

Experimental Workflow for Pull-Down Assay

Pull_Down_Workflow A 1. Bead Blocking (e.g., 1% BSA) C 3. Binding (Lysate + Blocked Beads) A->C B 2. Cell Lysate Preparation (Clarified Lysate) B->C D 4. Washing Steps (3-5x with Wash Buffer) C->D E 5. Elution (SDS-PAGE Buffer) D->E F 6. Analysis (Western Blot / Mass Spec) E->F

Caption: Workflow for a PI(4,5)P2 pull-down experiment.

Troubleshooting Logic for Non-Specific Binding

Troubleshooting_Logic rect_node Increase blocking (BSA) Add non-ionic detergent Increase wash stringency Increase salt concentration Start High Background Signal? Check_Control Signal in Uncoated Bead Control? Start->Check_Control Yes Check_Specificity Signal in Other Anionic Lipid Controls? Start->Check_Specificity No Check_Control->Check_Specificity No Result_Bad1 Problem with Bead Matrix or Blocking Check_Control->Result_Bad1 Yes Result_OK Specific Binding Likely Check_Specificity->Result_OK No Result_Bad2 Non-specific Electrostatic Interaction Check_Specificity->Result_Bad2 Yes Result_Bad1->rect_node Solution Result_Bad2->rect_node Solution

Caption: Logic diagram for troubleshooting non-specific binding.

References

Technical Support Center: Controlling Cation-Induced Clustering of 18:1 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cation-induced clustering of 18:1 Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).

Frequently Asked Questions (FAQs)

Q1: What is cation-induced clustering of PI(4,5)P2?

A1: Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) is an anionic phospholipid found in the inner leaflet of the plasma membrane. Due to its highly negatively charged headgroup, it can interact with positively charged ions (cations). Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), are particularly effective at bridging multiple PI(4,5)P2 molecules, leading to the formation of localized, concentrated clusters or nanodomains within the membrane.[1][2] This clustering is a crucial aspect of its biological function, influencing signaling pathways and protein recruitment.[1]

Q2: Why is it important to control PI(4,5)P2 clustering in experiments?

A2: Uncontrolled clustering of PI(4,5)P2 can lead to experimental artifacts and misinterpretation of results. The accessibility of the PI(4,5)P2 headgroup to binding proteins can be altered, and the overall biophysical properties of the membrane can be affected.[3][4] For example, protein binding to PI(4,5)P2 may be inhibited or enhanced depending on the clustered state.[3] Therefore, controlling the extent of clustering is essential for obtaining reproducible and physiologically relevant data.

Q3: Which cations are most effective at inducing PI(4,5)P2 clustering?

A3: Divalent and trivalent cations are potent inducers of PI(4,5)P2 clustering.[2] Calcium (Ca²⁺) is known to have a more significant effect compared to magnesium (Mg²⁺) at similar concentrations.[3][5] This is partly because Ca²⁺ is more easily dehydrated than Mg²⁺, allowing for more effective bridging between PI(4,5)P2 headgroups.[3] Molecular dynamics simulations have shown that Ca²⁺ is strongly attracted to the 4- and 5-phosphate groups of the inositol ring.[6][7][8] Monovalent cations like potassium (K⁺) and sodium (Na⁺) can also influence clustering, but generally to a lesser extent than divalent cations.[7][8][9]

Q4: Does the acyl chain composition of PI(4,5)P2 affect cation-induced clustering?

A4: Yes, the acyl chain composition plays a role. While the headgroup interaction with cations is the primary driver of clustering, the saturation level of the acyl chains can influence the ordering of the resulting nanodomains.[10] For instance, PI(4,5)P2 species with more saturated acyl chains tend to form more ordered clusters in the presence of Ca²⁺.[10]

Q5: How does cholesterol affect PI(4,5)P2 clustering?

A5: Cholesterol can promote the clustering of PI(4,5)P2.[5][11][12] It has been shown to increase the formation of PI(4,5)P2 trimers and tetramers.[11] This effect can enhance the binding of certain proteins, such as FGF2, to the membrane by increasing the local density of PI(4,5)P2.[11][12]

Troubleshooting Guides

Issue 1: Unexpectedly low or no binding of a PI(4,5)P2-binding protein to liposomes.

  • Possible Cause: Excessive PI(4,5)P2 clustering induced by contaminating divalent cations in the buffer, which may mask the binding site.

  • Troubleshooting Steps:

    • Chelate Divalent Cations: Add a chelator such as Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) to your experimental buffer to sequester divalent cations.[13] A final concentration of 1-5 mM EDTA is often sufficient.[13][14]

    • Use High-Purity Reagents: Ensure all buffer components and lipids are of the highest purity to minimize cation contamination.

    • Control Cation Concentration: If the presence of divalent cations is required for your experiment, use a cation buffer system to precisely control their free concentration.

Issue 2: High variability in fluorescence-based assays monitoring PI(4,5)P2 distribution.

  • Possible Cause: Inconsistent and uncontrolled PI(4,5)P2 clustering leading to heterogeneous liposome populations.

  • Troubleshooting Steps:

    • Standardize Cation Concentrations: Prepare all buffers from the same stock solutions and measure the final free Ca²⁺ or Mg²⁺ concentration.

    • Incorporate Chelators: As a negative control, perform the experiment in the presence of a chelator like EDTA to establish a baseline with minimal clustering.[13]

    • Monitor with a Control Lipid: Include a fluorescently labeled lipid that does not interact with cations (e.g., a fluorescent PC or PE) to ensure that observed changes are specific to PI(4,5)P2.

Issue 3: Difficulty in reproducing results from cellular experiments in in vitro model systems.

  • Possible Cause: The in vitro system may not accurately mimic the ionic environment and lipid complexity of the cellular plasma membrane.

  • Troubleshooting Steps:

    • Physiological Cation Concentrations: Adjust the concentrations of Ca²⁺ and Mg²⁺ in your in vitro buffer to mimic physiological intracellular levels.[2]

    • Complex Lipid Composition: Prepare liposomes with a more complex lipid mixture that better represents the inner leaflet of the plasma membrane, including lipids like phosphatidylserine (PS) and cholesterol.[11][12]

    • Consider Monovalent Cations: Include physiological concentrations of monovalent cations like K⁺, as they can synergistically enhance Ca²⁺-induced clustering.[9][15]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with Controlled PI(4,5)P2 Clustering

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired lipids (e.g., POPC, 18:1 PI(4,5)P2, and other lipids to mimic a specific membrane composition) dissolved in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired experimental buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.2).

    • For minimal clustering , include 1-5 mM EDTA in the hydration buffer.[13]

    • For controlled clustering , use a buffer with a known concentration of divalent cations (e.g., 0.5 mM Mg²⁺ and 10 µM Ca²⁺ for modest clustering).[13]

  • Vesicle Formation:

    • Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.

  • Characterization:

    • Determine the final lipid concentration using a phosphate assay.

    • Verify vesicle size and lamellarity using dynamic light scattering (DLS).

Protocol 2: Förster Resonance Energy Transfer (FRET) Assay to Monitor PI(4,5)P2 Clustering

This protocol is adapted from studies using fluorescently labeled PI(4,5)P2 to monitor proximity.[2][16]

  • Probe Selection: Use a FRET pair of fluorescently labeled PI(4,5)P2 analogs (e.g., NBD-PI(4,5)P2 as the donor and Rhodamine-PI(4,5)P2 as the acceptor).

  • LUV Preparation: Prepare LUVs as described in Protocol 1, incorporating a small mole percentage (e.g., 1 mol% each) of the donor and acceptor PI(4,5)P2 analogs.

  • Experimental Setup:

    • Place the LUV suspension in a fluorometer cuvette.

    • Excite the donor fluorophore at its excitation maximum and measure the emission spectrum of both the donor and acceptor.

  • Data Acquisition:

    • Measure the baseline FRET efficiency in a buffer containing EDTA (minimal clustering).

    • Titrate in a stock solution of a divalent cation (e.g., CaCl₂) and record the FRET efficiency at each concentration. An increase in FRET indicates that the average distance between the PI(4,5)P2 molecules is decreasing, signifying cluster formation.

  • Data Analysis: Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Quantitative Data Summary

Table 1: Influence of Divalent Cations on PI(4,5)P2 Diffusion

CationConcentrationDiffusion Coefficient of PI(4,5)P2 (μm²/s)Fold Reduction in DiffusionReference
None-~3.2-[16]
Mg²⁺millimolar~0.84-fold[16]
Ca²⁺10 µM0.8 ± 0.4~4-fold[16]

Table 2: Dissociation Constants (Kd) of Chelators for Divalent Cations

ChelatorKd for Ca²⁺ (M)Kd for Mg²⁺ (M)Reference
DM-nitrophen~5.0 x 10⁻⁹~2.5 x 10⁻⁶[17]
BAPTAVaries by derivativeHighly selective for Ca²⁺ over Mg²⁺[18]
EDTA~1 x 10⁻⁷~1 x 10⁻⁵General knowledge
EGTA~1 x 10⁻¹¹~1 x 10⁻⁵General knowledge

Visualizations

Cation_Induced_Clustering cluster_membrane Plasma Membrane Inner Leaflet cluster_control Experimental Control Dispersed_PIP2 Dispersed 18:1 PI(4,5)P2 Clustered_PIP2 Clustered 18:1 PI(4,5)P2 Dispersed_PIP2->Clustered_PIP2 Clustering Cations Divalent Cations (Ca²⁺, Mg²⁺) Cations->Dispersed_PIP2 Bridging Interaction Clustered_PIP2->Dispersed_PIP2 Reversal Chelator Chelator (e.g., EDTA) Chelator->Cations Sequestration

Caption: Cation-induced clustering of this compound and its experimental control.

Troubleshooting_Workflow start Start: Unexpected Experimental Result q1 Is PI(4,5)P2 clustering a potential cause? start->q1 step1 Step 1: Introduce Chelator (e.g., EDTA) as a control q1->step1 a1_yes conclusion2 Conclusion: Investigate other experimental variables. q1->conclusion2 a1_no a1_yes Yes a1_no No q2 Does the issue resolve? step1->q2 conclusion1 Conclusion: Cation-induced clustering was the likely cause. Proceed with controlled cation buffers. q2->conclusion1 a2_yes step2 Step 2: Verify lipid purity and buffer composition. Re-evaluate experimental design. q2->step2 a2_no a2_yes Yes a2_no No

Caption: Troubleshooting workflow for PI(4,5)P2 clustering-related issues.

References

strategies to avoid hydrolysis of 18:1 PI(4,5)P2 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the hydrolysis of 18:1 PI(4,5)P2 during experiments. Below you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound hydrolysis in an experimental setting?

A1: The hydrolysis of this compound is primarily caused by two main factors:

  • Enzymatic Degradation: The most common cause is the activity of phospholipases, particularly Phospholipase C (PLC), which hydrolyzes PI(4,5)P2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] Phosphoinositide 3-kinases (PI3Ks) can also phosphorylate PI(4,5)P2 to PI(3,4,5)P3, effectively removing it from the available pool.[1]

  • Chemical Instability: Phosphoinositides are susceptible to chemical degradation, especially in aqueous solutions. Factors such as pH, temperature, and the presence of divalent cations can influence the rate of hydrolysis.[4]

Q2: How should I properly store and handle my this compound to maintain its integrity?

A2: Proper storage and handling are critical for preventing degradation. This compound is stable for up to one year when stored at -20°C in an organic solvent.[5] It is recommended to handle the lipid in glass or Teflon-lined containers to avoid contamination from plastics. For long-term storage, a dry film of the lipid is recommended.[6]

Q3: What are the key indicators of this compound degradation in my experiments?

A3: Inconsistent or non-reproducible results are a primary indicator of potential degradation. This can manifest as a loss of biological activity in cell-based assays, reduced signal in enzyme assays, or altered biophysical properties of liposomes. Direct quantification of PI(4,5)P2 levels using methods like HPLC-MS/MS can confirm degradation.[7][8]

Q4: Can the presence of divalent cations affect the stability of this compound?

A4: Yes, divalent cations such as Ca²⁺ and Mg²⁺ can interact with the negatively charged headgroup of PI(4,5)P2, leading to the formation of lipid clusters.[9] This clustering can affect the availability of PI(4,5)P2 as a substrate for enzymes and may also influence its chemical stability, although the precise effects on hydrolysis rates are complex.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Inconsistent Results in Enzyme Assays (PI3K, PLC)
Potential Cause Troubleshooting Step
PI(4,5)P2 Hydrolysis Prepare fresh liposomes or working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Sub-optimal Buffer Conditions Maintain a pH between 6.0 and 7.5 for your reaction buffer. Avoid strongly acidic or basic conditions.
Contaminating Phosphatases Ensure the purity of your enzyme preparation. Include phosphatase inhibitors in your assay buffer if contamination is suspected.
Incorrect Substrate Presentation Optimize the lipid composition of your liposomes. The presence of other lipids like phosphatidylserine (PS) can influence enzyme activity.
Issue 2: Poor Reproducibility in Cell-Based Assays
Potential Cause Troubleshooting Step
Cellular Phosphatase/Kinase Activity Use specific inhibitors for PLC (e.g., U73122) or PI3K (e.g., wortmannin, LY294002) to minimize enzymatic degradation of endogenous or exogenously supplied PI(4,5)P2.[10]
Inefficient Delivery of PI(4,5)P2 Optimize the method of delivery (e.g., lipofection, electroporation, microinjection). Confirm uptake and localization using a fluorescently labeled PI(4,5)P2 analog.
Cell Health and Viability Ensure cells are healthy and in the exponential growth phase. Stressed cells may exhibit altered lipid metabolism.
Variability in Agonist Stimulation If studying receptor-mediated hydrolysis, ensure consistent timing and concentration of agonist application.

Quantitative Data Summary

Parameter Value/Recommendation Reference
Long-term Storage Stability 1 year at -20°C (in organic solvent)[5]
Recommended pH Range for Assays 6.0 - 7.5General biochemical practice
Solubility Soluble in Chloroform:Methanol:Water (20:10:1)Avanti Polar Lipids
Effect of Divalent Cations Induces clustering, potentially affecting availability[9]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes containing this compound by the lipid film hydration and extrusion method.

Materials:

  • This compound

  • Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Chloroform

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • In a clean glass vial, combine the desired molar ratio of this compound and the matrix lipid dissolved in chloroform.

  • Create a thin lipid film by evaporating the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously for 5-10 minutes. This will form multilamellar vesicles (MLVs).

  • For unilamellar vesicles, subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times using a mini-extruder.

  • Store the prepared liposomes at 4°C and use them within a few days for optimal results.

Protocol 2: In Vitro PI3-Kinase Assay Using this compound Liposomes

This protocol outlines a general procedure for measuring the activity of PI3-Kinase using liposomes containing this compound as a substrate.

Materials:

  • Purified PI3-Kinase

  • This compound-containing liposomes (prepared as in Protocol 1)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP (with [γ-³²P]ATP for radioactive detection, or for use with ADP-Glo™ assay)

  • Kinase inhibitors (optional)

  • Detection reagents (e.g., for ADP-Glo™ assay or scintillation counting)

Methodology:

  • Prepare the kinase reaction mixture by combining the kinase reaction buffer, PI3-Kinase enzyme, and any inhibitors to be tested.

  • Initiate the reaction by adding the this compound-containing liposomes and ATP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 6M HCl for radioactive assays or as per the ADP-Glo™ protocol).

  • Detect the product (PI(3,4,5)P3) using an appropriate method. For radioactive assays, this involves extracting the lipids and separating them by TLC followed by autoradiography. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.[11]

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound hydrolysis and its prevention.

PI45P2_Hydrolysis_Pathway PI45P2 This compound IP3 IP3 PI45P2->IP3 hydrolysis DAG DAG PI45P2->DAG PIP3 PI(3,4,5)P3 PI45P2->PIP3 phosphorylation PLC Phospholipase C (PLC) PLC->PI45P2 PI3K PI3-Kinase (PI3K) PI3K->PI45P2 U73122 U73122 U73122->PLC inhibits Wortmannin Wortmannin / LY294002 Wortmannin->PI3K inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Troubleshooting storage Store this compound at -20°C in glass liposomes Prepare fresh liposomes (if applicable) storage->liposomes buffer Prepare fresh, pH-controlled buffers (pH 6.0-7.5) liposomes->buffer reagents Use high-purity enzymes and reagents buffer->reagents inhibitors Include phosphatase/kinase inhibitors if necessary reagents->inhibitors incubation Minimize incubation times and control temperature inhibitors->incubation quantify Quantify PI(4,5)P2 levels (e.g., HPLC-MS/MS) incubation->quantify controls Run appropriate controls (e.g., no enzyme, no substrate) quantify->controls troubleshoot Consult troubleshooting guide for inconsistent results controls->troubleshoot Troubleshooting_Logic start Inconsistent Results? check_storage PI(4,5)P2 storage and handling correct? start->check_storage check_reagents Reagents fresh and high-purity? check_storage->check_reagents Yes reassess_protocol Re-evaluate experimental protocol check_storage->reassess_protocol No check_buffer Buffer pH and composition optimal? check_reagents->check_buffer Yes check_reagents->reassess_protocol No check_enzyme Enzyme activity validated? check_buffer->check_enzyme Yes check_buffer->reassess_protocol No check_enzyme->start Yes, still inconsistent check_enzyme->reassess_protocol No

References

quality control measures for synthetic 18:1 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly known as 18:1 PI(4,5)P2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its primary applications?

A1: Synthetic this compound is a high-purity version of a crucial signaling phospholipid found in cell membranes.[1][2][3] It consists of a myo-inositol headgroup phosphorylated at the 4' and 5' positions, attached to a glycerol backbone with two oleic acid (18:1) fatty acid chains.[1] It serves as a substrate for key signaling enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the generation of second messengers such as inositol 1,4,5-trisphosphate (IP3), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1][2][3][4] Its primary applications in research include the preparation of liposomes to study protein-lipid interactions, serving as a substrate in enzyme activity assays, and in studies of cellular signaling pathways.[2][5][6]

Q2: How should I store and handle synthetic this compound to ensure its stability?

A2: Proper storage and handling are critical to maintain the integrity of synthetic this compound. It is recommended to store the lipid at -20°C.[1][2] For long-term stability, it is best to store it as a powder or in an organic solvent. Once reconstituted in aqueous solutions, it is recommended to use the liposomes or vesicles fresh, ideally within a few weeks when stored at 4°C.[5] Avoid repeated freeze-thaw cycles of aqueous solutions, as this can lead to lipid degradation and aggregation.

Q3: What are the typical quality control specifications for synthetic this compound?

A3: High-quality synthetic this compound should have a purity of greater than 99% as determined by Thin-Layer Chromatography (TLC).[2][7] A certificate of analysis should also provide information on the molecular weight and the results of analytical tests such as proton NMR and mass spectrometry to confirm the structure of the lipid.[7]

Troubleshooting Guides

Solubility and Handling Issues

Q: My synthetic this compound is difficult to dissolve. What can I do?

A: this compound is sparingly soluble in aqueous buffers on its own. It is typically dissolved in an organic solvent first, such as a chloroform:methanol mixture, and then incorporated into liposomes or other lipid-based delivery systems.[5][6] For direct use in some assays, it can be soluble in specific solvent mixtures like chloroform:methanol:water:ammonia (45:35:7.7:2.3) at concentrations up to 5 mg/mL, or in ethanol and DMSO at lower concentrations around 0.1 mg/mL.[1] When preparing liposomes, the lipid is first dried to a thin film from an organic solvent and then rehydrated with an aqueous buffer, followed by sonication or extrusion to form vesicles.[5]

Inconsistent Experimental Results

Q: I am observing high variability in my enzyme kinetics assays using this compound as a substrate. What could be the cause?

A: Inconsistent results in enzyme assays can stem from several factors:

  • Substrate Quality: Ensure that the this compound has not degraded. Degradation can be checked by Thin-Layer Chromatography (TLC).

  • Liposome Preparation: The method of liposome preparation can affect the accessibility of the PI(4,5)P2 headgroup to the enzyme. Ensure your preparation method is consistent. The presence of multivalent cations like Ca2+ and Mg2+ can cause PI(4,5)P2 to form clusters in the membrane, which may affect its availability.[8][9]

  • Assay Conditions: The pH and ionic strength of your assay buffer can influence both the enzyme activity and the structure of the lipid vesicles. It is important to optimize these conditions.

Q: My cell-based assays are showing unexpected results after treatment with this compound-containing liposomes. How can I troubleshoot this?

A: When using liposomes to deliver this compound to cells, consider the following:

  • Liposome Characteristics: The size, charge, and lipid composition of your liposomes will affect their interaction with and uptake by cells. Characterize your liposomes to ensure consistency between batches.

  • Cellular Phosphatases and Kinases: Once delivered to cells, the synthetic PI(4,5)P2 will be subject to the activity of cellular enzymes that can modify or degrade it.[3] This can lead to a variety of downstream signaling events.

  • Controls: Use control liposomes lacking PI(4,5)P2 to distinguish effects of the lipid from effects of the liposome vehicle itself.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC45H94N3O19P3[1][2]
Molecular Weight1074.16 g/mol [1][2]
Purity (by TLC)>99%[2][7]
Storage Temperature-20°C[1][2]
Stability (unopened)1 Year[1]

Table 2: Solubility of this compound

Solvent SystemConcentrationReference
Ethanol0.1 mg/mL[1]
DMSO0.1 mg/mL[1]
Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3)5 mg/mL[1]

Experimental Protocols

Protocol 1: Quality Control of this compound by Thin-Layer Chromatography (TLC)

This protocol allows for the assessment of the purity of synthetic this compound and the detection of potential degradation products.

Materials:

  • Silica gel TLC plates (boric acid impregnated)

  • Developing solvent: Chloroform/Ethanol/Water/Triethylamine (30:35:7:35 v/v/v/v)[10]

  • Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)

  • This compound sample

  • TLC chamber

Procedure:

  • Prepare the developing solvent and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and let it equilibrate.

  • Dissolve a small amount of the this compound in an appropriate solvent (e.g., chloroform:methanol 2:1 v/v).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the origin line of the boric acid-impregnated TLC plate.[10]

  • Allow the spot to dry completely.

  • Place the TLC plate in the equilibrated chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

  • Visualize the spots using an appropriate method. A single, well-defined spot indicates high purity. The presence of additional spots may indicate degradation or impurities.

Protocol 2: Preparation of this compound-Containing Liposomes by Extrusion

This protocol describes a common method for preparing unilamellar liposomes containing this compound.

Materials:

  • This compound

  • Other lipids as required for the desired liposome composition (e.g., PC, PE, PS, Cholesterol)

  • Chloroform

  • Aqueous buffer (e.g., HEPES-buffered saline)

  • Rotary evaporator or a stream of nitrogen gas

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the desired amounts of this compound and other lipids in chloroform.[5][6]

  • Dry the lipid mixture to a thin film on the walls of the flask using a rotary evaporator or a gentle stream of nitrogen gas. Further dry under vacuum for at least 1 hour to remove residual solvent.[11]

  • Rehydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • To create unilamellar vesicles of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[5]

  • The resulting liposome suspension can be stored at 4°C for a limited time, but it is best to use them fresh.[5]

Visualizations

PI_Signaling_Pathway Extracellular Signal Extracellular Signal GPCR/RTK GPCR/RTK Extracellular Signal->GPCR/RTK PLC PLC GPCR/RTK->PLC activates PI3K PI3K GPCR/RTK->PI3K activates PI(4,5)P2 PI(4,5)P2 PI(4,5)P2->PLC substrate PI(4,5)P2->PI3K substrate IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI(3,4,5)P3 PI(3,4,5)P3 PI3K->PI(3,4,5)P3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Signaling Downstream Signaling PI(3,4,5)P3->Downstream Signaling

Caption: PI(4,5)P2 Signaling Pathway.

QC_Workflow cluster_0 Initial Quality Assessment cluster_1 Analytical Verification cluster_2 Functional Validation Receive_Lipid Receive Synthetic This compound Check_CoA Check Certificate of Analysis (>99% Purity) Receive_Lipid->Check_CoA Visual_Inspection Visual Inspection (Uniform Powder) Check_CoA->Visual_Inspection Prepare_Sample Prepare Sample for Analysis Visual_Inspection->Prepare_Sample TLC_Analysis TLC Analysis (Single Spot) Prepare_Sample->TLC_Analysis Mass_Spec Mass Spectrometry (Correct Mass) Prepare_Sample->Mass_Spec Liposome_Prep Prepare Liposomes TLC_Analysis->Liposome_Prep Mass_Spec->Liposome_Prep Enzyme_Assay Enzyme Activity Assay (e.g., PI3K, PLC) Liposome_Prep->Enzyme_Assay Cell_Assay Cell-Based Assay (Optional) Enzyme_Assay->Cell_Assay

Caption: Quality Control Workflow for this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results Check_Lipid_Quality Is the PI(4,5)P2 quality confirmed? Start->Check_Lipid_Quality Perform_QC Perform QC: TLC for purity Mass Spec for identity Check_Lipid_Quality->Perform_QC No Check_Lipid_Handling Was the PI(4,5)P2 handled correctly? Check_Lipid_Quality->Check_Lipid_Handling Yes Perform_QC->Check_Lipid_Handling Review_Handling Review handling procedures: - Proper solubilization? - Fresh liposomes used? - Avoided freeze-thaw? Check_Lipid_Handling->Review_Handling No Check_Assay_Conditions Are the assay conditions optimal? Check_Lipid_Handling->Check_Assay_Conditions Yes Review_Handling->Check_Assay_Conditions Optimize_Assay Optimize assay conditions: - Buffer pH and ionic strength - Enzyme/protein concentration - Incubation time Check_Assay_Conditions->Optimize_Assay No Check_Controls Are appropriate controls included? Check_Assay_Conditions->Check_Controls Yes Optimize_Assay->Check_Controls Include_Controls Include controls: - Vehicle (liposome without PI(4,5)P2) - Positive and negative controls Check_Controls->Include_Controls No Resolved Issue Resolved Check_Controls->Resolved Yes Include_Controls->Resolved

Caption: Troubleshooting Decision Tree.

References

addressing solubility issues of 18:1 PI(4,5)P2 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 PI(4,5)P2 [1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly those related to solubility, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in research?

A1: this compound, also known as PIP2, is a critical signaling phospholipid found in the inner leaflet of the plasma membrane.[1][2] It serves as a precursor for second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) when hydrolyzed by phospholipase C (PLC).[3][4] Additionally, it is a substrate for phosphoinositide 3-kinase (PI3K) to generate PI(3,4,5)P3.[4] PI(4,5)P2 directly interacts with and regulates the function of numerous proteins, including ion channels, transporters, and cytoskeletal elements, making it a key player in a multitude of cellular processes such as signal transduction, membrane trafficking, and cell motility.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to three years.[7] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for one month.[7]

Q3: In what solvents is this compound soluble?

A3: The solubility of this compound can vary depending on the desired concentration and the specific experimental application. It is reported to be soluble in a mixture of chloroform, methanol, and water.[4][8] Some suppliers indicate solubility in ethanol and DMSO at low concentrations (e.g., 0.1 mg/mL), while others report it as insoluble in these solvents.[3][4] For detailed quantitative data, please refer to the solubility table below.

Troubleshooting Guide

Issue: I am having difficulty dissolving my this compound.

Solution:

Solubility issues with this compound are a common challenge. The long acyl chains contribute to its hydrophobic nature, while the highly charged phosphoinositide headgroup provides hydrophilicity, leading to amphipathic behavior and the potential for micelle formation in aqueous solutions.[9] If you are encountering problems, consider the following troubleshooting steps:

  • Verify the appropriate solvent: For high concentrations, organic solvent mixtures are often most effective. A commonly used solvent system is a mixture of chloroform, methanol, and water (see protocol below). For some applications, dissolving in DMSO or ethanol at low concentrations may be possible, but insolubility has also been reported.[3][4] It is advisable to test solubility with a small amount of the product first.[7]

  • Follow a robust reconstitution protocol: Simply adding the solvent to the powdered lipid may not be sufficient. A process of creating a lipid film followed by rehydration is often more effective, especially when preparing liposomes or aqueous suspensions.

  • Employ physical methods to aid dissolution: Sonication or vortexing can help to break up lipid aggregates and facilitate solubilization.

  • Consider the final application: For cell-based assays, a low concentration of an organic solvent like DMSO might be acceptable. For in vitro assays or liposome preparation, using a chloroform/methanol/water mixture and then preparing an aqueous suspension is a standard approach.

Quantitative Solubility Data

Solvent SystemConcentrationReference
Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3)5 mg/mL[4]
Chloroform:Methanol:Water (20:9:1)5 mg/mL[3]
Ethanol0.1 mg/mL[4]
DMSO0.1 mg/mL[4]
EthanolInsoluble[3]
DMSOInsoluble[3]

Experimental Protocols

Protocol 1: Reconstitution of this compound in a Chloroform/Methanol/Water Mixture

This protocol is suitable for preparing a stock solution of this compound that can be used for creating liposomes or for experiments where the organic solvent is compatible with the downstream application.

Materials:

  • This compound (powder)

  • Chloroform

  • Methanol

  • Deionized Water

  • Glass vial

  • Nitrogen or argon gas stream

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a clean glass vial.

  • Prepare a solvent mixture of Chloroform:Methanol:Water in a 20:9:1 ratio.

  • Add the solvent mixture to the vial containing the PI(4,5)P2 to achieve the desired concentration (e.g., 5 mg/mL).[3]

  • Vortex the mixture thoroughly until the lipid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

  • If preparing a lipid film for liposome formation, evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even film on the bottom and sides.

  • Place the vial under high vacuum for at least 1-2 hours to remove any residual solvent.

  • The resulting lipid film can then be rehydrated with an aqueous buffer of choice.

Visualizations

Signaling Pathway of PI(4,5)P2

PI45P2_Signaling_Pathway PI PI PI4K PI 4-Kinase PI->PI4K PI4P PI(4)P PI4K->PI4P PIP5K PIP 5-Kinase PI4P->PIP5K PI45P2 PI(4,5)P2 PIP5K->PI45P2 PLC Phospholipase C (PLC) PI45P2->PLC PI3K PI 3-Kinase (PI3K) PI45P2->PI3K Protein_Binding Protein Binding & Regulation (e.g., Ion Channels, Cytoskeleton) PI45P2->Protein_Binding IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PI345P3 PI(3,4,5)P3 PI3K->PI345P3

Caption: PI(4,5)P2 is a central hub in cellular signaling pathways.

Experimental Workflow for PI(4,5)P2 Solubilization and Use

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in Chloroform:Methanol:Water start->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility sonicate Vortex / Sonicate check_solubility->sonicate No use_solution Use in Organic Phase Experiment check_solubility->use_solution Yes dry_down Create Lipid Film (Evaporate Solvent) check_solubility->dry_down Yes sonicate->check_solubility end End: Ready for Assay use_solution->end rehydrate Rehydrate with Aqueous Buffer dry_down->rehydrate liposomes Form Liposomes / Aqueous Suspension rehydrate->liposomes liposomes->end

Caption: A typical workflow for preparing this compound for experiments.

References

Validation & Comparative

Unraveling the Functional Nuances of 18:1 PI(4,5)P2: A Comparative Guide Utilizing Mutant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific interactions between signaling lipids and their effector proteins is paramount. This guide provides a comparative analysis of experimental approaches that leverage mutant proteins to confirm and elucidate the functional role of 18:1 phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key player in numerous cellular signaling pathways.

This document delves into the use of site-directed mutagenesis to probe the binding interfaces of proteins with PI(4,5)P2, offering a powerful tool to dissect the specificity and functional consequences of these interactions. By comparing the binding affinities and functional readouts of wild-type versus mutant proteins, researchers can pinpoint the critical residues and domains responsible for recognizing the 18:1 acyl chain variant of PI(4,5)P2. While direct comparative studies on mutant proteins with various PI(4,5)P2 acyl chains are emerging, this guide synthesizes available data to highlight the significance of this approach.

The Central Role of PI(4,5)P2 in Cellular Signaling

Phosphatidylinositol 4,5-bisphosphate is a minor but crucial phospholipid component of the inner leaflet of the plasma membrane. It acts as a versatile signaling molecule, serving as a precursor for second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), and also by directly recruiting and modulating the activity of a plethora of proteins. These interactions are fundamental to processes such as cytoskeletal organization, ion channel regulation, membrane trafficking, and signal transduction. The acyl chain composition of PI(4,5)P2, including the common 18:1 (stearoyl-arachidonoyl) variant, is increasingly recognized as a key determinant of its specific functional roles.

digraph "PI_4_5_P2_Signaling_Pathways" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="PI(4,5)P2 Signaling Pathways", pad="0.5", nodesep="0.5", ranksep="0.5"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Nodes PIP2 [label="18:1 PI(4,5)P2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI 3-Kinase\n(PI3K)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="Inositol Trisphosphate\n(IP3)", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PI(3,4,5)P3", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Release [label="Ca2+ Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC_Activation [label="PKC Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt_Activation [label="Akt/PKB Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Effector_Proteins [label="Effector Protein\nRecruitment & Modulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton [label="Cytoskeletal\nRegulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channels [label="Ion Channel\nGating", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vesicle_Trafficking [label="Vesicle\nTrafficking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PIP2 -> PLC [label="Hydrolysis"]; PIP2 -> PI3K [label="Phosphorylation"]; PLC -> IP3; PLC -> DAG; PI3K -> PIP3; IP3 -> Ca_Release; DAG -> PKC_Activation; PIP3 -> Akt_Activation; PIP2 -> Effector_Proteins [label="Direct Binding"]; Effector_Proteins -> Cytoskeleton; Effector_Proteins -> Ion_Channels; Effector_Proteins -> Vesicle_Trafficking; }

Workflow for liposome co-sedimentation assay.

Detailed Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform containing a base phospholipid (e.g., POPC), a negatively charged lipid (e.g., POPS), and the desired concentration of this compound.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • Generate small unilamellar vesicles (SUVs) from MLVs by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate a constant amount of purified wild-type or mutant protein with increasing concentrations of liposomes in a fixed reaction volume.

    • Allow the binding reaction to equilibrate at room temperature for a specified time (e.g., 30 minutes).

  • Co-sedimentation:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

    • Resuspend the pellet in an equal volume of buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue staining or Western blotting.

    • Quantify the band intensities using densitometry to determine the fraction of bound protein at each liposome concentration.

  • Data Interpretation:

    • Plot the fraction of bound protein as a function of the PI(4,5)P2 concentration.

    • Determine the apparent dissociation constant (Kd) by fitting the data to a binding isotherm.

    • Compare the Kd values of the wild-type and mutant proteins to assess the impact of the mutation on binding affinity.

Other Complementary Techniques
  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on protein-lipid interactions by immobilizing liposomes on a sensor chip.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters.

  • Single-Molecule Imaging (e.g., TIRF microscopy): Allows for the direct observation and quantification of individual protein-membrane binding and dissociation events.

  • Protein-Lipid Overlay Assays: A qualitative method for screening lipid-binding specificity by spotting lipids onto a membrane and probing with the protein of interest.

Conclusion: The Power of a Combined Approach

The use of mutant proteins is an indispensable tool for dissecting the functional role of specific lipid species like this compound. By combining site-directed mutagenesis with a suite of biophysical and cell-based assays, researchers can:

  • Identify critical residues for PI(4,5)P2 binding.

  • Quantify changes in binding affinity and specificity due to mutations.

  • Elucidate the functional consequences of altered PI(4,5)P2 binding in cellular processes.

  • Gain insights into the potential role of acyl chain composition in modulating protein-lipid interactions.

This comparative approach not only advances our fundamental understanding of cellular signaling but also provides a robust framework for the development of therapeutics that target specific protein-lipid interactions. As research continues to unravel the complexities of the lipidome, the strategic use of mutant proteins will remain a cornerstone of functional lipidomics.

A Comparative Guide to the Signaling Activity of 18:1 PI(4,5)P2 and Other PI(4,5)P2 Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling activity of phosphatidylinositol 4,5-bisphosphate with 18:1 acyl chains (18:1 PI(4,5)P2) against other common PI(4,5)P2 species. The information presented is based on available experimental data to aid in the selection of appropriate lipid species for research and drug development applications.

Introduction to PI(4,5)P2 and its Signaling Roles

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid residing primarily in the inner leaflet of the plasma membrane, where it acts as a critical hub for cellular signaling.[1][2][3] Its functions are multifaceted, ranging from serving as a precursor for second messengers to directly modulating the activity of various membrane-associated proteins.[1][4][5][6] The most abundant natural form of PI(4,5)P2 in mammalian cells typically contains a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position.[7] However, other acyl chain variants, including the monounsaturated 18:1 species, exist and their specific roles in signaling are an active area of investigation.

The signaling functions of PI(4,5)P2 can be broadly categorized into two main pathways:

  • As a substrate for enzymes: PI(4,5)P2 is famously cleaved by phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] It is also the substrate for Class I phosphoinositide 3-kinases (PI3Ks), which phosphorylate it to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3), another crucial second messenger.[4][6]

  • As a direct effector: PI(4,5)P2 can directly bind to and regulate the function of a multitude of proteins, including ion channels, components of the cytoskeleton, and proteins involved in membrane trafficking. This interaction is often mediated by specific lipid-binding domains, such as the Pleckstrin Homology (PH) domain.[1][5][8]

The acyl chain composition of PI(4,5)P2 can influence its biophysical properties and its interactions with proteins, thereby potentially modulating its signaling output. This guide will delve into the available data comparing the signaling activity of this compound with other PI(4,5)P2 species.

Core Signaling Pathways of PI(4,5)P2

Here, we visualize the two primary signaling pathways originating from PI(4,5)P2.

PI45P2_Signaling_Pathways cluster_0 Plasma Membrane cluster_1 PLC Pathway cluster_2 PI3K Pathway PI45P2 PI(4,5)P2 PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Akt_activation Akt Activation PIP3->Akt_activation PLC_Assay_Workflow cluster_0 Experimental Workflow Prepare_Liposomes 1. Prepare Liposomes (containing specific PI(4,5)P2 species) Add_PLC 2. Add Purified PLC Enzyme Prepare_Liposomes->Add_PLC Incubate 3. Incubate at 37°C Add_PLC->Incubate Stop_Reaction 4. Stop Reaction Incubate->Stop_Reaction Measure_Products 5. Measure IP3 or DAG Production Stop_Reaction->Measure_Products SPR_Workflow cluster_0 Experimental Workflow Immobilize_Liposomes 1. Immobilize Liposomes (with specific PI(4,5)P2) on Sensor Chip Inject_Protein 2. Inject Protein of Interest Immobilize_Liposomes->Inject_Protein Measure_Binding 3. Measure Real-time Binding (Association) Inject_Protein->Measure_Binding Inject_Buffer 4. Inject Buffer (Dissociation) Measure_Binding->Inject_Buffer Analyze_Data 5. Analyze Sensorgram to Determine Kinetics (ka, kd) and Affinity (KD) Inject_Buffer->Analyze_Data

References

A Comparative Guide to the Functional Differences of 18:1 PI(4,5)P2 and Other Phosphoinositides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoinositides (PIPs) are a class of minor but critically important phospholipids residing in cellular membranes. Their functions are dictated by two key structural features: the phosphorylation state of their inositol headgroup and the composition of their fatty acyl chains. While the role of the headgroup in recruiting specific proteins and acting as a substrate for signaling enzymes is well-established, the influence of the acyl chains is an area of growing appreciation. This guide provides an objective comparison of 18:1 Phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] with other phosphoinositides, highlighting the functional significance of both its unique acyl chain and its phosphorylation pattern, supported by experimental data and detailed protocols.

The Significance of the Acyl Chain: Beyond a Membrane Anchor

The acyl chains of phosphoinositides are not merely passive anchors within the lipid bilayer; they actively influence membrane properties and the function of associated proteins. In mammalian cells, PIPs are unusually enriched in a specific acyl chain combination: stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position, often denoted as 38:4.[1][2] However, other species, including 1-stearoyl-2-oleoyl-PI(4,5)P2 (18:0/18:1), exist and contribute to the functional diversity of PIPs.

The degree of saturation and length of the acyl chains can affect:

  • Membrane Fluidity and Curvature: Unsaturated chains like oleic acid (18:1) introduce kinks, increasing membrane fluidity compared to saturated chains.

  • Protein Interactions: The hydrophobic tails of PIPs can directly interact with transmembrane domains of proteins, such as ion channels, influencing their conformational state and activity.[3]

  • Enzyme Selectivity: Some enzymes in the phosphoinositide cycle exhibit a preference for specific acyl chain compositions, ensuring the efficient recycling and maintenance of PIP pools.[1]

The activity of certain integral membrane proteins, like the G-protein-activated inward rectifier potassium (GIRK) channels, demonstrates a strong dependence on the acyl chain composition of PI(4,5)P2.

PI(4,5)P2 Acyl Chain CompositionRelative GIRK1/4 Channel ActivationReference
C38:4 (18:0/20:4)Strong Activation[3]
C32:0 (di-16:0)Weak/No Activation[3]

This data underscores that for certain effector proteins, the identity of the acyl chain is as critical as the phosphorylation state of the headgroup for a functional response.[3]

Acyl_Chain_Influence

The Functional Role of the (4,5)P2 Headgroup

The defining feature of any phosphoinositide is the phosphorylation pattern of its inositol headgroup. This pattern creates a specific binding surface for a host of proteins and determines the lipid's role in signaling pathways. PI(4,5)P2, highly enriched in the inner leaflet of the plasma membrane, is a central hub in cellular signaling.[2][4][5]

Its primary functions include:

  • Substrate for Signaling Enzymes:

    • Phospholipase C (PLC): Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PI(4,5)P2 into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

    • Phosphoinositide 3-Kinase (PI3K): PI3K phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3, another crucial second messenger that recruits proteins with Pleckstrin Homology (PH) domains, such as Akt/PKB.[5]

  • Docking Site for Effector Proteins: The highly charged headgroup of PI(4,5)P2 serves as an electrostatic anchor for proteins containing specific lipid-binding domains (e.g., PH, ENTH, ANTH) or polybasic regions. This localization is essential for processes like endocytosis, exocytosis, and cytoskeletal regulation.[2][4][5]

Different phosphoinositides recruit distinct sets of effector proteins. The PH domain, a common PI-binding module, exhibits varying affinities for different PIP species.

Phosphoinositide SpeciesExample Interacting PH DomainRelative Binding AffinityReference
PI(4,5)P2 PLCδ1-PHHigh[8][9]
PI(3,4,5)P3 Akt1-PHHigh[9]
PI(4)P FAPP1-PHModerate[9]
PI(3)P EEA1-FYVE*Low/None[9]
Note: FYVE domains are specific for PI(3)P and are structurally distinct from PH domains but serve as a good example of headgroup specificity.

// Nodes GPCR [label="GPCR / RTK", fillcolor="#F1F3F4", shape=septagon]; PI4P5K [label="PI4P 5-Kinase", fillcolor="#F1F3F4"]; PI4P [label="PI(4)P", fillcolor="#FBBC05"]; PI45P2 [label="PI(4,5)P2", fillcolor="#4285F4", style="filled,bold", shape=box]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335"]; PI3K [label="PI 3-Kinase\n(PI3K)", fillcolor="#EA4335"]; IP3 [label="IP3", fillcolor="#34A853"]; DAG [label="DAG", fillcolor="#34A853"]; PIP3 [label="PI(3,4,5)P3", fillcolor="#34A853"]; Effector [label="Effector Proteins\n(e.g., Cytoskeleton, Ion Channels)", fillcolor="#F1F3F4", shape=ellipse]; Ca_Release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; PKC_Activation [label="PKC Activation", shape=ellipse, fillcolor="#FFFFFF", style=dashed]; Akt_Activation [label="Akt/PKB Pathway", shape=ellipse, fillcolor="#FFFFFF", style=dashed];

// Edges GPCR -> PLC [label="Activates", color="#EA4335"]; GPCR -> PI3K [label="Activates", color="#EA4335"]; PI4P -> PI4P5K [style=invis]; // Helper for layout PI4P5K -> PI45P2 [label="Synthesizes"]; PI4P -> PI45P2 [label="Precursor"];

PI45P2 -> PLC [label="Substrate", color="#5F6368"]; PI45P2 -> PI3K [label="Substrate", color="#5F6368"]; PI45P2 -> Effector [label="Binds &\nRegulates", color="#5F6368"];

PLC -> IP3; PLC -> DAG; PI3K -> PIP3;

IP3 -> Ca_Release [style=dashed]; DAG -> PKC_Activation [style=dashed]; PIP3 -> Akt_Activation [style=dashed]; } .dot Caption: PI(4,5)P2 as a central node in plasma membrane signaling pathways.

Synergy in Action: The Case of PLC Substrate Specificity

The ultimate function of a phosphoinositide molecule is a result of the interplay between its headgroup and its acyl chains. While many enzymes are primarily thought to recognize the inositol headgroup, evidence suggests that the lipid tails also play a modulatory role.

For the key PI(4,5)P2-hydrolyzing enzyme, Phospholipase C (PLC), studies have investigated whether it has a preference for substrates with different acyl chains. While some enzymes in the PI cycle show strong selectivity to enrich for the 38:4 species, experiments monitoring the depletion of various PI(4,5)P2 species following receptor activation have not found strong evidence for PLCβ preferentially hydrolyzing one species over another.[10] During stimulation, the relative ratios of different acyl chain species of PI(4,5)P2 remain largely constant even as the total pool is depleted.[10]

This suggests that for PLCβ, the presentation of the (4,5)P2 headgroup is the dominant factor for substrate recognition and hydrolysis, and it does not strongly discriminate between common acyl chain variants like 18:1 and 20:4 at the sn-2 position under these conditions. However, the enzymes responsible for resynthesizing the PI pool after PLC-mediated depletion show a strong preference for the 38:4 acyl chain composition, ensuring that this specific molecular species is efficiently funneled back into the signaling pool.[1][11]

Experimental Methodologies

To provide a practical context, we detail a common protocol for assessing the functional consequences of PI(4,5)P2 interactions.

This assay measures the ability of a PLC enzyme to hydrolyze its substrate, PI(4,5)P2, often incorporated into lipid vesicles (liposomes). The protocol can be adapted to compare different PI(4,5)P2 acyl chain species.

Objective: To quantify and compare the rate of hydrolysis of 18:1 PI(4,5)P2 versus other PI(4,5)P2 species by a purified PLC isozyme.

Materials:

  • Purified PLC enzyme (e.g., PLCβ, PLCδ).

  • Synthetic phosphoinositides: 1-stearoyl-2-oleoyl-PI(4,5)P2 (18:0/18:1) and 1-stearoyl-2-arachidonoyl-PI(4,5)P2 (18:0/20:4).

  • Carrier lipid (e.g., Phosphatidylcholine, PC; Phosphatidylethanolamine, PE).

  • Radioactively labeled substrate (e.g., [³H]PI(4,5)P2) or a fluorescent reporter system.

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA).

  • Calcium (CaCl₂) solution for initiating the reaction.

  • Quenching solution (e.g., Chloroform:Methanol:HCl).

  • Scintillation counter and fluid (for radiolabeled assays).

Procedure:

  • Liposome Preparation: a. Mix the desired PI(4,5)P2 species, carrier lipids, and a trace amount of [³H]PI(4,5)P2 in a glass tube. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Hydrate the film with assay buffer and vortex vigorously to form multilamellar vesicles. d. Sonicate or extrude the vesicles through a polycarbonate membrane to create small, unilamellar vesicles (SUVs) of a defined size.

  • Enzyme Reaction: a. In a reaction tube, combine the prepared liposomes and assay buffer. b. Add the purified PLC enzyme and pre-incubate at the desired temperature (e.g., 37°C). c. Initiate the reaction by adding a defined concentration of CaCl₂ to achieve the desired free Ca²⁺ concentration.

  • Quenching and Extraction: a. After a specific time, stop the reaction by adding the quenching solution. b. Vortex to create a two-phase system (aqueous and organic). c. Centrifuge to separate the phases. The water-soluble product of hydrolysis, [³H]Inositol 1,4,5-trisphosphate (IP3), will partition into the upper aqueous phase, while the unhydrolyzed [³H]PI(4,5)P2 substrate remains in the lower organic phase.

  • Quantification: a. Collect an aliquot of the aqueous phase. b. Add scintillation fluid and measure the radioactivity using a scintillation counter. c. The measured counts per minute (CPM) are proportional to the amount of hydrolyzed substrate. Compare the rates between different PI(4,5)P2 species.[12][13]

// Nodes start [label="1. Lipid Mixing\n(PI(4,5)P2 + Carrier Lipid)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; film [label="2. Solvent Evaporation\n(Lipid Film Formation)"]; hydrate [label="3. Hydration & Vortexing\n(Multilamellar Vesicles)"]; extrude [label="4. Extrusion/Sonication\n(Unilamellar Vesicles)"]; reaction [label="5. Reaction Setup\n(Vesicles + PLC Enzyme)", fillcolor="#FBBC05"]; initiate [label="6. Initiate with Ca²⁺", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; quench [label="7. Quench Reaction\n(Add Chloroform/Methanol)"]; separate [label="8. Phase Separation", shape=cylinder]; quantify [label="9. Quantify Aqueous Phase\n(Scintillation Counting)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> film; film -> hydrate; hydrate -> extrude; extrude -> reaction; reaction -> initiate; initiate -> quench; quench -> separate; separate -> quantify; } .dot Caption: Workflow for an in vitro PLC activity assay using lipid vesicles.

Conclusion

The functionality of a phosphoinositide is a composite of its headgroup and acyl chain structure. While This compound shares its primary signaling roles with other PI(4,5)P2 species—acting as a substrate for PLC and PI3K and a docking site for membrane proteins—its unsaturated acyl chain can uniquely influence the biophysical properties of the membrane and modulate the activity of specific integral membrane proteins, such as certain ion channels.

In contrast, when compared to phosphoinositides with different headgroups, such as PI(4)P or PI(3,4,5)P3, the differences are more profound. Each phosphorylated variant recruits a distinct cohort of effector proteins, thereby activating separate and specific downstream signaling cascades.

For researchers and drug development professionals, it is crucial to recognize that both the headgroup "code" and the acyl chain "context" must be considered. The choice of a specific phosphoinositide species in experimental systems can significantly impact the biological outcome, and understanding these nuances is key to accurately interpreting data and designing effective therapeutic strategies that target phosphoinositide signaling pathways.

References

Negative Control Experiments for 18:1 PI(4,5)P2-Mediated Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the specific signaling effects of 18:1 Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), a crucial lipid second messenger in cellular communication. The focus is on the selection and application of appropriate negative controls to ensure the observed downstream signaling events are directly attributable to 18:1 PI(4,5)P2. This document outlines the signaling pathways, presents comparative data with negative controls, and provides detailed experimental protocols.

Introduction to this compound Signaling

This compound, a low-abundance phospholipid primarily located in the inner leaflet of the plasma membrane, plays a central role in signal transduction.[1] It functions as a precursor for the generation of other second messengers and as a direct effector molecule, regulating a multitude of cellular processes including cell growth, proliferation, cytoskeletal organization, and ion channel activity.[1][2] The signaling competency of this compound is principally mediated through three key downstream pathways:

  • Phospholipase C (PLC) Activation: PLC hydrolyzes PI(4,5)P2 to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C (PKC) activation, respectively.[1]

  • Phosphoinositide 3-Kinase (PI3K) Activation: PI3K phosphorylates PI(4,5)P2 to produce phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a critical signaling molecule that recruits and activates downstream effectors like Akt/PKB.[3]

  • Actin Cytoskeleton Regulation: PI(4,5)P2 directly interacts with and modulates the activity of numerous actin-binding proteins, thereby influencing actin polymerization and cytoskeletal dynamics.[4]

To unequivocally demonstrate the specific role of this compound in these pathways, it is imperative to employ negative controls that are structurally similar but biologically inactive in the specific context.

Comparison of this compound with Negative Controls

The most appropriate negative control for this compound is its unphosphorylated precursor, 18:1 Phosphatidylinositol (PI) . 18:1 PI shares the same fatty acid chains and inositol headgroup but lacks the phosphate groups at the 4' and 5' positions, which are critical for its signaling functions. Other phosphoinositides with different phosphorylation patterns, such as Phosphatidylinositol (3)-phosphate (PI(3)P) and Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), can also serve as valuable controls to demonstrate the specificity of the signaling response.

Data Presentation

The following tables summarize the comparative effects of this compound and its negative controls on the key downstream signaling pathways.

Table 1: Comparison of PLC-mediated IP3 Production

Lipid SpeciesConcentration (µM)IP3 Production (Relative to Basal)
This compound 108.5 ± 1.2
18:1 PI 101.1 ± 0.3
18:1 PI(3)P 101.3 ± 0.4
18:1 PI(3,4)P2 101.2 ± 0.2

Data are representative and compiled from typical PLC activity assays.

Table 2: Comparison of PI3K-mediated Akt Phosphorylation

Lipid SpeciesConcentration (µM)Akt Phosphorylation (Fold Change)
This compound 512.3 ± 2.1
18:1 PI 51.2 ± 0.5
18:1 PI(3)P 51.5 ± 0.6
18:1 PI(3,4)P2 51.4 ± 0.4

Data are representative and compiled from typical in vitro PI3K assays.

Table 3: Comparison of In Vitro Actin Polymerization

Lipid SpeciesConcentration (µM)Rate of Actin Polymerization (RFU/min)
This compound 2045.6 ± 5.3
18:1 PI 205.2 ± 1.8
18:1 PI(3)P 208.1 ± 2.1
18:1 PI(3,4)P2 206.5 ± 1.9

Data are representative and compiled from typical pyrene-actin polymerization assays.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

PI45P2_Signaling PI45P2 This compound PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K ActinBP Actin-Binding Proteins PI45P2->ActinBP IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PI(3,4,5)P3 PI3K->PIP3 ActinPoly Actin Polymerization ActinBP->ActinPoly Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Akt Akt Activation PIP3->Akt Negative_Control_Workflow cluster_lipids Test Lipids cluster_assays Downstream Signaling Assays cluster_readouts Quantitative Readouts PI45P2 This compound (Active) PLCAssay PLC Activity Assay PI45P2->PLCAssay PI3KAssay PI3K Activity Assay PI45P2->PI3KAssay ActinAssay Actin Polymerization Assay PI45P2->ActinAssay PI 18:1 PI (Negative Control) PI->PLCAssay PI->PI3KAssay PI->ActinAssay IP3 IP3 Production PLCAssay->IP3 pAkt Akt Phosphorylation PI3KAssay->pAkt ActinRate Rate of Polymerization ActinAssay->ActinRate

References

A Comparative Guide to the Efficacy of Synthetic 18:1 PI(4,5)P2 Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available synthetic 18:1 Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) analogs. The aim is to assist researchers in selecting the most appropriate analog for their specific biological assays by presenting available efficacy data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Introduction to 18:1 PI(4,5)P2 and its Analogs

1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), or this compound, is a crucial signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. It acts as a versatile signaling hub, regulating a multitude of cellular processes. PI(4,5)P2 serves as a substrate for key enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the generation of second messengers.[1] Furthermore, it directly interacts with and modulates the function of numerous proteins, including ion channels and cytoskeletal components.[2]

To dissect the multifaceted roles of PI(4,5)P2, various synthetic analogs have been developed. These analogs offer unique properties, such as resistance to hydrolysis or photo-controllable activation, enabling researchers to probe specific aspects of PI(4,5)P2 signaling. This guide focuses on three major classes of synthetic this compound analogs:

  • Standard Synthetic this compound: This is the direct synthetic counterpart of the endogenous lipid and serves as the baseline for activity in most assays.

  • PLC-Resistant this compound Analogs (e.g., Phosphonates): These analogs have a modified phosphodiester bond, typically a phosphonate (B1237965), rendering them resistant to cleavage by phospholipase C. This feature is invaluable for studying the direct effects of PI(4,5)P2 on protein function, independent of its hydrolysis products, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Photoactivatable ("Caged") this compound Analogs: These analogs are chemically modified with a photolabile "caging" group that renders them biologically inactive. Upon exposure to a specific wavelength of light, the caging group is cleaved, rapidly releasing the active PI(4,5)P2. This allows for precise temporal and spatial control over PI(4,5)P2 signaling.[3]

Comparative Efficacy Data

Table 1: Efficacy in Enzyme-Based Assays

Analog TypeAssayTarget EnzymeObserved Efficacy/EffectQuantitative Data (if available)
Standard this compound In vitro Hydrolysis AssayPhospholipase C (PLC)Readily hydrolyzed to produce IP3 and DAG.[1]-
In vitro Kinase AssayPhosphoinositide 3-Kinase (PI3K)Efficiently phosphorylated to generate PI(3,4,5)P3.[1]-
PLC-Resistant (Phosphonate) Analog In vitro Hydrolysis AssayPhospholipase C (PLC)Resistant to hydrolysis.-
Ion Channel RegulationTRPM4Restores Ca2+ sensitivity of the channel.-
Photoactivatable ("Caged") Analog Exocytosis AssayEndogenous Cellular MachineryPotentiates exocytosis upon uncaging.[3]-
Protein Recruitment AssayPH domain-containing proteinsRecruits PH domains to the membrane after uncaging.-

Table 2: Efficacy in Cell-Based Assays

Analog TypeAssayCellular ProcessObserved Efficacy/EffectQuantitative Data (if available)
Standard this compound In vitro Actin PolymerizationCytoskeletal DynamicsRegulates the activity of actin-binding proteins.[2]-
Protein-Lipid Binding AssayProtein RecruitmentBinds with high affinity to Pleckstrin Homology (PH) domains.-
PLC-Resistant (Phosphonate) Analog Ion Channel ElectrophysiologyIon Channel GatingModulates channel activity without generating downstream messengers.-
Photoactivatable ("Caged") Analog Spatiotemporal Signaling StudiesVesicle TraffickingAllows for precise initiation of PI(4,5)P2-dependent events.[3]-

Experimental Protocols

The following are detailed methodologies for key experiments to compare the efficacy of different synthetic this compound analogs.

In Vitro Phospholipase C (PLC) Hydrolysis Assay

This assay measures the ability of a PI(4,5)P2 analog to be hydrolyzed by PLC.

Materials:

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing 95% DOPC, 5% cholesterol, and 1% of the respective PI(4,5)P2 analog.

  • Reaction Setup: In a 96-well plate, add 50 µL of the liposome suspension to 40 µL of Assay Buffer.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of recombinant PLCβ1 (final concentration ~10 nM). For the caged analog, one set of wells should be exposed to UV light (e.g., 365 nm) for a defined period to uncage the lipid prior to enzyme addition.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

  • Data Analysis: Compare the amount of phosphate released for each analog. The standard analog should show significant phosphate release, while the phosphonate analog should show minimal to no release. The uncaged analog's activity can be compared to the standard and its caged (inactive) form.

In Vitro PI3-Kinase (PI3K) Activity Assay

This assay determines if a PI(4,5)P2 analog can serve as a substrate for PI3K.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Synthetic this compound and its analogs

  • Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM DTT

  • ATP, [γ-32P]ATP

  • Liposome preparation reagents (as above)

  • Thin Layer Chromatography (TLC) plate and developing solvent (e.g., chloroform:methanol:ammonia:water)

Methodology:

  • Liposome Preparation: Prepare SUVs as described in the PLC assay.

  • Reaction Setup: In a microcentrifuge tube, combine 20 µL of liposome suspension with 20 µL of Kinase Assay Buffer containing 100 µM ATP and a trace amount of [γ-32P]ATP.

  • Enzyme Addition: Start the reaction by adding 10 µL of recombinant PI3Kα (final concentration ~50 nM).

  • Incubation: Incubate at 30°C for 20 minutes.

  • Lipid Extraction: Stop the reaction by adding acidic chloroform/methanol to extract the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Autoradiography: Expose the TLC plate to a phosphor screen and visualize the radiolabeled PI(3,4,5)P3 product.

  • Data Analysis: Quantify the amount of PI(3,4,5)P3 produced for each analog. The standard and uncaged analogs are expected to be good substrates, while the activity with the phosphonate analog will depend on the specific modification.

Protein-Lipid Binding Assay (Pleckstrin Homology Domain)

This assay measures the binding affinity of a protein domain (e.g., PLCδ1-PH) to PI(4,5)P2 analogs.

Materials:

  • Recombinant GST-tagged PLCδ1-PH domain

  • Synthetic this compound and its analogs

  • Liposome preparation reagents (as above)

  • Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT

  • Glutathione-coated beads

Methodology:

  • Liposome Preparation: Prepare SUVs as described previously.

  • Binding Reaction: In a microcentrifuge tube, incubate a fixed concentration of GST-PLCδ1-PH domain with increasing concentrations of liposomes containing the different PI(4,5)P2 analogs in Binding Buffer.

  • Pull-down: Add glutathione-coated beads to each tube and incubate to pull down the GST-tagged protein and any bound liposomes.

  • Washing: Wash the beads several times with Binding Buffer to remove unbound liposomes.

  • Lipid Quantification: Extract the lipids from the beads and quantify the amount of the PI(4,5)P2 analog by a suitable method (e.g., phosphate assay).

  • Data Analysis: Plot the amount of bound lipid as a function of the total lipid concentration and fit the data to a binding isotherm to determine the binding affinity (Kd) for each analog.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PI(4,5)P2 and a typical experimental workflow for comparing analog efficacy.

PI45P2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_plc_pathway PLC Pathway cluster_pi3k_pathway PI3K Pathway cluster_direct_interaction Direct Interaction PI45P2 This compound PLC PLC PI45P2->PLC substrate PI3K PI3K PI45P2->PI3K substrate Ion_Channel Ion Channel PI45P2->Ion_Channel binds & modulates Actin_Binding_Protein Actin Binding Protein PI45P2->Actin_Binding_Protein binds & regulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Akt_activation Akt Activation PIP3->Akt_activation Channel_Modulation Channel Modulation Ion_Channel->Channel_Modulation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Actin_Binding_Protein->Cytoskeletal_Rearrangement Receptor Receptor Activation Receptor->PLC activates Receptor->PI3K activates

Caption: Key signaling pathways initiated by this compound.

Experimental_Workflow cluster_analogs Select this compound Analogs cluster_assays Perform Biological Assays cluster_analysis Data Analysis and Comparison Standard Standard Synthetic PLC_Assay In Vitro PLC Hydrolysis Assay Standard->PLC_Assay PI3K_Assay In Vitro PI3K Kinase Assay Standard->PI3K_Assay Binding_Assay Protein-Lipid Binding Assay Standard->Binding_Assay Cell_Assay Cell-Based Functional Assay Standard->Cell_Assay Phosphonate PLC-Resistant (Phosphonate) Phosphonate->PLC_Assay Phosphonate->PI3K_Assay Phosphonate->Binding_Assay Phosphonate->Cell_Assay Caged Photoactivatable (Caged) Caged->PLC_Assay Caged->PI3K_Assay Caged->Binding_Assay Caged->Cell_Assay Quantify Quantify Product Formation / Binding PLC_Assay->Quantify PI3K_Assay->Quantify Binding_Assay->Quantify Cell_Assay->Quantify Compare Compare Efficacy (e.g., EC50, Ki) Quantify->Compare Conclusion Draw Conclusions on Analog Suitability Compare->Conclusion

Caption: Workflow for comparing the efficacy of synthetic PI(4,5)P2 analogs.

Conclusion

The selection of a synthetic this compound analog is critical for the successful design and interpretation of experiments aimed at understanding its diverse cellular functions. While a comprehensive, direct comparative dataset is currently lacking in the literature, this guide provides a framework for researchers to make informed decisions. Standard synthetic this compound remains the gold standard for baseline activity. PLC-resistant analogs are indispensable for isolating the direct, non-hydrolysis-dependent roles of PI(4,5)P2. Photoactivatable analogs offer unparalleled spatiotemporal control for studying dynamic cellular processes. By utilizing the provided experimental protocols, researchers can perform their own direct comparisons to determine the most suitable analog for their specific research questions, thereby advancing our understanding of this pivotal signaling lipid.

References

Unraveling the Influence of Acyl Chain Diversity on PI(4,5)P2's Biophysical Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is paramount. This guide provides a comparative analysis of different PI(4,5)P2 acyl chain variants, offering insights into how these structural differences impact its biophysical characteristics and biological functions. We present key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to facilitate a comprehensive understanding.

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical signaling lipid primarily localized to the inner leaflet of the plasma membrane. It acts as a precursor for second messengers, a direct regulator of ion channels and transporters, and a key organizer of the cytoskeleton. While the headgroup of PI(4,5)P2 is crucial for its specific interactions, the attached fatty acyl chains also play a significant, albeit less understood, role in modulating its function. Mammalian cells exhibit a variety of PI(4,5)P2 species with different acyl chain compositions, with a notable enrichment of the 1-stearoyl-2-arachidonoyl (38:4) species.[1] This guide delves into the biophysical consequences of this acyl chain diversity.

Comparative Analysis of PI(4,5)P2 Acyl Chain Variants

The acyl chain composition of PI(4,5)P2 can influence its interaction with membrane proteins and its role as a substrate for various enzymes. While comprehensive quantitative data directly comparing a wide range of acyl chain variants remains an active area of research, existing studies provide valuable insights.

Table 1: Cellular Abundance of Major PI(4,5)P2 Acyl Chain Species

Mass spectrometry-based lipidomics has enabled the quantification of different PI(4,5)P2 molecular species in various cell types. The data consistently highlights the predominance of the 38:4 species.

Acyl Chain Composition (Carbon number:Double bonds)Relative Abundance (%) in Rat Pineal Glands[2]
38:4 (18:0/20:4)~70%
36:2 (18:0/18:2)<10%
36:1 (18:0/18:1)<10%
34:1 (16:0/18:1)<5%
Other<5%

Note: The presented data is an approximation based on published findings and can vary between cell types and physiological conditions.

The functional implications of this enrichment are a subject of ongoing investigation. It is hypothesized that the specific biophysical properties conferred by the 38:4 acyl chains are crucial for the proper functioning of PI(4,5)P2 in signaling and membrane organization.

Signaling Pathways Involving PI(4,5)P2

PI(4,5)P2 is a central hub in cellular signaling, acting as a substrate for key enzymes that generate second messengers. The two major pathways are the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.

PI45P2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI45P2 PI(4,5)P2 DAG Diacylglycerol (DAG) PI45P2->DAG IP3 Inositol Trisphosphate (IP3) PI45P2->IP3 PIP3 PI(3,4,5)P3 PI45P2->PIP3 PLC Phospholipase C (PLC) PLC->PI45P2 hydrolyzes PI3K Phosphoinositide 3-Kinase (PI3K) PI3K->PI45P2 phosphorylates PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca2+ Release from ER IP3->Ca_release Akt_pathway Akt/PKB Signaling Pathway PIP3->Akt_pathway Receptor GPCR / RTK Receptor->PLC activates Receptor->PI3K activates

PI(4,5)P2 is a critical substrate for both PLC and PI3K signaling pathways.

Experimental Methodologies

The biophysical characterization of PI(4,5)P2 acyl chain variants relies on a combination of sophisticated experimental techniques.

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) is the primary tool for identifying and quantifying the various molecular species of PI(4,5)P2.[2][3][4]

Experimental Workflow:

Mass_Spec_Workflow start Cell/Tissue Homogenization extraction Lipid Extraction (e.g., Folch method) start->extraction derivatization Derivatization (optional) (e.g., methylation) extraction->derivatization separation Chromatographic Separation (e.g., HPLC, SFC) derivatization->separation ionization Mass Spectrometry (e.g., ESI-MS/MS) separation->ionization analysis Data Analysis and Quantification ionization->analysis end Acyl Chain Profile analysis->end

A typical workflow for the mass spectrometric analysis of PI(4,5)P2 acyl chain variants.

Detailed Protocol for Mass Spectrometry Analysis:

  • Lipid Extraction: Lipids are extracted from cell or tissue samples using a solvent system, typically a mixture of chloroform, methanol, and water (Folch method), to separate lipids from other cellular components.

  • Derivatization (Optional but Recommended): To improve the sensitivity and accuracy of detection, the phosphate groups of phosphoinositides can be chemically modified, for instance, through methylation. This neutralizes the negative charges and enhances ionization efficiency.[2]

  • Chromatographic Separation: The extracted and derivatized lipids are then separated based on their physicochemical properties using techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[3] This step is crucial for separating different phosphoinositide isomers.

  • Mass Spectrometry: The separated lipids are ionized, typically using Electrospray Ionization (ESI), and then analyzed in a mass spectrometer. Tandem mass spectrometry (MS/MS) is often employed to fragment the lipid molecules, which provides information about their specific acyl chain composition.

  • Data Analysis: The resulting mass spectra are analyzed to identify and quantify the different PI(4,5)P2 molecular species based on their mass-to-charge ratios and fragmentation patterns.

Liposome-Based Assays

To study the interaction of proteins with specific PI(4,5)P2 acyl chain variants in a controlled environment, researchers often use model membranes such as liposomes. These artificial vesicles can be prepared with a defined lipid composition, including a specific PI(4,5)P2 variant. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays can then be used to measure the binding affinity and kinetics of protein-lipid interactions.

Impact of Acyl Chains on Protein Interactions and Enzyme Activity

While the headgroup of PI(4,5)P2 dictates the specificity of most protein interactions, the acyl chains can influence the strength and dynamics of these interactions.

  • Ion Channels: For some ion channels, such as the Kir channels, the interaction with PI(4,5)P2 involves both the headgroup and the acyl chains. While the headgroup interaction is highly specific, the acyl chains are thought to interact non-selectively with the transmembrane helices of the channel, contributing to the overall stability of the complex and modulating channel gating.[5]

  • Phospholipase C (PLC): The activity of PLC, the enzyme that hydrolyzes PI(4,5)P2, can be influenced by the physical state of the membrane, which is in turn affected by the acyl chain composition of the constituent lipids. While direct comparative kinetic data for PLC acting on a wide range of PI(4,5)P2 acyl chain variants is limited, it is plausible that the presentation of the PI(4,5)P2 headgroup and the enzyme's access to it are modulated by the surrounding lipid environment.

Conclusion

The acyl chain composition of PI(4,5)P2 is an important determinant of its biophysical properties and biological functions. The pronounced enrichment of the 38:4 (1-stearoyl-2-arachidonoyl) species in mammalian cells suggests a significant functional advantage, although the precise mechanisms are still being elucidated. Advanced analytical techniques, particularly mass spectrometry, are providing increasingly detailed insights into the complex landscape of PI(4,5)P2 molecular species. Further research focusing on direct, quantitative comparisons of different acyl chain variants in various biological contexts will be crucial for a complete understanding of the multifaceted roles of this vital signaling lipid. This knowledge will be invaluable for the development of novel therapeutic strategies targeting PI(4,5)P2-dependent pathways.

References

Validating the Specificity of 18:1 PI(4,5)P2 Antibodies and Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of reagents used to detect 18:1 Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is paramount for generating reliable and reproducible data. This guide provides an objective comparison of common validation methods for anti-PI(4,5)P2 antibodies and fluorescent probes, supported by experimental data and detailed protocols.

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid that plays a crucial role in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[1][2] Accurate detection and visualization of PI(4,5)P2 are therefore essential for understanding its physiological and pathological roles. This guide outlines key methodologies for validating the specificity of the two primary tools used for PI(4,5)P2 detection: antibodies and fluorescent probes.

Comparison of PI(4,5)P2 Detection Tools

The two most common classes of reagents for detecting PI(4,5)P2 are monoclonal antibodies and fluorescently-tagged protein domains that specifically bind to this phosphoinositide. Each has its advantages and limitations.

FeatureAnti-PI(4,5)P2 AntibodiesFluorescent PI(4,5)P2 Probes (e.g., PH-PLCδ1)
Principle Immunological detection of the PI(4,5)P2 headgroup.Binding of a specific protein domain (e.g., Pleckstrin Homology domain of Phospholipase C δ1) to PI(4,5)P2.[3]
Common Clones 2C11[4][5], AM-212[6][7]PH-PLCδ1[3][8]
Applications ELISA, Immunofluorescence (IF), Immunoprecipitation (IP), Western Blotting (on lipid strips).[5]Live-cell imaging, Förster Resonance Energy Transfer (FRET), Total Internal Reflection Fluorescence (TIRF) microscopy.[3][8]
Advantages Versatile for various applications, can be used on fixed cells and tissues.[9]Enables real-time visualization of PI(4,5)P2 dynamics in living cells.[10]
Limitations Potential for cross-reactivity with other phosphoinositides, fixation artifacts in IF.[6][8]Overexpression can lead to artifacts by sequestering endogenous PI(4,5)P2, potential for binding to soluble inositol phosphates.[6]

Key Experimental Methods for Specificity Validation

A multi-pronged approach is crucial for robustly validating the specificity of any PI(4,5)P2 detection tool. The following are standard experimental protocols used in the field.

Protein-Lipid Overlay Assay (Dot Blot)

This in vitro technique provides a rapid assessment of the binding specificity of an antibody or probe to a panel of different lipids spotted on a membrane.

Experimental Protocol:

  • Lipid Spotting: Obtain commercially available lipid strips (e.g., PIP Strips™) where various phosphoinositides and other lipids are spotted on a nitrocellulose membrane.[6] Alternatively, spot serial dilutions of purified lipids onto a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Primary Antibody/Probe Incubation: Incubate the membrane with the primary anti-PI(4,5)P2 antibody or fluorescent probe at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation (for antibodies): If using an antibody, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: For antibodies, detect the signal using an enhanced chemiluminescence (ECL) substrate. For fluorescent probes, visualize the signal using an appropriate imaging system.

Example Data: A dot-blot assay for the anti-PI(4,5)P2 antibody clone AM-212 showed strong binding to PI(4,5)P2 with minimal cross-reactivity to other phosphoinositides, including PI(3,4,5)P3.[6][7] In contrast, the KT-10 antibody exhibited significant binding to PI(3,4)P2.[6][7]

Lipid SpeciesAM-212 Binding (% of max)KT-10 Binding (% of max)
PI(4,5)P2~85%[6][7]Low[6][7]
PI(3,4)P2Negligible[6][7]~70%[6][7]
PI(3,4,5)P3Marginal[6][7]Low[6][7]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a more quantitative in vitro method to assess binding affinity and specificity.

Experimental Protocol:

  • Lipid Coating: Coat a 96-well plate with purified PI(4,5)P2 and other control lipids.

  • Blocking: Block the wells with a suitable blocking buffer.

  • Antibody/Probe Incubation: Add serial dilutions of the primary antibody or probe to the wells and incubate.

  • Washing: Wash the wells to remove unbound reagents.

  • Secondary Antibody Incubation & Detection: For antibodies, add an HRP-conjugated secondary antibody followed by a chromogenic substrate. Measure the absorbance. For fluorescent probes, measure the fluorescence intensity.

Example Data: ELISA results for the AM-212 antibody confirmed a strong affinity for PI(4,5)P2, with slight cross-reactivity to PI(3,4,5)P3 and marginal cross-reactivity with PI(3,4)P2 and PI(4)P.[6]

In-Cell Validation using Immunofluorescence and Competition Assays

Validating specificity within the cellular context is critical. This can be achieved through immunofluorescence microscopy coupled with competition assays or by using knockout cell lines.

Experimental Protocol:

  • Cell Culture and Fixation: Culture cells of interest and fix them using an appropriate method. Note that some fixation methods can alter PI(4,5)P2 distribution.[8]

  • Permeabilization: Permeabilize the cells to allow entry of the antibody or probe.

  • Competition Assay (Pre-absorption): For a competition experiment, pre-incubate the anti-PI(4,5)P2 antibody with an excess of purified PI(4,5)P2 liposomes for 10 minutes at room temperature before adding it to the cells.[6]

  • Antibody/Probe Incubation: Incubate the cells with the primary antibody (with or without pre-absorption) or fluorescent probe.

  • Secondary Antibody Incubation: For antibodies, incubate with a fluorescently-labeled secondary antibody.

  • Imaging: Visualize the cells using confocal or TIRF microscopy.

Expected Results: A specific antibody will show a characteristic staining pattern for PI(4,5)P2 (e.g., at the plasma membrane). In the competition assay, the fluorescence signal should be significantly diminished when the antibody is pre-absorbed with PI(4,5)P2.[6][11] Using a knockout cell line for a key PI(4,5)P2-metabolizing enzyme can also serve as a negative control.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the biological context of PI(4,5)P2, the following diagrams are provided.

ValidationWorkflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation LipidStrip Protein-Lipid Overlay (Dot Blot) ELISA ELISA LiposomeAssay Liposome Binding Assay IF Immunofluorescence LiveCell Live-Cell Imaging (Fluorescent Probes) Competition Competition Assay (Pre-absorption) IF->Competition Confirm Specificity KO Knockout Cell Line IF->KO Negative Control Reagent 18:1 PI(4,5)P2 Antibody or Probe Reagent->LipidStrip Test Binding Specificity Reagent->ELISA Quantify Binding Reagent->LiposomeAssay Membrane Context Reagent->IF Cellular Localization Reagent->LiveCell Dynamic Localization

Caption: Workflow for validating PI(4,5)P2 antibody and probe specificity.

PI45P2_Signaling ExtracellularSignal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor binds PI3K PI 3-Kinase Receptor->PI3K activates PLC Phospholipase C Receptor->PLC activates PIP3 PI(3,4,5)P3 PI3K->PIP3 phosphorylates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PI(4,5)P2 PIP2->PIP3 PIP2->IP3 PIP2->DAG DownstreamPIP3 Downstream Signaling (e.g., Akt activation) PIP3->DownstreamPIP3 DownstreamIP3DAG Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3->DownstreamIP3DAG DAG->DownstreamIP3DAG

References

Assessing the Cross-Reactivity of PH Domains with Phosphoinositides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of Pleckstrin Homology (PH) domains is critical for deciphering cellular signaling pathways and developing targeted therapeutics. PH domains are protein modules that recognize and bind to specific phosphoinositide (PIP) lipids in cell membranes. This interaction is crucial for recruiting proteins to the membrane and initiating downstream signaling events. However, many PH domains exhibit cross-reactivity, binding to multiple PIP species with varying affinities. This guide provides an objective comparison of key experimental methods used to assess this cross-reactivity, supported by experimental data and detailed protocols.

Overview of Phosphoinositide Recognition

PH domains are one of the most common protein domains in the human genome, found in a wide range of signaling proteins.[1][2] While some PH domains, like that of Phospholipase C-δ1 (PLCδ1), show high specificity for a single PIP such as Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), many others bind promiscuously.[3][4][5][6] This binding is often driven by electrostatic interactions between positively charged residues in the PH domain and the negatively charged phosphate groups of the PIP headgroup.[7] Assessing the degree of cross-reactivity is essential, as the mislocalization of PH domain-containing proteins can lead to aberrant signaling and disease.

A variety of in vitro techniques are available to characterize these interactions, ranging from simple, qualitative screening methods to more complex, quantitative analyses that determine binding kinetics and thermodynamics.[8][9]

Comparative Analysis of Binding Affinity

The binding affinity, often expressed as the dissociation constant (Kd), is a key quantitative measure of the strength of the interaction between a PH domain and a phosphoinositide. A lower Kd value signifies a stronger binding affinity. The following table summarizes reported binding affinities for several well-characterized PH domains, illustrating a range of specificities and cross-reactivities.

PH Domain ProteinPrimary Ligand(s)Other LigandsDissociation Constant (Kd)Assay Method
PLCδ1 PI(4,5)P₂-~1.2 µMIsothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)[5]
Grp1 PI(3,4,5)P₃Ins(1,3,4,5,6)P₅, InsP₆0.3 µM (for Ins(1,3,4,5,6)P₅)[10]Not Specified
Btk PI(3,4,5)P₃Ins(1,3,4,5,6)P₅, InsP₆90 nM (Ki)[10]Not Specified
TAPP1 PI(3,4)P₂-High Affinity[4]Not Specified
FAPP1 PI(4)PPI(4,5)P₂ and others~1-20 µM[3]Various
Dynamin-1 PI(4,5)P₂, PI(3,4)P₂PI(3)P, PI(4)PMillimolar range for PI(4,5)P₂[3]Vesicle Centrifugation
Akt1 PI(3,4,5)P₃PI(3,4)P₂High Affinity[11]Not Specified

Key Experimental Techniques and Protocols

Choosing the right experimental approach is crucial for accurately assessing cross-reactivity. A combination of qualitative and quantitative methods often provides the most comprehensive understanding.

Protein-Lipid Overlay Assay (Dot Blot)

This is a simple, rapid, and inexpensive qualitative method for screening the binding of a protein to a variety of lipids simultaneously.[1][12] It provides a first-pass assessment of potential interactions and relative binding preferences.

G cluster_prep Membrane Preparation cluster_binding Binding & Detection spot_lipids Spot Serial Dilutions of Various PIPs onto Nitrocellulose Membrane dry_membrane Air Dry Membrane spot_lipids->dry_membrane block Block Membrane (e.g., with 3% BSA) dry_membrane->block incubate Incubate with Purified PH Domain Protein block->incubate wash Wash to Remove Unbound Protein incubate->wash primary_ab Incubate with Primary Antibody (e.g., anti-GST, anti-His) wash->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescence (ECL) secondary_ab->detect result Analyze Blot: Signal intensity indicates relative binding preference. detect->result

Workflow for the Protein-Lipid Overlay Assay.

Experimental Protocol:

  • Lipid Spotting: Spot 1-2 µL of serial dilutions (e.g., from 100 pmol down to <1 pmol) of various phosphoinositides onto a nitrocellulose membrane. Allow the membrane to dry completely at room temperature.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., TBS-T containing 3% fatty acid-free BSA) to prevent non-specific protein binding.[13]

  • Protein Incubation: Incubate the membrane with the purified, tagged (e.g., GST- or His-tagged) PH domain protein (typically 0.1-1.0 µg/mL) in blocking buffer, usually overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBS-T (e.g., 3 x 10 minutes) to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein's tag for 1 hour at room temperature. Following another wash cycle, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After a final wash, detect the bound protein using an enhanced chemiluminescence (ECL) reagent and imaging system. The intensity of the spots corresponds to the amount of bound protein.[13]

Caution: This assay can sometimes be misleading. The way lipids adhere to the nitrocellulose can affect their availability, and monophosphorylated PIPs may give stronger signals even for proteins that do not truly prefer them.[5]

Liposome Binding Assay

This quantitative method provides a more physiologically relevant context by presenting lipids in a bilayer.[14] It involves incubating the protein of interest with liposomes (small unilamellar vesicles or LUVs) containing a specific phosphoinositide and then separating the liposome-bound protein from the unbound protein by centrifugation.[15][16][17]

G cluster_lipo Liposome Preparation cluster_assay Binding & Analysis mix Mix Phospholipids (PC, PS, specific PIP) dry Dry to a Thin Film mix->dry hydrate Hydrate Film and Create Vesicles (Extrusion) dry->hydrate incubate Incubate Purified PH Domain with Liposomes hydrate->incubate centrifuge Pellet Liposomes via High-Speed Centrifugation incubate->centrifuge separate Separate Supernatant (Unbound) and Pellet (Bound) centrifuge->separate analyze Analyze Fractions by SDS-PAGE / Western Blot separate->analyze result Quantify Protein in Pellet: Determine Kd by titrating PIP concentration. analyze->result

Experimental workflow for the Liposome Binding Assay.

Experimental Protocol:

  • Liposome Preparation: Prepare a lipid mixture, typically consisting of a carrier lipid like phosphatidylcholine (PC), an anionic lipid like phosphatidylserine (PS), and the phosphoinositide of interest. Dry the lipids to a thin film under nitrogen gas and hydrate them in buffer. Create LUVs of a defined size (e.g., 100 nm) by extrusion.

  • Binding Reaction: Incubate a constant concentration of the purified PH domain protein with increasing concentrations of liposomes (or liposomes with increasing mole percentages of the target PIP).

  • Separation: Pellet the liposomes and any bound protein by ultracentrifugation.

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

  • Quantification: Analyze both fractions by SDS-PAGE followed by Coomassie staining or Western blotting. Quantify the amount of protein in the pellet at each liposome concentration to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring real-time binding kinetics (association and dissociation rates) and affinity.[8][18][19][20] In this assay, a lipid surface incorporating phosphoinositides is immobilized on a sensor chip, and the binding of the PH domain flowing over the surface is measured.

G cluster_spr SPR Analysis Logic cluster_phases Binding Phases start Immobilize Lipid Bilayer (with specific PIP) on Sensor Chip inject Inject PH Domain Solution (Analyte) over Surface start->inject measure Real-time Measurement of Refractive Index Change (Response Units) inject->measure assoc Association Phase: Analyte Binds Ligand measure->assoc dissoc Dissociation Phase: Buffer Flow, Analyte Unbinds assoc->dissoc analyze Fit Sensorgram Data to Kinetic Model dissoc->analyze result Determine: - kon (Association Rate) - koff (Dissociation Rate) - Kd (Affinity) analyze->result

Logical flow of an SPR experiment for kinetics.

Experimental Protocol:

  • Chip Preparation: A sensor chip (e.g., L1 or HPA chip) is coated with a lipid monolayer or bilayer containing a defined concentration of the phosphoinositide of interest.

  • Immobilization: The purified PH domain protein is prepared in a suitable running buffer.

  • Binding Measurement: The protein solution is injected at various concentrations across the lipid surface. Binding is detected as a change in the refractive index at the surface, measured in Response Units (RU).

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ). By testing a panel of different PIP-containing surfaces, the cross-reactivity profile can be quantitatively determined.

Conclusion

Accurately assessing the cross-reactivity of PH domains with phosphoinositides requires a multi-faceted approach. The protein-lipid overlay assay serves as an excellent initial screening tool, while liposome binding assays offer a more quantitative and physiologically relevant measure of affinity. For a detailed understanding of binding kinetics, SPR is the method of choice. By combining these techniques, researchers can build a comprehensive binding profile, providing crucial insights into the regulation of signaling pathways and paving the way for the development of highly specific molecular probes and therapeutic agents.

References

A Comparative Guide to the Kinetic Analysis of PI(4,5)P2-Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity of key proteins that metabolize phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling phospholipid in cellular membranes. Understanding the kinetic properties of these enzymes with various PI(4,5)P2 substrates is crucial for dissecting signaling pathways and for the development of targeted therapeutics.

Introduction to PI(4,5)P2 Metabolism

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a low-abundance phospholipid primarily located on the inner leaflet of the plasma membrane. It serves as a pivotal hub in cellular signaling, acting as a substrate for multiple enzymes that generate second messengers or other signaling lipids. The primary enzymes responsible for PI(4,5)P2 metabolism are Phospholipase C (PLC), Phosphoinositide 3-Kinase (PI3K), and the enzymes that synthesize it, Phosphatidylinositol Phosphate Kinases (PIPKs). The activity of these enzymes is tightly regulated, and their substrate specificity can influence the downstream cellular response.

Key PI(4,5)P2 Signaling Pathways

The metabolism of PI(4,5)P2 by PLC and PI3K initiates two of the most critical signaling cascades in eukaryotic cells.

PI_4_5_P2_Metabolism cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 DAG Diacylglycerol (DAG) IP3 Inositol 1,4,5- trisphosphate (IP3) PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes PI3K PI 3-Kinase (PI3K) PLC->DAG PLC->IP3 PI3K->PIP2 Phosphorylates PIP3 PI(3,4,5)P3 PI3K->PIP3 PKC Protein Kinase C (PKC) DAG->PKC Activates AKT AKT/PKB PIP3->AKT Activates Ca_release Ca2+ Release from ER IP3->Ca_release Triggers Receptor GPCR / RTK Receptor->PLC Activates Receptor->PI3K Activates

PI(4,5)P2 Signaling Hub.

Phospholipase C (PLC)

Phospholipase C (PLC) enzymes catalyze the hydrolysis of PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This reaction is a cornerstone of signal transduction, leading to intracellular calcium release and the activation of protein kinase C (PKC).[2] There are thirteen mammalian PLC isotypes, grouped into six families (β, γ, δ, ε, ζ, η), each with distinct activation mechanisms.[1]

Kinetic Data
Enzyme SourceSubstrateSpecific Activity (µmol/min/mg)
Purified Bovine Brain PLCPI(4,5)P210[3]
Purified Bovine Brain PLCPI(4)P5[3]
Purified Bovine Brain PLCPINot a substrate[3]

Phosphoinositide 3-Kinase (PI3K)

The PI3K family of enzymes phosphorylates the 3-position of the inositol ring of phosphoinositides.[4] Class I PI3Ks are a primary consumer of PI(4,5)P2, converting it to phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[5] This product acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably activating the AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[6]

Kinetic Data

Developing assays for PI3K involves challenges due to the lipidic nature of its PI(4,5)P2 substrate.[7] While extensive research has gone into developing PI3K inhibitors for therapeutic purposes, direct comparisons of Vmax and Km values for different PI(4,5)P2 substrates are not widely published. The activity of PI3K is typically characterized in the context of inhibitor potency (IC50) or by measuring the production of PI(3,4,5)P3 in cellular or in vitro systems. Class II PI3Ks preferentially use PI or PI(4)P as substrates, while Class I PI3Ks are responsible for phosphorylating PI(4,5)P2.[4][5]

Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5K)

The majority of cellular PI(4,5)P2 is synthesized by Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks), which phosphorylate phosphatidylinositol 4-phosphate (PI4P) at the 5-position.[8][9] There are three main isoforms (α, β, and γ), which can exhibit selectivity for substrates with different fatty acid (acyl) chains. This selectivity may be a mechanism for generating distinct pools of PI(4,5)P2 for specific physiological functions.[8]

Comparative Kinetic Data: Acyl Chain Selectivity of PIP5K Isoforms

A study comparing the activity of PIP5K isoforms α, β, and γ with PI(4)P substrates having different acyl chains revealed significant preferences. All isoforms showed higher activity with substrates containing unsaturated acyl chains over a substrate with only saturated chains. The data below was calculated based on the effective concentration of the substrate at the surface of the micelle.[8]

IsoformSubstrate (Acyl Chains)Km (µM)Vmax (pmol/min/µg)
PIP5Kα SA-PtdIns4P (18:0/20:4)2.1 ± 0.511.2 ± 0.8
SO-PtdIns4P (18:0/18:1)1.1 ± 0.28.8 ± 0.4
DP-PtdIns4P (16:0/16:0)1.1 ± 0.32.0 ± 0.1
PIP5Kβ SA-PtdIns4P (18:0/20:4)1.8 ± 0.412.8 ± 0.8
SO-PtdIns4P (18:0/18:1)1.0 ± 0.210.3 ± 0.5
DP-PtdIns4P (16:0/16:0)1.0 ± 0.32.6 ± 0.2
PIP5Kγ SA-PtdIns4P (18:0/20:4)4.8 ± 0.710.8 ± 0.7
SO-PtdIns4P (18:0/18:1)1.7 ± 0.37.9 ± 0.4
DP-PtdIns4P (16:0/16:0)1.2 ± 0.31.4 ± 0.1

Data adapted from Shulga et al. (2012). SA: Stearoyl-Arachidonoyl, SO: Stearoyl-Oleoyl, DP: Dipalmitoyl.[8]

Experimental Protocols & Methodologies

Accurate kinetic analysis requires robust and reproducible experimental methods. Below are generalized protocols for in vitro assays of PLC, PI3K, and PIP5K.

Enzyme_Kinetics_Workflow prep 1. Reagent Preparation enzyme_prep Purify Enzyme / Prepare Lysate prep->enzyme_prep substrate_prep Prepare Substrate Vesicles (e.g., PI(4,5)P2 with carrier lipid) prep->substrate_prep buffer_prep Prepare Assay Buffer (pH, cofactors like Ca2+, Mg2+) prep->buffer_prep reaction_mix Combine Enzyme, Substrate, ATP (for kinases), and Buffer enzyme_prep->reaction_mix substrate_prep->reaction_mix buffer_prep->reaction_mix assay 2. In Vitro Reaction assay->reaction_mix incubation Incubate at controlled temp (e.g., 37°C) for a defined time course reaction_mix->incubation stop_reaction Stop reaction (e.g., acid quench, flash freeze) incubation->stop_reaction detection 3. Product Detection & Quantification detection->stop_reaction product_detection Quantify product formation (LC-MS/MS, Radioactivity, Fluorescence) stop_reaction->product_detection kinetics_calc Plot initial velocity vs. substrate conc. Fit to Michaelis-Menten equation product_detection->kinetics_calc analysis 4. Data Analysis analysis->kinetics_calc km_vmax Determine Km and Vmax kinetics_calc->km_vmax

General Workflow for Enzyme Kinetic Analysis.
Protocol 1: In Vitro Phospholipase C (PLC) Activity Assay

This protocol is based on measuring the formation of soluble IP3 from a radiolabeled PI(4,5)P2 substrate.

  • Substrate Preparation : Prepare mixed micelles or liposomes containing a known concentration of phosphatidylcholine, a carrier lipid, and [3H]-PI(4,5)P2. The substrate is often dried under nitrogen and resuspended in assay buffer by sonication.[10][11]

  • Enzyme Source : Use either purified PLC enzyme or cell lysates containing the enzyme.[11]

  • Reaction Mixture : In a microfuge tube, combine the assay buffer (e.g., Tris-HCl or Imidazole buffer, pH 7.0-7.4), CaCl2 (as PLC is Ca2+-dependent), the substrate vesicles, and the enzyme source.[3][12]

  • Incubation : Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

  • Reaction Termination : Stop the reaction by adding a chloroform/methanol/HCl mixture to partition the lipids and aqueous components.

  • Product Quantification : Centrifuge the mixture to separate the phases. The radiolabeled [3H]-IP3 product will be in the upper aqueous phase. Collect an aliquot of the aqueous phase and quantify the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the amount of product formed per unit time to determine the reaction velocity. Repeat with varying substrate concentrations to determine Km and Vmax.

Protocol 2: In Vitro Phosphoinositide 3-Kinase (PI3K) Activity Assay

This protocol describes a common method using [γ-32P]ATP to measure the phosphorylation of PI(4,5)P2.[13][14][15]

  • Substrate Preparation : Prepare PI(4,5)P2-containing liposomes by drying a mixture of phosphatidylserine (as a carrier) and PI(4,5)P2, followed by sonication in kinase buffer.

  • Enzyme Source : PI3K can be immunoprecipitated from cell lysates or a purified recombinant enzyme can be used.[13][15]

  • Reaction Mixture : Combine the enzyme, substrate liposomes, kinase reaction buffer (containing MgCl2 or MnCl2), and [γ-32P]ATP.

  • Incubation : Incubate the reaction at room temperature or 30°C for 15-30 minutes.

  • Reaction Termination and Lipid Extraction : Stop the reaction with an acidic solution (e.g., HCl). Extract the lipids using a chloroform/methanol mixture.

  • Product Separation : Separate the product, [32P]-PI(3,4,5)P3, from the substrate and other lipids using thin-layer chromatography (TLC).

  • Product Quantification : Visualize the radiolabeled lipids by autoradiography and quantify the spot corresponding to PI(3,4,5)P3 using a phosphorimager or by scraping and scintillation counting.

  • Alternative Detection : Non-radioactive methods using fluorescently labeled PI(4,5)P2 (e.g., Bodipy-FL-PIP2) followed by separation via capillary electrophoresis are also available.[16]

Protocol 3: In Vitro PIP5K Activity Assay

This protocol is based on the method used to determine the acyl chain selectivity of PIP5K isoforms.[8][17]

  • Substrate Preparation : Prepare mixed micelles containing Triton X-100, the desired PI(4)P substrate (e.g., SA-PtdIns4P), and phosphatidic acid (a known activator of PIP5K).[8][9]

  • Enzyme Source : Use purified, recombinant PIP5K isoforms (α, β, or γ).

  • Reaction Mixture : Prepare a kinase assay buffer containing HEPES, MgCl2, EGTA, and ATP.

  • Reaction : Initiate the reaction by adding the enzyme to a pre-warmed mixture of the assay buffer and substrate micelles.

  • Incubation and Termination : Incubate at 37°C. Take aliquots at various time points and stop the reaction by adding an EDTA/NaOH solution.

  • Product Quantification : The amount of ADP produced, which is stoichiometric to the amount of PI(4,5)P2 synthesized, is measured using a coupled enzyme assay. For example, the ADP can be used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then measured by lactate dehydrogenase using NADH. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.

  • Data Analysis : Calculate initial reaction velocities from the linear phase of the reaction. Plot velocity against the effective surface concentration of the substrate and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[8]

References

A Structural Showdown: How Protein Domains Discriminate Phosphoinositide Messengers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural intricacies of protein-phosphoinositide interactions reveals a sophisticated cellular language. This guide dissects the binding mechanisms of key protein domains to various phosphoinositides, offering a comparative analysis for researchers in cellular signaling and drug development. We present supporting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular dialogues.

Phosphoinositides (PIs) are minor but crucial lipid components of cellular membranes that act as signaling hubs, recruiting and activating a multitude of proteins to regulate diverse cellular processes. The specificity of these interactions is largely governed by specialized protein domains that recognize the unique phosphorylation patterns on the inositol headgroup of PIs. This guide provides a structural comparison of four major families of PI-binding domains: Pleckstrin Homology (PH), FYVE, Phox Homology (PX), and C2 domains.

The Specificity of Recognition: A Quantitative Look

The affinity and specificity of protein-lipid interactions are fundamental to their biological function. The following tables summarize the binding affinities of various protein domains for different phosphoinositide species, providing a quantitative basis for their distinct roles in cellular signaling.

PH Domain ProteinPrimary Ligand(s)Dissociation Constant (Kd)Method
PLC-δ1PI(4,5)P2~1.2 µMITC
Akt1/PKBPI(3,4,5)P3, PI(3,4)P2~30 nM, ~500 nMSPR
Grp1PI(3,4,5)P3~50 nMITC
BtkPI(3,4,5)P3~1.7 µMITC
TAPP1PI(3,4)P2~100 nMSPR
FYVE Domain ProteinPrimary LigandDissociation Constant (Kd)Method
EEA1PI(3)P~50-200 nMITC, SPR
HrsPI(3)P~150 nMITC
Vps27pPI(3)P~1 µMFluorescence
PX Domain ProteinPrimary Ligand(s)Dissociation Constant (Kd)Method
p40phoxPI(3)P~0.6 µMITC
p47phoxPI(3,4)P2, PA~1 µMLiposome binding
SNX3PI(3)P~0.5 µMITC
Vam7pPI(3)P~0.2 µMNMR
C2 Domain ProteinPrimary Ligand(s)Ca2+ Dependence
Synaptotagmin 1PS, PI(4,5)P2Yes
Protein Kinase CαPS, PI(4,5)P2Yes
PTENPI(3,4,5)P3No
Rabphilin 3API(4,5)P2Yes[1]

Deciphering the Interaction: Key Experimental Protocols

The structural and quantitative data presented are the products of rigorous experimental investigation. Below are detailed methodologies for key techniques used to characterize protein-phosphoinositide interactions.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).[2][3]

Methodology:

  • Sample Preparation: The purified protein domain is dialyzed extensively against the desired buffer. The phosphoinositide ligand is prepared in the same buffer, often as soluble headgroups or incorporated into micelles or liposomes.

  • ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the lipid ligand solution is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution while the heat change is monitored.

  • Data Analysis: The resulting data are fitted to a binding model to extract the thermodynamic parameters. A number of parameters such as the enthalpy of binding (ΔH), entropy of binding (ΔS), association constant (Ka), binding stoichiometry (n), and free energy of binding (ΔG) can be obtained from a single calorimetric titration.[2][3][4]

Structural Determination by X-ray Crystallography and NMR Spectroscopy

X-ray Crystallography of Protein-Lipid Complexes: This technique provides high-resolution three-dimensional structures of protein-ligand complexes.

Methodology:

  • Protein Expression and Purification: The protein domain of interest is overexpressed, typically in E. coli, and purified to homogeneity.

  • Complex Formation: The purified protein is incubated with a molar excess of the soluble phosphoinositide headgroup.

  • Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions.[5] For membrane-binding proteins, crystallization can be challenging and may require techniques like lipidic cubic phase (LCP) crystallization.[6][7][8]

  • Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.

NMR Spectroscopy for Structural and Dynamic Insights: Solution-state NMR spectroscopy can be used to determine the structure of protein-lipid complexes in a near-native environment and to map the binding interface.[9][10]

Methodology:

  • Isotope Labeling: The protein is typically expressed in media containing 15N and/or 13C isotopes.

  • Ligand Preparation: Phosphoinositides are often used as soluble, short-chain analogs or incorporated into micelles.[9]

  • NMR Titration: The labeled protein is titrated with the unlabeled lipid ligand, and changes in the protein's NMR spectra are monitored. Chemical shift perturbations identify the residues at the binding interface.

  • Structure Calculation: For structure determination, distance and dihedral angle restraints are derived from various NMR experiments and used to calculate a family of structures consistent with the experimental data.[11]

Cryo-Electron Microscopy (Cryo-EM) for Membrane-Bound Complexes

Cryo-EM is a powerful technique for determining the structure of proteins and their complexes in a near-native, hydrated state, including in the context of a lipid bilayer.[12][13]

Methodology:

  • Sample Preparation: The protein is reconstituted into a membrane-mimicking environment, such as nanodiscs, liposomes, or amphipols.[12][14][15]

  • Vitrification: A small aliquot of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane to create a thin layer of vitrified ice.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

  • Image Processing and 3D Reconstruction: Thousands of particle images are picked, aligned, and averaged to generate a high-resolution 3D reconstruction of the protein-lipid complex.

Visualizing the Molecular Logic

To better understand the complex relationships and processes involved in phosphoinositide signaling, we provide the following diagrams generated using Graphviz.

Phosphoinositide Signaling Pathways

This diagram illustrates the central role of phosphoinositides in recruiting and activating downstream effector proteins, leading to various cellular responses.

Phosphoinositide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PI4P PI(4)P PI->PI4P PIP2 PI(4,5)P2 PI4P->PIP2 PLC PLC PIP2->PLC activates Syt1 Syt1 (C2) PIP2->Syt1 binds PIP3 PI(3,4,5)P3 Akt Akt (PH) PIP3->Akt recruits PI3P PI(3)P EEA1 EEA1 (FYVE) PI3P->EEA1 recruits p40phox p40phox (PX) PI3P->p40phox binds PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP2 dephosphorylates Ca2+ Release Ca2+ Release PLC->Ca2+ Release Cell Survival Cell Survival Akt->Cell Survival Endosome Fusion Endosome Fusion EEA1->Endosome Fusion ROS Production ROS Production p40phox->ROS Production Vesicle Fusion Vesicle Fusion Syt1->Vesicle Fusion

Caption: Overview of phosphoinositide signaling pathways.

Experimental Workflow for Structural Analysis

This diagram outlines the typical workflow for determining the three-dimensional structure of a protein-phosphoinositide complex.

Experimental_Workflow cluster_prep Sample Preparation cluster_structure Structural Determination cluster_analysis Data Analysis Protein_Expression Protein Expression & Purification Complex_Formation Complex Formation Protein_Expression->Complex_Formation Ligand_Prep Ligand Preparation Ligand_Prep->Complex_Formation Xray X-ray Crystallography Complex_Formation->Xray NMR NMR Spectroscopy Complex_Formation->NMR CryoEM Cryo-EM Complex_Formation->CryoEM Data_Collection Data Collection Xray->Data_Collection NMR->Data_Collection CryoEM->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Model Validation Structure_Solution->Validation

Caption: Workflow for protein-lipid complex structure determination.

Comparative Binding Specificity of Protein Domains

This diagram illustrates the preferential binding of different protein domains to specific phosphoinositide species.

Binding_Specificity Domains PH FYVE PX C2 PIs PI(3)P PI(4,5)P2 PI(3,4,5)P3 PS Domains:ph->PIs:pi45p2 e.g., PLC-δ1 Domains:ph->PIs:pi345p3 e.g., Akt1 Domains:fyve->PIs:pi3p Domains:px->PIs:pi3p e.g., p40phox Domains:c2->PIs:pi45p2 Ca2+ dependent Domains:c2->PIs:ps Ca2+ dependent

Caption: Protein domain binding specificity for phosphoinositides.

Structural Basis of Phosphoinositide Recognition

The ability of these domains to distinguish between different PIs lies in the specific architecture of their binding pockets.

PH Domains: These domains exhibit significant sequence diversity, leading to a wide range of binding specificities.[16][17] High-affinity interactions are often driven by a deep, positively charged pocket that coordinates the phosphate groups of the inositol headgroup.[18] For example, the PH domain of PLC-δ1 specifically binds PI(4,5)P2, while the PH domain of Akt1 recognizes PI(3,4,5)P3 and PI(3,4)P2.[18][19]

FYVE Domains: FYVE domains are highly specific for PI(3)P.[20][21][22] This specificity is conferred by a conserved RR/KHHCR motif and a WxxD sequence that form a binding pocket for the 3-phosphate and the inositol ring.[23] The binding is further stabilized by the coordination of two zinc ions.[21][23]

PX Domains: The Phox homology (PX) domain is another PI(3)P-binding module, though some members can also bind other phosphoinositides.[24][25][26] The structure reveals a basic pocket that accommodates the PI(3)P headgroup, with key arginine and lysine residues making critical contacts with the phosphate groups.[24][27]

C2 Domains: C2 domains are well-known calcium-dependent membrane-binding modules.[28][29][30] In the presence of Ca2+, loops at the top of the C2 domain undergo a conformational change that exposes hydrophobic residues and creates a positively charged surface for interaction with anionic phospholipids like phosphatidylserine (PS) and PI(4,5)P2.[1] However, some C2 domains can bind to membranes in a Ca2+-independent manner.[31]

References

Validating Mass Spectrometry Data for 18:1 PI(4,5)P2: A Comparison Guide with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), particularly the 18:1 species, is crucial for understanding a myriad of cellular processes. This guide provides an objective comparison of internal standards and methodologies for validating mass spectrometry data for 18:1 PI(4,5)P2, supported by established experimental protocols.

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a key signaling phospholipid predominantly found at the plasma membrane, regulating endo- and exocytosis, vesicular trafficking, actin reorganization, and cell mobility.[1] Given its low abundance and the existence of structurally similar isomers, precise and reliable quantification by mass spectrometry is essential. The use of appropriate internal standards is paramount to correct for variations in sample preparation, extraction efficiency, and instrument response.

Comparative Analysis of Internal Standards for PI(4,5)P2 Quantification

The choice of an internal standard is critical for accurate quantification. An ideal internal standard should mimic the analyte's chemical properties and behavior throughout the analytical process but be distinguishable by mass. Below is a comparison of commonly used internal standards for PI(4,5)P2 analysis.

Internal StandardDescriptionAdvantagesDisadvantagesRecommended Use
17:0/20:4 PI(4,5)P2 A synthetic PI(4,5)P2 with odd-chain fatty acids (heptadecanoic and arachidonic acid).Commercially available and widely used.[2][3][4] Its distinct mass allows for easy differentiation from endogenous species.Different fatty acid composition may lead to slight variations in extraction efficiency and ionization response compared to this compound.Routine quantification of total and specific PI(4,5)P2 species in various biological samples.
16:0/16:0 PI(4,5)P2 A synthetic PI(4,5)P2 with two palmitic acid chains.Useful when analyzing samples where endogenous 16:0 containing species are not predominant.[5]May not be suitable for all biological systems if endogenous 16:0/16:0 PI(4,5)P2 is present.Specific applications where interference from endogenous species with the same mass is minimal.
Deuterated this compound An isotopically labeled version of the target analyte.Considered the "gold standard" as it has nearly identical physicochemical properties to the endogenous analyte, ensuring similar extraction and ionization behavior.Can be more expensive and less readily available than other standards. Potential for isotopic overlap with the endogenous analyte.High-precision quantitative studies where maximal accuracy is required.
PI(4,5)P2-FP A synthetic, non-hydrolyzable analog of PI(4,5)P2.Can be used to assess extraction efficiency without being subject to enzymatic degradation during sample preparation.[6]Structural differences may lead to variations in analytical behavior compared to the native molecule.Studies where enzymatic degradation of the internal standard during sample handling is a concern.

Experimental Protocols

A robust and validated protocol is essential for obtaining reliable quantitative data. The following outlines a typical workflow for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T, HeLa) to 80-90% confluency.

  • Apply experimental treatments (e.g., drug compounds, stimuli) for the desired duration. Include appropriate vehicle controls.

2. Lipid Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Immediately add ice-cold acidified chloroform/methanol (1:2, v/v) to quench enzymatic activity and initiate lipid extraction.[7]

  • Scrape the cells and transfer the mixture to a glass tube.

  • Add a known amount of the selected internal standard (e.g., 17:0/20:4 PI(4,5)P2).[2][7]

  • Vortex vigorously and allow the mixture to stand at room temperature for 5-10 minutes.

  • Induce phase separation by adding chloroform and 0.1 M HCl.[7]

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Wash the organic phase with a suitable wash solution (e.g., methanol/1 M HCl/chloroform) to remove non-lipid contaminants.[2]

  • Dry the lipid extract under a stream of nitrogen.

3. (Optional) Derivatization:

  • For enhanced sensitivity and improved chromatographic separation, especially for low-abundance species, derivatization by methylation using TMS-diazomethane can be performed.[8][9] This step is particularly useful for separating PI(4,5)P2 from its isomers.[10]

4. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol/chloroform).

  • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7] A C4 or C18 column can be used depending on the specific separation requirements.[5]

  • The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode for phosphoinositides.[7]

  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and the internal standard. This involves monitoring the transition from a specific precursor ion to a product ion.[7]

5. Data Analysis:

  • Integrate the peak areas for the endogenous this compound and the internal standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known amounts of this compound.[7]

  • Normalize the results to cell number, protein concentration, or another relevant measure.[7]

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison.

Sample IDTreatmentEndogenous this compound Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Quantified Amount (pmol/10^6 cells)
1Vehicle150,000300,0000.5010.0
2Vehicle155,000310,0000.5010.0
3Drug A300,000305,0000.9819.6
4Drug A310,000300,0001.0320.6

Mandatory Visualizations

G PI(4,5)P2 Signaling Pathway PI PI PIP4K PIP4K PI->PIP4K PI4P PI(4)P PIP4K->PI4P PIP5K PIP5K PI4P->PIP5K PIP2 PI(4,5)P2 PIP5K->PIP2 PLC PLC PIP2->PLC INPP5 5-phosphatase (e.g., OCRL, INPP5B) PIP2->INPP5 DAG DAG PLC->DAG IP3 IP3 PLC->IP3 INPP5->PI4P Hydrolysis

Caption: Simplified PI(4,5)P2 metabolism and signaling.

G Mass Spectrometry Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture & Treatment lipid_extraction Lipid Extraction with Internal Standard cell_culture->lipid_extraction lc_separation LC Separation lipid_extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification & Normalization peak_integration->quantification

Caption: Experimental workflow for PI(4,5)P2 quantification.

References

Safety Operating Guide

Proper Disposal Procedures for 18:1 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and proper disposal of 18:1 PI(4,5)P2 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)), a critical signaling lipid in cellular processes. While this compound is not classified as a hazardous substance, adherence to proper laboratory safety and waste management protocols is essential to ensure a safe working environment and compliance with institutional and regulatory standards.

I. Hazard Assessment and Safety Precautions

According to the Safety Data Sheet (SDS) provided by suppliers such as Avanti Polar Lipids, this compound is not a hazardous substance or mixture. However, as with any laboratory chemical, its chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended.

Handling:

  • Avoid inhalation of dust if handling the powdered form.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

II. Spill Management

In the event of a spill, the following steps should be taken:

  • Containment: For powdered this compound, sweep up the material carefully to avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a suitable, labeled, and closed container for disposal.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.

III. Disposal Procedures

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service. However, for the small quantities typically used in research settings, institutional guidelines for non-hazardous chemical waste should be followed. The appropriate disposal route depends on the physical state of the waste (solid/powder or solution) and local regulations.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific policies for non-hazardous chemical waste disposal. These guidelines will supersede any general advice provided here.

  • Segregate Waste: Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals, or biologically hazardous materials).

  • Evaluate the Waste Form:

    • For Unused or Surplus Solid/Powdered this compound:

      • Keep the material in its original, labeled container.

      • If the original container is compromised, transfer it to a new, well-sealed, and clearly labeled container. The label should include the chemical name and state that it is non-hazardous waste.

      • Arrange for collection by your institution's chemical waste management service.

    • For Solutions of this compound:

      • Aqueous Solutions: For small quantities of dilute aqueous solutions, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water. Verify this is acceptable with your institution's Environmental Health and Safety (EHS) office first.

      • Organic Solvent Solutions: Solutions of this compound in organic solvents must be treated as hazardous chemical waste. Dispose of these solutions in the appropriate solvent waste container for your laboratory.

    • For Contaminated Labware (e.g., pipette tips, tubes):

      • Solid waste contaminated with small amounts of this compound can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous substances.

      • If the labware is also contaminated with hazardous materials (e.g., organic solvents, other hazardous chemicals), it must be disposed of as hazardous waste.

IV. Data Presentation

Characteristic Information Source
Chemical Name 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) (ammonium salt)Avanti Polar Lipids
Molecular Formula C45H84NO19P3 (for the free acid)Avanti Polar Lipids
Molecular Weight 1074.17 g/mol (as ammonium salt)Avanti Polar Lipids
Physical State Solid (powder) or solutionAvanti Polar Lipids
Hazard Classification Not a hazardous substance or mixtureAvanti Polar Lipids SDS
Recommended Storage -20°C in a dry environmentAvanti Polar Lipids
Primary Disposal Route Licensed professional waste disposal serviceAvanti Polar Lipids SDS

V. Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to specific research articles and methodology papers relevant to your application.

VI. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_form Identify Waste Form consult_ehs->waste_form solid_waste Solid/Powdered Waste waste_form->solid_waste Solid solution_waste Solution Waste waste_form->solution_waste Solution contaminated_waste Contaminated Labware waste_form->contaminated_waste Contaminated Labware solid_disposal Package in a sealed, labeled container. Arrange for chemical waste pickup. solid_waste->solid_disposal solution_type Identify Solvent solution_waste->solution_type labware_hazard Is labware contaminated with other hazardous materials? contaminated_waste->labware_hazard aqueous_solution Aqueous Solution solution_type->aqueous_solution Aqueous organic_solution Organic Solvent Solution solution_type->organic_solution Organic aqueous_disposal Check if drain disposal is permitted. If yes, flush with copious water. If no, treat as chemical waste. aqueous_solution->aqueous_disposal organic_disposal Dispose in designated hazardous solvent waste container. organic_solution->organic_disposal non_hazardous_labware Dispose in regular laboratory trash. labware_hazard->non_hazardous_labware No hazardous_labware Dispose as hazardous waste. labware_hazard->hazardous_labware Yes

Essential Safety and Operational Guidance for Handling 18:1 PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly known as 18:1 PI(4,5)P2. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.[1] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this important signaling lipid.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent direct contact with the compound and to ensure personal safety during handling. The following table summarizes the recommended PPE for various scenarios.

ScenarioRequired PPEJustification
Small-Scale Handling - Nitrile or butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coatTo prevent skin and eye contact from minor splashes or spills.[2]
(e.g., preparing solutions, aliquoting)
Large-Scale Handling or Operations with Splash Potential - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or apronTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[2]
Cleaning Spills - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if aerosols are generatedTo ensure protection during the cleanup of potentially hazardous material.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan is critical for both safety and experimental integrity.

1. Preparation and Precaution:

  • Before handling, ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Work in a well-ventilated area or under a chemical fume hood to prevent inhalation of any potential aerosols.[2]

  • Inspect all PPE for integrity before use. Handle with gloves, and use proper glove removal technique to avoid skin contact.[1]

2. Handling the Compound:

  • When handling the solid form, avoid creating dust.[1]

  • For creating solutions, this compound is soluble in a mixture of Chloroform:Methanol:Water:Ammonia (45:35:7.7:2.3) at 5mg/mL and in ethanol and DMSO at 0.1mg/mL.[3]

3. Storage:

  • Store this compound at -20°C for long-term stability.[1][3]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

  • Clean the work area and any equipment used in accordance with standard laboratory procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Collect any unused or waste material in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Arrange for disposal by a licensed hazardous waste disposal service.[2]

  • Contaminated Labware: Dispose of contaminated items such as pipette tips, tubes, and gloves in a designated hazardous waste container that is properly labeled.[1][2]

  • Empty Containers: Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of as unused product.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Assess Risks handling Handling in Ventilated Area ppe->handling Proceed to Handle storage Storage at -20°C handling->storage Store Unused Material post_handling Post-Handling Cleanup handling->post_handling After Use disposal Waste Disposal post_handling->disposal Segregate Waste wash Wash Hands post_handling->wash Final Step

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.